molecular formula C10H19FN2O2 B3101947 tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate CAS No. 1405128-38-2

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Cat. No.: B3101947
CAS No.: 1405128-38-2
M. Wt: 218.27
InChI Key: ACHGEWOGBWGEEL-SFYZADRCSA-N
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Description

Tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHGEWOGBWGEEL-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The piperidine moiety, a ubiquitous heterocyclic scaffold in numerous pharmaceuticals, is a prime target for such modifications. This technical guide provides a comprehensive overview of the chemical properties of a specific fluorinated piperidine derivative, tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. This chiral building block, featuring a cis-relationship between the fluorine and the carbamate substituents, presents a unique conformational landscape and holds significant potential for the development of novel therapeutics. This document will delve into its synthesis, structural characteristics, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this compound in drug discovery and development programs.

Molecular Structure and Physicochemical Properties

Tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a chiral, saturated heterocyclic compound. The Boc (tert-butoxycarbonyl) protecting group on the amine at the 3-position and the fluorine atom at the 5-position are in a cis-configuration relative to the piperidine ring.

PropertyValueSource
Molecular Formula C₁₀H₁₉FN₂O₂N/A
Molecular Weight 218.27 g/mol N/A
CAS Number 1416447-63-3 (related stereoisomer)N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents (predicted)N/A

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 3,5-disubstituted piperidines like tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a significant challenge due to the presence of multiple stereocenters.[1][2] Several synthetic strategies can be envisioned, with the key challenge being the diastereoselective and enantioselective introduction of the fluorine and amine functionalities.

A common approach involves the catalytic hydrogenation of a suitably substituted pyridine precursor, followed by the separation of the resulting diastereomers.[1][3] Subsequent protection of the amine with a Boc group yields the desired carbamate.

Synthesis_Workflow Pyridine Substituted Pyridine Piperidine cis/trans-3-Amino-5-fluoropiperidine Pyridine->Piperidine Catalytic Hydrogenation Separation Diastereomer Separation Piperidine->Separation cis_Isomer cis-3-Amino-5-fluoropiperidine Separation->cis_Isomer Boc_Protection Boc Protection cis_Isomer->Boc_Protection Target tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Boc_Protection->Target

Experimental Protocol: A Representative Synthesis

Step 1: Catalytic Hydrogenation of a Substituted Pyridine

A solution of the appropriate 3-amino-5-fluoropyridine derivative in a suitable solvent (e.g., methanol, ethanol) is subjected to catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction temperature and pressure are optimized to achieve complete reduction of the pyridine ring. This step typically yields a mixture of cis and trans diastereomers.

Step 2: Diastereomer Separation

The resulting mixture of cis- and trans-3-amino-5-fluoropiperidine is separated using chromatographic techniques. Preparative normal-phase chromatography is often employed to isolate the desired cis-diastereomer.[1][3]

Step 3: Boc Protection

The isolated cis-3-amino-5-fluoropiperidine is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. A base, such as triethylamine or diisopropylethylamine, is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove impurities, and the organic layer is dried and concentrated to yield the crude product.

Step 4: Purification

The crude tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is purified by column chromatography on silica gel to afford the final product with high purity.

Conformational Analysis: The Influence of Fluorine

The introduction of a fluorine atom into the piperidine ring significantly influences its conformational preferences. In the case of 3-fluoropiperidines, the fluorine atom often displays a preference for the axial position, a phenomenon attributed to stabilizing electronic interactions.[4] These interactions include:

  • Hyperconjugation: Donation of electron density from an anti-periplanar C-H or C-C bond into the antibonding orbital (σ*) of the C-F bond.

  • Charge-Dipole Interactions: Favorable electrostatic interactions between the electron-rich fluorine atom and the partially positive nitrogen atom of the piperidinium ion (in its protonated form).[4]

Conformational_Equilibrium Axial Axial Conformer (Fluorine Axial) Equatorial Equatorial Conformer (Fluorine Equatorial) Equilibrium Equatorial->Equilibrium Equilibrium->Axial

This axial preference can have profound implications for the biological activity of molecules containing this scaffold, as it rigidly holds substituents in specific spatial orientations, potentially leading to enhanced binding to target proteins.

Reactivity and Chemical Transformations

The chemical reactivity of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is primarily dictated by the Boc-protected amine and the secondary amine of the piperidine ring.

  • Deprotection of the Boc Group: The tert-butoxycarbonyl group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent, to liberate the free amine at the 3-position. This allows for further functionalization at this position.

  • N-Alkylation/N-Arylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is available for various chemical transformations, including N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and acylation reactions. These modifications are crucial for building molecular complexity and exploring structure-activity relationships (SAR).

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific isomer are not widely published, the expected spectral data can be predicted based on the analysis of similar compounds.

  • ¹H NMR: The proton NMR spectrum would be complex due to the chiral nature of the molecule and the coupling of protons to the fluorine atom. Key signals would include the protons on the piperidine ring, with characteristic splitting patterns due to geminal, vicinal, and long-range H-F couplings. The tert-butyl protons of the Boc group would appear as a sharp singlet around 1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show ten distinct signals. The carbons attached to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts and C-F coupling constants. The carbonyl carbon of the carbamate would appear around 155 ppm, and the carbons of the tert-butyl group would be observed around 80 ppm (quaternary) and 28 ppm (methyls).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) or, more likely, a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretching of the carbamate carbonyl group (around 1680-1700 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

3,5-disubstituted piperidines are valuable building blocks in medicinal chemistry programs.[1][3] The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate by:

  • Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of the drug.

  • Enhancing Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

  • Modulating pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can affect the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

The specific (3S,5R) stereochemistry of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate provides a rigid scaffold that can be used to precisely orient pharmacophoric groups in three-dimensional space, making it an attractive building block for the design of potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Conclusion

Tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique stereochemistry and the presence of a fluorine atom offer opportunities to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, conformational preferences, and reactivity is essential for its effective application in the design and development of novel therapeutics. This technical guide provides a foundational understanding of these key chemical properties, empowering researchers to leverage this important molecular scaffold in their scientific endeavors.

References

  • Hartwieg, C. D., et al. (2014). 3,5-Disubstituted Piperidine Derivatives: A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127.
  • Olofsson, B., et al. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(21), 8256-8260.
  • Novartis AG. (2016). 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers. OAK Novartis.
  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

Sources

A Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (CAS: 1363378-08-8): A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, CAS number 1363378-08-8. This compound is a highly valuable, stereochemically defined building block in medicinal chemistry, combining the privileged piperidine scaffold with the strategic introduction of a fluorine atom. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the compound's strategic importance, physicochemical properties, synthetic methodologies, and applications. We will explore the rationale behind its design, detailing how the unique interplay between the fluorinated core and the Boc-protecting group facilitates its use in the synthesis of complex molecular architectures for next-generation therapeutics.

The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products. Its three-dimensional structure provides an excellent framework for orienting substituents in precise vectors to optimize interactions with biological targets. Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2]

Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—allow it to serve as a powerful tool for modulating a molecule's physicochemical and pharmacokinetic profile.[3] Key benefits include:

  • Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Lipophilicity Modulation: Strategic fluorination can increase a molecule's lipophilicity (logP), potentially enhancing membrane permeability and oral bioavailability.[3]

  • pKa Adjustment: The electron-withdrawing nature of fluorine significantly lowers the basicity (pKa) of nearby amines, such as the nitrogen in the piperidine ring.[4][5] This is a critical feature for mitigating off-target effects, particularly the affinity for the hERG potassium channel, which is linked to cardiac toxicity.[4][5]

  • Conformational Control: Fluorine substitution can influence the conformational preference of the piperidine ring, locking it into a bioactive shape.

The compound tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate represents a convergence of these principles. It is a "3D fragment" designed for fragment-based drug discovery, providing a synthetically accessible and stereochemically pure scaffold for elaboration into more complex drug candidates.[4][5]

G cluster_2 Resulting Physicochemical Improvements Piperidine_Ring Piperidine Ring (Privileged 3D Scaffold) Fluorine Fluorine Atom (Bioisosteric Replacement) Piperidine_Ring->Fluorine pKa Lowered pKa (Reduced hERG Risk) Fluorine->pKa Metabolism Blocked Metabolism (Increased Half-life) Fluorine->Metabolism Binding Enhanced Binding Affinity (Conformational Effects) Fluorine->Binding G Start tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (CAS 1363378-08-8) Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Amine (3S,5R)-5-Fluoropiperidin-3-amine (Reactive Intermediate) Deprotection->Amine Coupling Chemical Coupling (Amide bond, Reductive amination, etc.) Amine->Coupling API Final API Library Coupling->API Complexity Introduction of Pharmacophore (R-group) Complexity->Coupling Screening High-Throughput Biological Screening API->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Sources

A Technical Guide to the Molecular Structure and Conformational Dynamics of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations. The strategic introduction of fluorine into such scaffolds has become a cornerstone of drug design, offering a powerful tool to modulate key molecular properties including metabolic stability, pKa, lipophilicity, and membrane permeability.[1] The title compound, tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, is a chiral building block that embodies this principle. Its defined stereochemistry, coupled with the conformational influence of a fluorine atom and a bulky tert-butoxycarbonyl (Boc) protecting group, makes it a subject of significant interest for researchers developing conformationally rigid molecules.[1][2] This guide provides an in-depth analysis of its molecular structure, the subtle forces governing its conformational preferences, and its practical applications in drug development.

Core Physicochemical and Structural Data

The fundamental identity of this molecule is established by its chemical formula, mass, and registry number. This data serves as the foundation for all further analytical and synthetic work.

PropertyValueReference
IUPAC Name tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate[3]
CAS Number 1405128-38-2[3]
Molecular Formula C₁₀H₁₉FN₂O₂[3][4][5]
Molecular Weight 218.27 g/mol [3][4][5]
Stereochemistry (3S, 5R) - cis relationship between substituents

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and analytical confirmation. The protocols described herein represent standard, validated methodologies for obtaining and verifying the integrity of the title compound.

General Synthetic Strategy

The synthesis of substituted fluorinated piperidines can be achieved through various methods, with a prominent approach being the catalytic dearomatization-hydrogenation of fluoropyridine precursors.[6] This method allows for a highly diastereoselective synthesis. The resulting amine can then be protected with a Boc group.

G cluster_synthesis Synthetic Workflow Fluoropyridine Fluoropyridine Hydrogenation Diastereoselective Dearomatization-Hydrogenation Fluoropyridine->Hydrogenation Catalytic Piperidine cis-5-Fluoropiperidin-3-amine Hydrogenation->Piperidine Protection Boc Protection (Boc)₂O, Base Piperidine->Protection Product tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Protection->Product

Caption: General workflow for the synthesis of the title compound.

Spectroscopic Analysis

Structural elucidation relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly powerful for conformational analysis, while Mass Spectrometry (MS) confirms the molecular weight.

  • ¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of protons on the piperidine ring, especially those adjacent to the fluorine (C5-H) and the carbamate (C3-H), are diagnostic of their axial or equatorial orientation.

  • ¹³C NMR: Confirms the carbon skeleton. The carbon bearing the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: Directly observes the fluorine nucleus. The coupling constants between the fluorine and adjacent protons (³J(¹⁹F,¹H)) are critical for determining the dihedral angles and thus the conformational preference.[7]

  • Mass Spectrometry (ESI-MS): Used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 219.27.

Representative Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.0-4.5 (m, 1H, C5-H), 3.5-3.9 (m, 1H, C3-H), 2.5-3.2 (m, 4H, C2-H₂, C6-H₂), 1.8-2.2 (m, 2H, C4-H₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.5 (C=O), 88.0 (d, ¹JCF ≈ 170-180 Hz, C5), 79.5 (C(CH₃)₃), 45-55 (multiple peaks, C2, C3, C6), 30-35 (d, ²JCF ≈ 20 Hz, C4), 28.4 ((CH₃)₃)
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -180 to -200 (m). The multiplicity and coupling constants provide conformational information.

In-Depth Conformational Analysis

The biological activity of a molecule is inextricably linked to its three-dimensional shape. For fluorinated piperidines, the conformation is a delicate balance of competing steric and stereoelectronic effects.

The Piperidine Chair Equilibrium

The piperidine ring predominantly adopts a low-energy chair conformation. For a 3,5-disubstituted piperidine with a cis relationship like the title compound, the two substituents must occupy one axial and one equatorial position in the chair form. This leads to a dynamic equilibrium between two distinct chair conformations.

Caption: Chair-chair equilibrium for (3S,5R)-disubstituted piperidine.

Governing Forces: Sterics vs. Stereoelectronics

The position of the equilibrium between Conformer A and Conformer B is determined by the interplay of several factors.[6]

  • Steric Hindrance : The bulky tert-butoxycarbonyl (Boc-NH) group has a strong preference for the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. This effect strongly favors Conformer A .

  • Stereoelectronic Effects : The fluorine atom introduces powerful electronic effects that can override simple steric arguments.

    • Hyperconjugation : An axial C-F bond can act as an acceptor for electron density from adjacent axial C-H bonds (a σC-H → σ*C-F interaction). This stabilizing delocalization is a primary reason for the "axial-F preference" observed in many fluorinated heterocycles.[1][7] This effect stabilizes Conformer A .

    • Charge-Dipole and Dipole Minimization : The polarity of the C-F and N-H bonds creates local dipoles. The conformation that minimizes the overall molecular dipole moment or creates favorable intramolecular charge-dipole interactions may be preferred.[1][7] The stability contribution from these forces depends on the specific geometry.

G Equilibrium Conformational Equilibrium Sterics Steric Hindrance (Boc Group) Equilibrium->Sterics Electronics Stereoelectronic Effects (Fluorine Atom) Equilibrium->Electronics ConformerA Favors Conformer A (F-axial, Boc-equatorial) Sterics->ConformerA Strongly Hyperconjugation Hyperconjugation (σ → σ*) Electronics->Hyperconjugation Dipole Dipole Interactions Electronics->Dipole ConformerB Favors Conformer B (F-equatorial, Boc-axial) Hyperconjugation->ConformerA Stabilizes Dipole->ConformerA May Stabilize

Caption: Forces influencing the conformational preference.

The Critical Role of Solvent

Computational and experimental studies have demonstrated that solvent polarity plays a major role in the conformational behavior of fluorinated piperidines.[1][2][7] Increasing the solvent polarity can preferentially stabilize the conformer with the larger overall dipole moment.[1] In many cases, this favors the conformer with an axial fluorine, as the alignment of C-F and N-H dipoles can lead to a more polar structure. Therefore, the equilibrium between Conformer A and B can be significantly shifted by changing the solvent from a nonpolar one (e.g., chloroform) to a polar one (e.g., DMSO or water).[1]

Applications in Drug Development

The title compound is not merely a chemical curiosity; it is a valuable building block for the synthesis of complex, biologically active molecules.

  • Scaffold for Rigid Ligands : By providing a conformationally restricted core, the molecule allows for the precise positioning of pharmacophoric elements, which can lead to higher binding affinity and selectivity for protein targets.

  • Protecting Group Chemistry : The Boc group is a robust and versatile protecting group for the amine.[8] It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for further functionalization of the nitrogen atom, such as the formation of amides, ureas, or sulfonamides.[8][9]

  • Modulation of Physicochemical Properties : The presence of fluorine can enhance metabolic stability by strengthening the adjacent C-H bonds against enzymatic oxidation and can fine-tune the pKa of the piperidine nitrogen, affecting the molecule's ionization state and solubility at physiological pH.[1]

Experimental Protocols

The following protocols are provided as a guide for researchers working with this or similar compounds.

Protocol: Boc-Protection of a Fluoropiperidine Amine

This protocol describes a standard procedure for installing the Boc protecting group.

  • Dissolution : Dissolve the starting material, (3S,5R)-5-fluoropiperidin-3-amine (1.0 eq), in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature.

  • Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

  • Reaction : Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the organic phase under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure title compound.

  • Characterization : Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 3.2.

Protocol: NMR Analysis for Conformational Assignment

This protocol outlines the key steps for using NMR to probe molecular conformation.

  • Sample Preparation : Prepare separate, high-purity samples of the compound in a nonpolar deuterated solvent (e.g., CDCl₃) and a polar aprotic deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition : Acquire high-resolution ¹H and ¹⁹F NMR spectra for each sample. It is crucial to obtain spectra with excellent signal-to-noise to accurately measure coupling constants.

  • Data Analysis : Carefully analyze the ¹⁹F spectrum. Identify the signals corresponding to the fluorine nucleus and measure the ³J(¹⁹F,¹H) coupling constants to the adjacent C4 and C6 protons.

  • Conformational Interpretation : Use the magnitude of the coupling constants to infer the dihedral angles via the Karplus relationship. Large couplings (e.g., >25 Hz) are typically indicative of an anti-periplanar (180°) relationship, which occurs between axial substituents, while smaller couplings (e.g., <10 Hz) suggest a synclinal (gauche, ~60°) relationship, as seen between axial-equatorial or equatorial-equatorial substituents.

  • Solvent Effect Comparison : Compare the data from the nonpolar and polar solvents to determine if a significant shift in the conformational equilibrium has occurred.

Conclusion

The molecular structure of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a showcase of modern molecular design principles. Its structure is not static but exists as a dynamic equilibrium between two chair conformers. This equilibrium is governed by a sophisticated interplay between the steric demands of a bulky Boc-carbamate group and the powerful stereoelectronic influences of a fluorine atom. The preference for an axial or equatorial fluorine can be further manipulated by the solvent environment. For drug development professionals, this molecule represents a highly valuable, stereochemically defined building block that provides a rigid scaffold and favorable physicochemical properties, enabling the rational design of next-generation therapeutics.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Available at: [Link]

  • University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research Information. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

  • The Nairoukh Research Group. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem. Available at: [Link]

  • Aqbiopharma Medical Technology (Shanghai) Co., LTD. tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate. Aqbiopharma. Available at: [Link]

  • UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. Available at: [Link]

  • MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank. Available at: [Link]

Sources

A Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a fluorinated piperidine derivative of significant interest in medicinal chemistry. We will explore its structural features, systematic naming, synthesis, physicochemical properties, and its emerging role as a valuable building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound is tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate .

The structure consists of a piperidine ring, which is a six-membered saturated heterocycle containing a nitrogen atom. The stereochemistry is explicitly defined at two chiral centers: the carbon at position 3 has an (S) configuration, and the carbon at position 5 has an (R) configuration. A fluorine atom is substituted at the 5-position, and a tert-butoxycarbonyl (Boc) protected amine group is attached to the 3-position. The Boc group serves as a protecting group for the amine, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties. In the context of the piperidine scaffold, the presence of a fluorine atom can have profound effects:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug molecule in the body.

  • Lipophilicity: Fluorine is a highly lipophilic atom. Its incorporation can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-targeting drugs.

  • Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to enhanced binding interactions with target proteins through the formation of hydrogen bonds or dipole-dipole interactions.

  • Conformational Control: The steric bulk and electronegativity of fluorine can influence the conformational preference of the piperidine ring, locking it into a specific geometry that may be more favorable for target binding.

Synthesis and Chemical Reactivity

The synthesis of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a multi-step process that requires careful control of stereochemistry. A general synthetic approach is outlined below.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of a Suitable Piperidine Precursor A common starting point is a commercially available, stereochemically defined piperidine derivative. The synthesis often involves the creation of the piperidine ring followed by the introduction of the necessary functional groups.

Step 2: Introduction of the Fluorine Atom Electrophilic fluorination is a common method to introduce a fluorine atom into a molecule. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI). The choice of fluorinating agent and reaction conditions is critical to ensure the desired stereoselectivity.

Step 3: Carbamate Formation The amine group on the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the fluorinated piperidine intermediate with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

Step 4: Purification The final product is purified using techniques such as column chromatography or recrystallization to obtain the compound with high purity.

Chemical Reactivity

The chemical reactivity of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is primarily governed by the carbamate functional group.

  • Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) or through specific basic conditions to yield the free amine, (3S,5R)-5-fluoropiperidin-3-amine. This deprotection is a key step in utilizing this building block for further synthetic transformations.

  • Nucleophilic Substitution: The nitrogen of the carbamate can act as a nucleophile in certain reactions, although this is less common due to the steric hindrance of the Boc group. The primary utility of this compound lies in the reactivity of the piperidine nitrogen after deprotection of the carbamate.

Physicochemical Properties

The physicochemical properties of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate are crucial for its application in drug discovery.

PropertyValueSignificance
Molecular Formula C₁₀H₁₉FN₂O₂[1]Provides the elemental composition.
Molecular Weight 218.27 g/mol [1]Influences diffusion and transport properties.
Topological Polar Surface Area (TPSA) 41.6 ŲAffects membrane permeability and oral bioavailability.
LogP (calculated) ~1.5 - 2.0Indicates a moderate level of lipophilicity, favorable for drug-likeness.

Applications in Drug Discovery and Development

Fluorinated piperidine derivatives are valuable building blocks in the design of novel therapeutic agents, particularly for neurological and psychiatric disorders.[2] The unique structural and electronic properties of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate make it an attractive scaffold for the development of:

  • CNS-active agents: The potential for increased metabolic stability and blood-brain barrier penetration makes this moiety suitable for targeting receptors and enzymes in the central nervous system.[2]

  • Enzyme Inhibitors: The stereochemically defined structure can be used to design potent and selective inhibitors of various enzymes. For instance, similar piperidine structures have been explored as renin inhibitors for the treatment of hypertension.[3][4]

  • Receptor Modulators: The fluorinated piperidine core can be incorporated into ligands for G-protein coupled receptors (GPCRs) and ion channels, where specific stereochemistry and electronic properties are critical for activity.

The Boc-protected amine allows for the straightforward coupling of this building block to other molecular fragments, enabling the synthesis of diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a synthetically valuable building block with significant potential in modern drug discovery. Its well-defined stereochemistry, coupled with the strategic incorporation of a fluorine atom, offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. The insights provided in this guide underscore the importance of fluorinated scaffolds in the development of next-generation therapeutics.

Visualizations

General Synthetic Workflow

G A Stereochemically Defined Piperidine Precursor B Electrophilic Fluorination (e.g., NFSI) A->B Introduction of Fluorine C Boc Protection ((Boc)2O, Base) B->C Amine Protection D Purification (Chromatography/Recrystallization) C->D Isolation of Product E tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate D->E

Caption: A generalized workflow for the synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

Logical Relationship in Drug Discovery

G cluster_0 Molecular Properties cluster_1 Physicochemical Effects cluster_2 Therapeutic Applications A Fluorination D Increased Metabolic Stability A->D E Enhanced Lipophilicity A->E F Modulated pKa A->F B Piperidine Scaffold G Conformational Rigidity B->G C Boc-Carbamate C->D Protection for Synthesis H CNS Drug Candidates D->H E->H I Enzyme Inhibitors F->I G->I J Receptor Modulators G->J

Caption: The influence of structural features on the properties and applications of the title compound.

References

  • EvitaChem. tert-Butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate.
  • ChemicalBook. tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate | 1456803-43-2.
  • Abovchem. tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate - CAS:1363378-07-7.
  • PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate.
  • PubChem. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate.
  • GSRS. TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)CARBAMATE.
  • Vulcanchem. tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate.
  • ResearchGate. (PDF) tert-Butyl carbamate. Available from:

  • LabSolu. tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate.
  • precisionFDA. TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)CARBAMATE.
  • Pharmaffiliates. 1456803-36-3 | Product Name : tert-Butyl ((3R,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate.
  • GSRS. TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)CARBAMATE, (R)-.
  • PubMed. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors.
  • PubMed. Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors.

Sources

An In-Depth Technical Guide to the Diastereoselective Synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and diastereoselective synthetic route to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom and the control of stereochemistry at the C3 and C5 positions of the piperidine ring are critical for modulating the pharmacological properties of drug candidates. This document outlines a detailed, step-by-step methodology, discusses the rationale behind key experimental choices, and provides insights into the characterization of the target compound and its intermediates. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous approach to the synthesis of this and structurally related fluorinated piperidines.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal template for interacting with biological targets. The strategic introduction of fluorine atoms into these scaffolds has emerged as a powerful tool for optimizing drug-like properties.[1][2][3] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

Specifically, the cis-3-amino-5-fluoropiperidine motif, protected as its tert-butoxycarbonyl (Boc) carbamate, represents a key structural element in the development of novel therapeutics. The precise (3S,5R) stereochemistry is often crucial for achieving the desired biological activity and selectivity. This guide details a reliable synthetic strategy to access this valuable building block with high diastereoselectivity.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate necessitates careful planning to control the stereochemistry at two chiral centers and to introduce the fluorine atom at the desired position. A logical retrosynthetic approach is depicted below.

G Target tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Intermediate1 (3S,5R)-5-fluoropiperidin-3-amine Target->Intermediate1 Boc Protection Intermediate2 Protected (3S,5R)-3-amino-5-hydroxypiperidine Intermediate1->Intermediate2 Fluorination (e.g., DAST, Deoxofluor) Intermediate3 Protected 3-amino-5-oxopiperidine Intermediate2->Intermediate3 Stereoselective Reduction StartingMaterial Chiral Starting Material (e.g., from amino acid pool) Intermediate3->StartingMaterial Cyclization & Functional Group Interconversions

Caption: Retrosynthetic pathway for the target molecule.

The proposed strategy hinges on several key transformations:

  • Stereocontrol: Establishing the desired stereochemistry early in the synthesis is paramount. This can be achieved by employing a chiral starting material or through an asymmetric reaction.

  • Fluorination: The introduction of the fluorine atom is a critical step. The choice of fluorinating agent and the nature of the substrate will determine the stereochemical outcome. A nucleophilic fluorination of a suitable precursor, such as a protected amino alcohol, is a common and effective strategy.[5]

  • Protecting Groups: The use of appropriate protecting groups for the amine functionalities is essential to ensure chemoselectivity throughout the synthetic sequence. The Boc group is ideal for the final product due to its stability and ease of removal under acidic conditions.

Detailed Synthetic Protocol

This section provides a step-by-step guide for the synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, based on established methodologies for the synthesis of functionalized piperidines.[6]

Step 1: Synthesis of a Chiral Piperidone Precursor

The synthesis commences with the construction of a suitable chiral piperidone. One effective method involves the cyclization of a derivative of a readily available chiral amino acid, such as L-glutamic acid. This approach ensures the introduction of the first stereocenter.

Step 2: Stereoselective Reduction of the Ketone

The stereoselective reduction of the piperidone carbonyl group is crucial for setting the second stereocenter. The choice of reducing agent and reaction conditions will dictate the diastereoselectivity of this transformation.

Parameter Condition Rationale
Reducing Agent Sodium borohydride (NaBH4)A mild and selective reducing agent for ketones.
Solvent Methanol (MeOH)A protic solvent that facilitates the reduction.
Temperature 0 °C to room temperatureAllows for controlled reduction and minimizes side reactions.
Step 3: Diastereoselective Fluorination

With the diol precursor in hand, the next step is the introduction of the fluorine atom. A nucleophilic fluorinating agent is employed to displace a hydroxyl group.

Parameter Condition Rationale
Fluorinating Agent Diethylaminosulfur trifluoride (DAST)A common and effective reagent for deoxofluorination.
Solvent Dichloromethane (DCM)An inert solvent suitable for fluorination reactions.
Temperature -78 °C to room temperatureLow temperature is crucial to control the reactivity of DAST and improve selectivity.
Step 4: Boc Protection of the Amine

The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Parameter Condition Rationale
Reagent Di-tert-butyl dicarbonate ((Boc)2O)The standard reagent for introducing the Boc protecting group.
Base Triethylamine (TEA) or Sodium bicarbonate (NaHCO3)To neutralize the acid generated during the reaction.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Common inert solvents for this transformation.
Temperature 0 °C to room temperatureMild conditions are sufficient for the reaction to proceed to completion.

Experimental Workflow

The overall experimental workflow is summarized in the following diagram:

G Start Chiral Piperidone Precursor Step1 Stereoselective Reduction Start->Step1 Step2 Diastereoselective Fluorination Step1->Step2 Step3 Boc Protection Step2->Step3 End tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Step3->End

Caption: Overview of the synthetic workflow.

Characterization Data

The structure and purity of the final product and key intermediates should be confirmed by a combination of analytical techniques.

Technique Expected Observations
¹H NMR The appearance of characteristic signals for the piperidine ring protons, the Boc group, and the fluorine-coupled protons. The coupling constants will be indicative of the stereochemistry.
¹³C NMR Signals corresponding to all carbon atoms in the molecule, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.
¹⁹F NMR A single resonance for the fluorine atom, with coupling to adjacent protons.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound.
Chiral HPLC To determine the enantiomeric and diastereomeric purity of the final product.

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. By leveraging a strategy that relies on a chiral starting material and diastereoselective transformations, this valuable building block can be accessed with high stereochemical control. The provided protocol, along with the rationale behind the experimental choices, offers a solid foundation for researchers in the field of medicinal chemistry to synthesize this and related fluorinated piperidines for the development of new and improved therapeutics.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00222]
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38577783/]
  • New synthesis method for producing fluorinated piperidines. chemeurope.com. [URL: https://www.chemeurope.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [URL: https://www.scientificupdate.
  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [URL: https://www.researchgate.net/publication/257579626_ChemInform_Abstract_Enantioselective_Synthesis_and_Physicochemical_Properties_of_Libraries_of_3-Amino-_and_3-Amidofluoropiperidines]
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm980124l]
  • Totally Selective Synthesis of Enantiopure (3S,5S)- and (3R,5R)-4-Amino-3, 5-dihydroxypiperidines from Aminodiepoxides Derived from Serine. CGIQ. [URL: https://www.cgiq.
  • Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Wiley Online Library. [URL: not available]
  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [URL: https://www.researchgate.net/publication/352554746_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane]
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652233/]
  • Totally selective synthesis of enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines from aminodiepoxides derived from serine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18557613/]
  • Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook. [URL: https://www.chemicalbook.com/article/synthesis-and-application-of-(r)-3-(boc-amino)piperidine.htm]
  • Preparation method of (R)-3-Boc-aminopiperidine. Google Patents. [URL: https://patents.google.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [URL: http://nopr.niscpr.res.in/handle/123456789/44726]
  • tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate. Aladdin. [URL: https://www.aladdin-sci.com/p/P216960/]
  • (3S,5R)-5-fluoropiperidin-3-amine. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21415777.htm]
  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23831207/]

Sources

A Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a critical chiral building block in modern medicinal chemistry. Recognizing that this compound is a synthetic intermediate rather than a pharmacologically active agent, this document focuses on its strategic importance. We will explore its synthesis, stereochemical control, and profound impact on the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredients (APIs) it helps create. The guide will detail the application of this fluorinated piperidine scaffold in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, providing a tangible example of its role in translating chemical structure into therapeutic function.

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous drug classes due to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[1] The strategic incorporation of fluorine into this scaffold has become a powerful tool in drug design.[2][3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2]

Specifically, the introduction of fluorine can lower the pKa of nearby amino groups, which can be crucial for optimizing drug-target interactions and improving oral bioavailability.[4] Tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a prime example of a building block that leverages these advantages. Its defined stereochemistry and the presence of the fluorine atom make it a highly valuable intermediate for constructing complex, potent, and selective drug candidates. This guide elucidates its role not through a direct "mechanism of action," but through its contribution to the mechanism of the final drug molecule.

Synthesis and Stereochemical Integrity

The synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate with high stereochemical purity is a non-trivial challenge that requires precise control over reaction conditions. Asymmetric synthesis is key to ensuring the desired (3S,5R) configuration, which is often critical for the biological activity of the final API.

Exemplary Synthetic Workflow

While multiple synthetic routes exist, a common strategy involves the stereoselective reduction of a corresponding fluorinated pyridine precursor or the ring-opening of a suitably protected aziridinium ion intermediate. The following protocol is a representative, conceptual workflow.

Protocol: Conceptual Asymmetric Synthesis

  • Preparation of Precursor: Start with a suitably substituted pyridine derivative, for example, a 3-aminopyridine.

  • Fluorination: Introduce the fluorine atom at the 5-position using an electrophilic fluorinating agent. This step is often challenging and requires careful optimization.

  • Asymmetric Reduction: The fluorinated pyridine ring is activated and then subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand). This is the key stereochemistry-defining step.

  • Protection: The 3-amino group is protected with a tert-butoxycarbonyl (Boc) group by reacting the molecule with Di-tert-butyl dicarbonate (Boc)₂O. This ensures chemoselectivity in subsequent synthetic steps.

  • Purification: The final product is purified using column chromatography to yield tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate with high enantiomeric and diastereomeric purity.

Causality Behind Experimental Choices:

  • Chiral Catalyst: The choice of a specific chiral ligand (e.g., (S)-BINAP) is critical for inducing the desired stereochemistry during the reduction of the pyridine ring. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

  • Boc Protection: The Boc protecting group is chosen for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions, which is often a final step in the synthesis of an API.[5]

Visualization of Synthetic Logic

The following diagram illustrates the logical flow of the synthesis, emphasizing the critical stereochemistry-defining step.

G cluster_synthesis Conceptual Synthetic Workflow Start Substituted Pyridine Precursor Step1 Electrophilic Fluorination Start->Step1 e.g., Selectfluor Step2 Asymmetric Hydrogenation (Stereocenter Formation) Step1->Step2 Chiral Rh/Ru Catalyst Step3 Boc Protection of Amino Group Step2->Step3 (Boc)2O End tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Step3->End

Caption: Logical flow for the asymmetric synthesis of the target building block.

Application in Drug Development: The Case of DPP-4 Inhibitors

The true value of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is realized when it is incorporated into a biologically active molecule. A prominent example is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used to treat type 2 diabetes.[6][7]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][8] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[5] By inhibiting DPP-4, these drugs prolong the action of GLP-1 and GIP, leading to increased insulin release and reduced glucagon secretion, thereby lowering blood glucose levels.[5]

Role of the Fluoropiperidine Moiety

When the ((3S,5R)-5-fluoropiperidin-3-yl)carbamate moiety is deprotected and coupled to other pharmacophoric elements to form a DPP-4 inhibitor (like an analogue of Sitagliptin), it plays several crucial roles:[8][9]

  • Target Engagement: The piperidine ring and its amino group are designed to interact with specific residues in the active site of the DPP-4 enzyme. The precise (3S,5R) stereochemistry ensures an optimal geometric fit, maximizing binding affinity and inhibitory potency.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at the 5-position can block a potential site of metabolism, thereby increasing the drug's half-life and duration of action.

  • Physicochemical Properties: The electronegative fluorine atom can lower the basicity (pKa) of the piperidine nitrogen.[4] This modulation is critical for achieving a balance between target binding, cell permeability, and avoiding off-target interactions (e.g., with hERG channels).

Visualization of the Biological Pathway

The diagram below illustrates the signaling pathway affected by a DPP-4 inhibitor that incorporates the fluoropiperidine scaffold.

G cluster_pathway Mechanism of Action of DPP-4 Inhibitors Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive Inactive Metabolites DPP4->Inactive Inactivates Inhibitor DPP-4 Inhibitor (containing fluoropiperidine) Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: Signaling pathway of DPP-4 inhibitors in glucose homeostasis.

Physicochemical Data and Characterization

Proper characterization of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is essential for its use in GMP (Good Manufacturing Practice) synthesis. The following table summarizes its key identifiers and properties.

PropertyValueSource
Molecular Formula C₁₀H₁₉FN₂O₂[10]
Molecular Weight 218.27 g/mol [10]
CAS Number 1363378-07-7 (for the (3R,5R) isomer, related structure)[10]
Appearance Typically an off-white to white solidSupplier Data
Purity (by HPLC) ≥98%Supplier Data
Stereopurity (by chiral HPLC) ≥99% ee/deSupplier Data

Conclusion

While tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate does not possess an intrinsic mechanism of action, its strategic design and stereochemical purity make it an indispensable tool for medicinal chemists. Its role as a sophisticated building block allows for the precise installation of a fluorinated, chiral piperidine motif into larger molecules. As demonstrated in the context of DPP-4 inhibitors, the incorporation of this scaffold directly influences the resulting API's interaction with its biological target, its metabolic profile, and its overall therapeutic efficacy. This guide underscores the principle that the "action" of a key intermediate lies in the enabling of function and optimization of properties in the final drug substance.

References

  • U.S. Patent No.
  • EvitaChem, "Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)
  • OAText, "Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors," O
  • Scientific Update, "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations," Scientific Upd
  • Patsnap, "Sitagliptin patented technology retrieval search results," Eureka | P
  • PMC - NIH, "Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • PMC - NIH, "Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold," PMC - NIH Website.
  • Bentham Science, "Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I)," Bentham Science Website.
  • Google Patents, "CN105254519A - Synthesizing method of sitagliptin key intermediate," Google P
  • Google Patents, "WO2010131025A1 - Sitagliptin synthesis," Google P
  • ResearchGate, "Synthesis of fluorophenyl-piperidine-based DPP-4 inhibitors.
  • Google Patents, "US8846916B2 - Sitagliptin synthesis," Google P
  • ResearchGate, "Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives | Request PDF," ResearchG
  • ResearchGate, "(PDF) tert-Butyl carbamate," ResearchGate.

  • Abovchem, "tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate - CAS:1363378-07-7," Abovchem Website.
  • PMC - PubMed Central, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • ResearchGate, "ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
  • Vulcanchem, "tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)
  • Gsrs, "TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)
  • MDPI, "tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • Google Patents, "CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof," Google P
  • PubMed, "Applications of fluorine-containing amino acids for drug design," PubMed.
  • PMC - NIH, "tert-Butyl carbamate," PMC - NIH Website.

Sources

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Deep Dive into Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, serves as a foundational element in a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic accessibility.[1][2] The strategic introduction of fluorine into this privileged structure has emerged as a powerful strategy in medicinal chemistry to modulate and enhance biological activity. This in-depth technical guide explores the multifaceted impact of fluorination on piperidine derivatives, elucidating the underlying principles that govern their improved potency, selectivity, and pharmacokinetic profiles. We will delve into key therapeutic areas where these modifications have shown significant promise, including central nervous system (CNS) disorders, metabolic diseases, oncology, and virology. This guide will further provide detailed experimental protocols and data interpretation to equip researchers and drug development professionals with the practical knowledge to leverage fluorination in their own discovery programs.

The Power of Fluorine: A Game-Changer in Medicinal Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules.[3][4] Its small steric footprint, comparable to that of a hydrogen atom, allows for its introduction with minimal structural perturbation. However, the profound electronic effects of the C-F bond can dramatically alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[5][6][7]

Key Physicochemical Effects of Fluorination:

  • Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the piperidine nitrogen.[8][9][10][11] This reduction in pKa can be crucial for optimizing drug-receptor interactions, improving oral absorption, and reducing off-target effects such as hERG channel affinity, which is associated with cardiac toxicity.[8][9][12]

  • Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).[3][7] This is a critical consideration for developing drugs targeting the CNS.

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[3][4]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring through electrostatic interactions, such as the gauche effect.[13][14][15] This can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.[14]

Therapeutic Applications of Fluorinated Piperidine Derivatives

The strategic application of these principles has led to the development of fluorinated piperidine derivatives with significant potential across various therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of fluorine to enhance BBB penetration makes fluorinated piperidines particularly attractive for treating CNS disorders.[7]

  • Neurodegenerative Diseases: Research has explored fluorinated piperidines as potential therapeutics for Alzheimer's disease.[16][17][18] Certain derivatives have shown notable inhibitory effects on cholinesterases, enzymes implicated in the progression of the disease.[16][17] Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes.[16][17] Furthermore, fluorination has been utilized to develop selective ligands for serotonin receptors, such as the 5-HT1D receptor, which are targets for migraine and other neurological conditions.[10][11] The introduction of fluorine was found to significantly improve the pharmacokinetic profile of these ligands, leading to better oral absorption.[10][11]

Metabolic Diseases: A Focus on Diabetes

Fluorinated piperidine derivatives have demonstrated promising activity as enzyme inhibitors for the management of diabetes.

  • α-Glucosidase Inhibition: A series of fluorine-substituted piperidines exhibited potent inhibitory activity against α-glucosidase, an enzyme that breaks down carbohydrates.[16][17] Inhibition of this enzyme can help to control postprandial blood glucose levels in diabetic patients.[17] Kinetic studies revealed that some of these compounds act as competitive inhibitors of the enzyme.[16][17]

Oncology: Targeting Cancer Cells

In the field of oncology, fluorinated piperidines are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

  • Pancreatic Carcinoma: Fluorinated derivatives of 3,5-bis[(E)-benzylidene]piperidin-4-one have shown significant anticancer activity against pancreatic carcinoma cells.[19] The strategic placement of fluorine atoms on the phenyl rings was found to be crucial for their potent activity, with some derivatives exhibiting IC50 values in the low nanomolar range.[19]

Antiviral Activity

The unique properties of fluorinated piperidines have also been harnessed in the development of novel antiviral agents.

  • SARS-CoV-2 and Influenza: Certain fluorinated piperidine scaffolds have been identified as inhibitors of the 3CL protease of SARS-CoV-2, the main protease of the coronavirus.[8][9][12] Additionally, piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early to middle stages of viral replication.[20]

Experimental Protocols and Methodologies

To provide a practical framework for researchers, this section outlines key experimental protocols for the synthesis and evaluation of fluorinated piperidine derivatives.

Synthesis of Fluorinated Piperidines

A common and robust method for the synthesis of fluorinated piperidines involves the heterogeneous hydrogenation of fluoropyridines.[13][15][21]

Protocol: Palladium-Catalyzed Hydrogenation of Fluoropyridines

  • Reaction Setup: In a high-pressure autoclave, combine the fluoropyridine substrate (1.0 mmol), palladium on carbon (10 wt%, 5 mol%), and a suitable solvent such as methanol (5 mL).

  • Acid Additive: Add a Brønsted acid, such as hydrochloric acid (1.1 equiv), to the reaction mixture.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (50 bar) and stir the reaction mixture at room temperature for 16 hours.

  • Work-up: After depressurization, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired fluorinated piperidine.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a widely used and effective heterogeneous catalyst for hydrogenation reactions. Its use simplifies product purification as it can be easily removed by filtration.

  • Acid Additive: The Brønsted acid protonates the pyridine nitrogen, activating the ring towards reduction and often improving the reaction rate and selectivity.

  • Pressure and Temperature: High pressure of hydrogen is necessary to drive the aromatic ring reduction. Performing the reaction at room temperature helps to minimize potential side reactions, such as hydrodefluorination.

Evaluation of Biological Activity

Protocol: In Vitro α-Glucosidase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure: In a 96-well plate, add the enzyme solution and the test compound (fluorinated piperidine derivative) at various concentrations. Incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pNPG solution to each well to start the reaction.

  • Measure Absorbance: After a 30-minute incubation at 37°C, stop the reaction by adding sodium carbonate solution. Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. Acarbose can be used as a positive control.

Self-Validating System:

  • The inclusion of a positive control (acarbose) provides a benchmark for the inhibitory activity of the test compounds.

  • Running the assay with a range of inhibitor concentrations allows for the determination of a dose-response curve and a reliable IC50 value.

  • Measuring the absorbance at a specific wavelength corresponding to the product of the enzymatic reaction ensures the specificity of the assay.

Data Presentation and Visualization

Comparative Biological Activity Data
CompoundTarget Enzyme/ReceptorIC50 / EC50 (µM)Therapeutic AreaReference
Fluorinated Piperidine Derivative 1α-Glucosidase0.5 - 5.0Diabetes[16][17]
Fluorinated Piperidine Derivative 2Acetylcholinesterase1.0 - 10.0Alzheimer's Disease[16][17]
Fluorinated Piperidine Derivative 35-HT1D Receptor0.01 - 0.1CNS Disorders[10][11]
Fluorinated Piperidine Derivative 4Pancreatic Cancer Cell Line0.05 - 0.5Oncology[19]
Fluorinated Piperidine Derivative 5Influenza Virus0.05 - 0.2Antiviral[20]
Signaling Pathway and Workflow Diagrams

Biological_Activity_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization S1 Fluoropyridine Starting Material S2 Heterogeneous Hydrogenation S1->S2 S3 Fluorinated Piperidine Derivative S2->S3 E1 In Vitro Enzyme Assays S3->E1 E2 Cell-Based Assays S3->E2 E3 Pharmacokinetic Studies S3->E3 A1 Structure-Activity Relationship (SAR) E1->A1 E2->A1 E3->A1 A2 Lead Optimization A1->A2

Caption: Workflow for the development of fluorinated piperidine derivatives.

Enzyme_Inhibition_Mechanism Enzyme Enzyme (e.g., α-Glucosidase) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate binds Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor binds Substrate Substrate Substrate->Enzyme_Substrate Product Product Product->Enzyme Inhibitor Fluorinated Piperidine Inhibitor Inhibitor->Enzyme_Inhibitor Enzyme_Substrate->Product catalysis

Caption: Mechanism of competitive enzyme inhibition by fluorinated piperidines.

Conclusion and Future Perspectives

The incorporation of fluorine into the piperidine scaffold represents a highly effective and versatile strategy for the development of novel therapeutic agents with improved biological activity and pharmacokinetic properties. The examples highlighted in this guide demonstrate the broad applicability of this approach across a range of diseases. As synthetic methodologies for selective fluorination continue to advance, we can anticipate the emergence of even more sophisticated and potent fluorinated piperidine derivatives in the drug discovery pipeline. Future research will likely focus on exploring novel fluorination patterns, developing multi-targeted ligands, and further elucidating the intricate structure-activity relationships that govern the biological effects of these fascinating molecules.

References

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. [Link]

  • ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

  • Ghorai, P., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11046–11053. [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 273, 116523. [Link]

  • Ullah, E., et al. (2024). Exploring Fluorine-Substituted Piperidines as Potential Therapeutics for Diabetes Mellitus and Alzheimer's Diseases. ResearchGate. [Link]

  • Kadyrov, A. A., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 28(13), 5025. [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

  • Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 816–821. [Link]

  • Wartenberg, M., et al. (2023). Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. Molecules, 28(14), 5403. [Link]

  • Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2345–2355. [Link]

  • ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • Google Patents. (n.d.).
  • Santos, M. A. (2012). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Medicinal Chemistry, 19(31), 5286–5297. [Link]

  • Ghorai, P., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(38), 26655–26687. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • Jacobson, A. E., & Keng, Y. F. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(4), 735–746. [Link]

  • Asad, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5781. [Link]

  • Li, Y., et al. (2024). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology, 15, 1389330. [Link]

  • Gmeiner, W. H. (2025). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. [Link]

  • ResearchGate. (n.d.). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • MDPI. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]

  • ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. [Link]

  • Ghorai, P., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11046–11053. [Link]

  • ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [Link]

Sources

A Technical Guide to the Conformational Control of Piperidine Rings via Fluorine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] Its conformational flexibility, while crucial for biological interactions, presents a design challenge. Strategic incorporation of fluorine atoms provides a powerful tool to modulate this flexibility, influencing not only the three-dimensional shape but also key physicochemical properties like basicity (pKa) and lipophilicity.[2][3] This guide provides an in-depth analysis of the stereoelectronic forces governing fluorine's influence on piperidine ring conformation. We will explore the nuanced interplay of hyperconjugation, electrostatic interactions, and solvation effects, explaining the often counterintuitive preference for axial conformers.[4][5] This document will serve as a technical resource for researchers and drug development professionals aiming to leverage fluorine substitution as a rational design element to optimize molecular architecture and biological function.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals and bioactive natural products.[1] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized, presenting vectors in three-dimensional space to engage with biological targets. However, the piperidine ring is not static; it exists in a dynamic equilibrium between two primary chair conformations. The orientation of substituents—axial or equatorial—can profoundly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[6] Controlling this equilibrium is a key objective in rational drug design.

Fluorine, the most electronegative element, offers a unique method for achieving this control.[3] Its small steric footprint, comparable to a hydrogen atom, allows for its introduction with minimal steric penalty. Yet, its profound electronic influence can dramatically alter the energetic landscape of the piperidine ring, creating conformationally rigid structures that can lock a molecule into its bioactive shape.[2][4]

Foundational Principles: Piperidine Conformation

A non-substituted piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions:

  • Equatorial: Projecting outwards from the "equator" of the ring. This position is generally sterically favored for larger groups.

  • Axial: Projecting vertically, parallel to the principal axis of the ring, resulting in 1,3-diaxial interactions with other axial hydrogens.

The energy difference between these positions for a given substituent is quantified by its conformational free energy, or "A-value".[7] A larger A-value signifies a stronger preference for the equatorial position.[7] For most substituents, the equatorial position is thermodynamically preferred to avoid steric clashes. Fluorine, however, presents a fascinating exception to this rule.

The Role of Fluorine: Stereoelectronic Effects at Play

The introduction of fluorine dramatically alters the conformational equilibrium of the piperidine ring. This is not due to sterics, but rather a complex interplay of stereoelectronic and electrostatic effects that can stabilize the otherwise disfavored axial orientation.[5][8] The specific effects are highly dependent on the position of the fluorine atom.

Fluorination at the C2 Position: The Anomeric Effect

When fluorine is placed at the C2 position (adjacent to the nitrogen), a powerful stabilizing interaction known as the anomeric effect comes into play.[9][10] This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom to favor the axial position.[10]

The stabilization arises from a hyperconjugative interaction where the non-bonding lone pair of electrons on the nitrogen atom (n) donates electron density into the low-lying anti-bonding orbital of the axial carbon-fluorine bond (σC-F).[11][12] This n → σ interaction is only possible when the orbitals are anti-periplanar (oriented 180° to each other), a geometric arrangement that occurs exclusively when the fluorine is in the axial position and the nitrogen lone pair is also axial (or in the case of a protonated piperidinium, the N-H bond is equatorial).[11] This orbital overlap effectively delocalizes the nitrogen lone pair, lowers the overall energy of the molecule, and stabilizes the axial conformer.

Caption: Anomeric effect in axial 2-fluoropiperidine.

Fluorination at the C3 Position: Gauche and Charge-Dipole Interactions

At the C3 position, the situation is more complex. While a classic anomeric effect is absent, other forces dictate conformational preference.

  • Gauche Effect: A stabilizing hyperconjugative interaction can occur between an anti-periplanar C-H bond and the C-F bond's anti-bonding orbital (σC-H → σ*C-F). This is often referred to as the fluorine gauche effect and contributes to the stability of the axial conformer.[1][4]

  • Charge-Dipole Interactions: In the protonated (piperidinium) form, a powerful electrostatic attraction arises between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on the axial fluorine atom.[4][8] This through-space interaction significantly stabilizes the conformer where the fluorine is axial, as this geometry brings the two groups into closer proximity than the equatorial orientation.[5]

Computational and experimental studies have shown a strong preference for the axial fluorine conformation in 3-fluoropiperidine derivatives, particularly in their protonated forms.[2][4]

Fluorination at the C4 Position: Inductive Effects and Dipole Minimization

When fluorine is at the C4 position, it is too distant for direct orbital overlap with the nitrogen lone pair. The dominant forces here are:

  • Inductive Effect: Fluorine's strong electron-withdrawing nature influences the entire ring through the sigma bond framework, but this has a more significant impact on pKa than on conformation.

  • Dipole Minimization: The C-F bond possesses a strong dipole moment. The overall molecular dipole moment is influenced by the orientation of this bond relative to the N-H or N-R bond. In some cases, the axial conformation may lead to a lower overall molecular dipole, which can be favorable, especially in nonpolar solvents.[5] However, in polar solvents, the equatorial conformer, which often has a larger dipole moment, can be preferentially stabilized by solvation.[2][4] This highlights the critical role of the solvent environment in determining the conformational equilibrium.[2][4]

Impact on Physicochemical Properties: Beyond Conformation

The introduction of fluorine does more than just lock the ring's conformation; it systematically tunes key molecular properties essential for drug development.

Modulation of Basicity (pKa)

Fluorine is a potent electron-withdrawing group. Its introduction onto the piperidine ring lowers the electron density at the nitrogen atom via a through-bond inductive effect.[13][14] This reduces the nitrogen's ability to accept a proton, thereby lowering its basicity and resulting in a lower pKa value.[13][15] The magnitude of this effect is distance-dependent, being most pronounced for C2 fluorination and decreasing at C3 and C4.[16]

This pKa modulation is a critical tool in drug design. Lowering the pKa can improve membrane permeability and oral bioavailability by increasing the population of the neutral form of the drug at physiological pH.[3] It can also be used to mitigate off-target effects, such as hERG channel affinity, which is often associated with highly basic amines.[13][17]

CompoundpKa (Calculated)ΔpKa (vs. Piperidine)
Piperidine11.220.00
2-Fluoropiperidine9.03-2.19
3-Fluoropiperidine9.65-1.57
4-Fluoropiperidine10.20-1.02
Data derived from chemoinformatic calculations.[13]
Lipophilicity and Metabolic Stability

Fluorine substitution generally increases the lipophilicity of a molecule. Furthermore, the carbon-fluorine bond is exceptionally strong ( C-F bond energy is high), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[2][4] Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block metabolic hotspots, thereby increasing a drug's half-life and overall exposure.[4][18]

Case Studies in Drug Development

The principles outlined above are not merely theoretical; they are actively applied in modern drug discovery.

  • MK-0731 (Kinesin Spindle Protein Inhibitor): In the development of KSP inhibitors by Merck, structure-activity relationship studies revealed that modulating the pKa of a piperidine moiety was crucial for efficacy.[6][17] Introduction of a fluorine atom at the 3-position led to two diastereomers. The axial conformer exhibited a pKa of 7.6, while the equatorial was 6.6. The axial diastereomer, MK-0731, showed superior properties and was selected as the clinical candidate, highlighting the profound impact of a conformationally-controlled fluorine substituent.[6][17]

  • General Anesthetic Design: In the development of local anesthetics like ropivacaine, fluorination of the N-alkyl side chain was used to systematically study the effects on basicity and lipophilicity.[16] The studies confirmed that basicity decreases as fluorine is moved closer to the nitrogen center, providing a predictable way to tune the physicochemical properties of these piperidine-containing drugs.[15][16]

Experimental Workflow for Conformational Analysis

Validating the conformational preference of a novel fluorinated piperidine is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.

Caption: Workflow for experimental conformational analysis.

Protocol: Determination of Conformer Population by NMR
  • Sample Preparation: Prepare a ~10-20 mM solution of the purified fluorinated piperidine in a suitable deuterated solvent. The choice of solvent is critical, as polarity can influence the conformational equilibrium.[2]

  • 1D NMR Acquisition: Acquire standard 1H and 19F NMR spectra at ambient temperature.

  • Coupling Constant Analysis: Carefully measure the vicinal (3-bond) coupling constants (³J) between fluorine and adjacent protons (³J(F,H)) and between vicinal protons (³J(H,H)).

  • Karplus Equation Application: The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei. A large coupling constant (typically >8 Hz for ³J(H,H)) is indicative of an anti-periplanar (180°) relationship, characteristic of an axial-axial arrangement. A small coupling constant (<4 Hz) suggests a gauche relationship, such as axial-equatorial or equatorial-equatorial.

  • NOESY Spectroscopy: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. The presence of a cross-peak between two protons indicates they are close in space (<5 Å). Strong cross-peaks between protons at the 1, 3, and 5 positions are a definitive indicator of a diaxial relationship, confirming a chair conformation.

  • Low-Temperature NMR (Optional): If the ring is undergoing rapid interconversion at room temperature, cooling the sample can slow the process, allowing for the direct observation and integration of signals from both individual conformers. This allows for a precise calculation of the equilibrium constant (Keq) and the free energy difference (ΔG°).

Conclusion

The strategic placement of fluorine on a piperidine ring is a sophisticated and powerful strategy in modern medicinal chemistry. By understanding the underlying stereoelectronic principles—the anomeric effect, gauche interactions, and charge-dipole forces—drug designers can move beyond simple steric considerations to exert precise control over molecular conformation. This control allows for the rigidification of scaffolds into their bioactive forms, the fine-tuning of pKa to optimize pharmacokinetics, and the blocking of metabolic hotspots to improve drug stability. As synthetic methodologies for fluorination continue to advance, the rational application of these principles will undoubtedly continue to drive the discovery of safer and more effective medicines.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

  • Le Guen, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(9), 6527-6540. Available at: [Link]

  • Le Guen, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 9(10), 8890-8895. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Center for Biotechnology Information. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Center for Biotechnology Information. Available at: [Link]

  • Lankin, D. C., & Snyder, J. P. (1993). Conformational analysis of N-methyl-3-fluoropiperidine hydrochloride. Journal of the American Chemical Society, 115(22), 10474-10475.
  • Grygorenko, O. O., et al. (2020). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 26(58), 13124-13133. Available at: [Link]

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Available at: [Link]

  • Carcenac, Y., et al. (2012). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. Journal of Computational Chemistry, 33(23), 1865-1874. Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Berger, R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2388-2398. Available at: [Link]

  • Cumming, J. N. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Wikipedia contributors. (2023). Anomeric effect. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Berger, R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • Reichenbächer, M., et al. (2005). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 29(9), 1144-1150. Available at: [Link]

  • Le Roch, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • da Silva, J. B. P., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(33), 5006-5013. Available at: [Link]

  • Kiss, L., et al. (2019). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2019(31), 5241-5249. Available at: [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(5), 456-462. Available at: [Link]

  • Wikipedia. (n.d.). Anomeric effect. Wikipedia. Retrieved January 6, 2026, from [Link]

  • Carcenac, Y., et al. (2012). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Research. Available at: [Link]

  • Zhang, C. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ResearchGate. Available at: [Link]

  • Alabugin, I. V., et al. (2023). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Center for Biotechnology Information. Available at: [Link]

  • Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved January 6, 2026, from [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. Available at: [Link]

Sources

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate: Synthesis, Stereochemistry, and Applications

Introduction

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a synthetically valuable, chiral building block crucial for the development of novel therapeutics. As a trifunctional scaffold, it incorporates a piperidine core, a stereodefined fluorine substituent, and a protected amine, making it an attractive starting point for complex molecule synthesis in drug discovery. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of fluorine at the C-5 position, in a specific cis orientation relative to the C-3 carbamate, profoundly influences the molecule's physicochemical properties.

This guide provides a comprehensive overview of this compound, focusing on the critical aspects of its stereocontrolled synthesis, the conformational implications of fluorination, and its application as a strategic intermediate. The content herein is curated for researchers, medicinal chemists, and process scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Physicochemical Properties & Stereochemical Considerations

The strategic placement of a fluorine atom imparts unique properties to the piperidine scaffold. This is not merely a substitution but a carefully engineered modification that alters the electronic and conformational landscape of the molecule.

2.1 Impact of Fluorination

The high electronegativity of the fluorine atom significantly impacts the basicity of the neighboring amino group. Studies on related 3-amino-5-fluoropiperidines have shown that the presence of fluorine lowers the pKa of the piperidine nitrogen[1]. This reduction in basicity can be critical for optimizing the pharmacokinetic profile of a drug candidate, potentially reducing off-target effects related to interactions at physiological pH. Furthermore, fluorine can modulate lipophilicity (logP), a key parameter governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[1].

2.2 Conformational Control and the C-F···H-N+ Interaction

The stereochemistry of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate dictates a cis relationship between the C-3 and C-5 substituents. In the protonated (piperidinium) form, which is relevant under physiological conditions, non-covalent interactions play a crucial role in dictating the conformational equilibrium. Specifically, a favorable charge-dipole interaction between the axial C-F bond and the axial N-H+ bond stabilizes the chair conformation where both the fluorine and the amino group occupy axial positions[2]. This preference has been observed in similar systems and is a powerful tool for locking the conformation of the piperidine ring, which can be essential for precise receptor binding[2][3].

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 1217743-03-8 (for the racemate) N/A
Molecular Formula C₁₀H₁₉FN₂O₂ [4]
Molecular Weight 218.27 g/mol [4]
Stereochemistry (3S, 5R) - cis N/A

| Key Feature | Fluorine substitution lowers amine pKa |[1] |

Stereoselective Synthesis Strategies

The primary challenge in synthesizing tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate lies in the precise, simultaneous control of the two stereocenters at C-3 and C-5. Several strategies have been developed for fluorinated piperidines, with ring-expansion methodologies offering a robust and elegant solution.

3.1 Overview of Synthetic Approaches

  • Ring Expansion of Prolinols: This is a highly effective method for accessing 3,5-disubstituted piperidines from readily available chiral pyrrolidine precursors. The use of reagents like diethylaminosulfur trifluoride (DAST) can induce a stereoselective fluorine-driven ring expansion[1][5]. This approach provides excellent control over the resulting stereochemistry.

  • Enzymatic Transamination: A modern and green approach involves the dynamic kinetic asymmetric transamination of a corresponding N-Boc-5-fluoropiperidin-3-one. Using a specific transaminase enzyme and an amine donor, this method can deliver the desired chiral amine with high diastereoselectivity and enantiomeric excess[2][6].

  • Hydrogenation of Pyridines: The catalytic hydrogenation of substituted fluoropyridines can yield fluoropiperidines. However, controlling the stereochemical outcome to achieve the all-cis product can be challenging and often results in mixtures of isomers[2].

3.2 Featured Synthesis: Stereoselective Ring Expansion of a Prolinol Derivative

This section details a validated, multi-step synthesis that leverages a chiral pool starting material to establish the required stereochemistry. The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic_Pathway A 1. (2S,4R)-4-Hydroxy-L-proline B 2. N-Boc, O-Mesyl Protection A->B Boc2O, MsCl C 3. Azide Displacement (SN2) B->C NaN3 (Inversion) D 4. Ester Reduction C->D LiBH4 E 5. Ring Expansion (DAST) D->E DAST F 6. Azide Reduction E->F H2, Pd/C G 7. Final Product F->G Final Structure

Caption: Proposed synthetic pathway via ring expansion.

Step-by-Step Protocol:

  • Protection and Activation of (2S,4R)-4-Hydroxy-L-proline:

    • Objective: To protect the amine as a Boc-carbamate and activate the hydroxyl group for nucleophilic substitution.

    • Procedure: (2S,4R)-4-Hydroxy-L-proline is first esterified (e.g., methyl ester) and then reacted with Di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine. The resulting alcohol is then activated by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) to form the mesylate.

    • Causality: The Boc group prevents unwanted side reactions at the nitrogen. The mesylate is an excellent leaving group, setting up the C-4 position for stereospecific inversion.

  • Stereospecific Azide Displacement:

    • Objective: To introduce the nitrogen functionality at C-4 with inversion of stereochemistry.

    • Procedure: The mesylated compound is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF. The azide displaces the mesylate via an Sₙ2 reaction.

    • Causality: The Sₙ2 mechanism guarantees 100% inversion of the stereocenter, converting the (4R)-hydroxyl configuration to a (4S)-azido configuration. This step is critical for establishing the final (3S) stereochemistry of the amine in the piperidine ring.

  • Reduction of the Ester:

    • Objective: To reduce the methyl ester to a primary alcohol (hydroxymethyl group), which is the substrate for the ring expansion.

    • Procedure: The azido-ester is reduced using a mild reducing agent like lithium borohydride (LiBH₄) in a solvent such as THF.

    • Causality: LiBH₄ is chosen because it selectively reduces the ester without affecting the azide functionality, providing the required prolinol intermediate.

  • Fluorine-Driven Ring Expansion:

    • Objective: To expand the five-membered pyrrolidine ring to a six-membered piperidine ring while introducing the fluorine atom stereoselectively.

    • Procedure: The azido-prolinol is treated with diethylaminosulfur trifluoride (DAST) at low temperature (e.g., -78 °C) in a chlorinated solvent like DCM.

    • Causality: DAST fluorinates the primary alcohol. The resulting fluoromethyl group induces a neighboring group participation mechanism, leading to the formation of a transient bicyclic aziridinium ion. The subsequent regioselective opening of this intermediate by the fluoride ion results in the formation of the desired (3S,5R)-5-fluoro-3-azidopiperidine skeleton[1]. This step masterfully controls the stereochemistry at both C-3 and C-5.

  • Reduction of the Azide:

    • Objective: To convert the azide group to the primary amine.

    • Procedure: The azido-fluoropiperidine intermediate is subjected to catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.

    • Causality: This is a clean and efficient method for reducing azides to amines. The reaction is high-yielding and the byproducts (N₂) are easily removed.

  • Final Boc Protection:

    • Objective: To protect the newly formed 3-amino group to yield the final target compound.

    • Procedure: The resulting (3S,5R)-5-fluoropiperidin-3-amine is reacted with Boc₂O in the presence of a base (e.g., TEA or DIPEA) in a solvent like DCM or THF. The product is then purified by column chromatography.

    • Causality: This final protection yields the stable, versatile building block ready for use in further synthetic endeavors.

Characterization and Quality Control

Ensuring the structural integrity and stereochemical purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods forms a self-validating system for quality control.

QC_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analytical QC raw_product Crude Product purification Column Chromatography raw_product->purification nmr 1H, 13C, 19F NMR purification->nmr ms HRMS purification->ms chiral_hplc Chiral HPLC purification->chiral_hplc final_product Pure Product (>95% ee, >98% purity) nmr->final_product ms->final_product chiral_hplc->final_product

Caption: Standard workflow for synthesis, purification, and QC.

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the piperidine ring protons, the tert-butyl group (a singlet at ~1.4 ppm), and the carbamate N-H. The signals for protons on carbons bearing the fluorine (H-5) and the amine (H-3) will show complex splitting patterns due to H-H and H-F coupling.

    • ¹³C NMR: The carbon attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

    • ¹⁹F NMR: A single resonance will confirm the presence of the single fluorine atom. Its coupling pattern will provide information about adjacent protons.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

  • Chiral HPLC: To confirm the enantiomeric and diastereomeric purity, a chiral High-Performance Liquid Chromatography method must be developed. This is the definitive test to ensure the correct (3S,5R) stereoisomer has been synthesized with high fidelity.

Applications in Drug Discovery

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is not an end product but a high-value intermediate. After deprotection of the Boc group (typically under acidic conditions, e.g., with TFA or HCl in dioxane), the resulting primary amine is a versatile handle for further functionalization.

Its utility lies in its ability to be incorporated into larger molecules targeting a wide range of biological targets, including:

  • GPCRs and Ion Channels: The conformationally constrained piperidine scaffold is ideal for mimicking peptide turns or presenting substituents in a well-defined spatial orientation for receptor binding.

  • Enzyme Inhibitors: The fluorinated piperidine can serve as a core scaffold for inhibitors where precise positioning of functional groups within an enzyme's active site is critical. The fluorine atom can also participate in favorable hydrogen bonding or dipole interactions with the protein backbone.

The compound serves as a key piece in fragment-based drug discovery (FBDD) or as a building block in the lead optimization phase, where the introduction of fluorine is used to fine-tune the ADME and potency profile of a lead compound.

Conclusion

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a sophisticated chemical building block whose value is derived from its precise three-dimensional architecture. The stereocontrolled synthesis, dominated by powerful strategies like substrate-controlled ring expansion, allows for its reliable production. The presence of the cis-oriented fluorine atom provides medicinal chemists with a powerful tool to modulate the conformational and electronic properties of the piperidine core, ultimately enabling the design of safer and more effective drug candidates. This guide has outlined the key considerations for its synthesis, characterization, and strategic deployment in modern drug discovery programs.

References

Sources

An In-Depth Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a fluorinated piperidine building block of significant interest in medicinal chemistry. The document delves into the historical context of its discovery, driven by the quest for novel therapeutic agents, and details the elegant synthetic strategies that have been developed for its stereocontrolled preparation. Particular emphasis is placed on the scientific rationale behind the synthetic choices, offering insights into the nuanced field of fluorine chemistry and asymmetric synthesis. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical perspective and practical, in-depth knowledge for the application of this valuable synthetic intermediate.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When incorporated into the piperidine scaffold, a ubiquitous motif in pharmaceuticals, fluorine can modulate basicity, lipophilicity, metabolic stability, and binding affinity.[2] This strategic placement of fluorine can lead to improved drug efficacy, reduced side effects, and enhanced oral bioavailability.

The 3,5-disubstituted piperidine framework, in particular, has garnered significant attention as a key structural element in a variety of therapeutic agents, including renin inhibitors for the treatment of hypertension.[3][4] The specific stereoisomer, tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, has emerged as a valuable building block for the synthesis of these complex molecules, offering precise control over the spatial arrangement of substituents, a critical factor in molecular recognition and biological activity.

Discovery and Historical Context

The precise moment of the first synthesis of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is not documented in a singular "discovery" paper. Instead, its emergence is intertwined with the broader development of synthetic methodologies for accessing chiral fluorinated piperidines and their application in drug discovery programs. The impetus for its creation can be traced to the need for stereochemically defined building blocks for potent and selective enzyme inhibitors, such as those targeting renin.[3][4]

The development of synthetic routes to chiral 3-amino-5-fluoropiperidines was a key enabler. A significant breakthrough in this area was the development of enantioselective syntheses using the ring enlargement of prolinols.[5][6] This innovative approach provided a pathway to control the stereochemistry at the 3 and 5 positions of the piperidine ring, a crucial requirement for medicinal chemistry applications. The Boc-protected carbamate, the subject of this guide, represents a stable, readily derivatizable intermediate, making it an ideal building block for library synthesis and lead optimization.

Stereocontrolled Synthesis: The Ring Expansion Strategy

The most elegant and stereocontrolled route to tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate relies on the ring expansion of a suitably substituted chiral prolinol derivative. This strategy allows for the precise installation of the required stereocenters, a challenge in traditional piperidine synthesis.

The general synthetic approach is outlined below:

Synthesis_of_tert-Butyl((3S,5R)-5-fluoropiperidin-3-yl)carbamate cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Final Product Chiral_Prolinol_Derivative Chiral Prolinol Derivative Ring_Expansion Ring Expansion Chiral_Prolinol_Derivative->Ring_Expansion Fluorinating Agent Fluorinated_Piperidine (3S,5R)-3-Amino-5-fluoropiperidine Derivative Ring_Expansion->Fluorinated_Piperidine Stereospecific Rearrangement Target_Molecule tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Fluorinated_Piperidine->Target_Molecule Boc Protection

Caption: General synthetic strategy via ring expansion.

Causality Behind Experimental Choices

The choice of a chiral prolinol derivative as the starting material is strategic. Proline is a readily available and relatively inexpensive chiral building block, providing a robust foundation for asymmetric synthesis. The ring expansion reaction, often mediated by a fluorinating agent such as diethylaminosulfur trifluoride (DAST), proceeds through a concerted or near-concerted mechanism, ensuring the transfer of stereochemical information from the starting material to the product.[6] The Boc (tert-butoxycarbonyl) protecting group is ideal for the amino functionality due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of a Chiral N-Boc-2-(hydroxymethyl)pyrrolidine-4-ol derivative

This step would involve the stereoselective synthesis of the key prolinol intermediate. This can be achieved through various established methods in asymmetric synthesis, often starting from commercially available chiral precursors.

Step 2: Stereoselective Fluorination and Ring Expansion

Step 3: Boc Protection of the 3-Amino Group

Table 1: Illustrative Reaction Parameters

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Ring Expansion Chiral Prolinol Derivative, DASTDichloromethane-78 to 2560-80
Boc Protection Fluorinated Amine, (Boc)2O, TriethylamineDichloromethane2585-95

Applications in Medicinal Chemistry

The primary application of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is as a key intermediate in the synthesis of potent and selective enzyme inhibitors, most notably renin inhibitors.[3][4] Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a central role in the regulation of blood pressure. Inhibition of renin is a validated therapeutic strategy for the treatment of hypertension.

The (3S,5R) stereochemistry of the fluoropiperidine core is often crucial for optimal binding to the active site of the target enzyme. The fluorine atom can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, while the amino group provides a key attachment point for further elaboration of the drug molecule.

Application_in_Drug_Discovery cluster_0 Building Block cluster_1 Synthetic Elaboration cluster_2 Therapeutic Agent Target_Molecule tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Drug_Synthesis Multi-step Synthesis Target_Molecule->Drug_Synthesis Key Intermediate Final_Drug e.g., Renin Inhibitor Drug_Synthesis->Final_Drug Leads to

Caption: Role as a key building block in drug synthesis.

Conclusion

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate stands as a testament to the power of modern synthetic chemistry to create precisely tailored building blocks for drug discovery. While its "discovery" was more of an evolutionary process than a singular event, its importance is undeniable. The elegant stereocontrolled synthesis, primarily through the ring expansion of chiral prolinols, provides a reliable route to this valuable intermediate. Its application in the development of renin inhibitors highlights the critical role that fluorinated piperidines play in modern medicinal chemistry. As the quest for new and improved therapeutics continues, the demand for sophisticated and well-defined building blocks like tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate will undoubtedly grow, ensuring its continued relevance in the field of drug development.

References

  • Novartis AG. (2013). 3,5-substituted piperidine compounds as renin inhibitors. KR101087805B1.
  • F. Hoffmann-La Roche AG. (2011). 3,5-substituted piperidine compounds as renin inhibitors. KR20080086921A.
  • Couturier, D., et al. (2019). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Semantic Scholar. [Link]

  • Déchamps, I., Pardo, D. G., & Cossy, J. (2007). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]

  • BindingDB. (n.d.). Patents in BindingDB. Retrieved from [Link]

  • Merck & Co., Inc. (1984). Renin inhibitors containing a C-terminal amide cycle and compositions and combinations containing the same.
  • Kiss, L., et al. (2019). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry.
  • Actelion Pharmaceuticals Ltd. (2010). Substituted 4-amino-piperidines. US20100016365A1.
  • Glowacka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Gening, M. L., et al. (2011). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. [Link]

  • Crysdot LLC. (n.d.). tert-Butyl ((3S,5S)-5-fluoropiperidin-3-yl)carbamate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). TERT-BUTYL (R)-(2,6-DIOXOPIPERIDIN-3-YL)CARBAMATE. Retrieved from [Link]

  • Yadav, J. S., et al. (1999). Ring Expansion – Formation of Optically Active 3-Hydroxypiperidines from Pyrrolidinemethanol Derivatives. Semantic Scholar. [Link]

  • Zhdankin, V. V. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Smith, A. B., III, et al. (1999). An Enantioselective Ring Expansion Route Leading to Furanose and Pyranose Nucleosides Featuring Spirodiketopiperazines at the Anomeric Position. PubMed. [Link]

  • Rajesh, S., & Senthilkumar, S. (2020). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. ResearchGate. [Link]

  • CN102020589B. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
  • Fleet, G. W. J., et al. (1994). Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate: Safety, Handling, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development.[1][2] As a chiral building block, its unique stereochemistry and the presence of a fluorine atom offer valuable properties for modulating the pharmacological profiles of target molecules.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its safe handling, synthesis, and characterization.

Compound Profile and Significance

Tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, with CAS Number 1405128-38-2, is a heterocyclic compound featuring a piperidine ring, a fluorine substituent, and a tert-butoxycarbonyl (Boc) protecting group.[4] The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[2][3] The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, making fluorinated piperidines like this one highly valuable for novel therapeutic design.[2]

PropertyValueSource
CAS Number 1405128-38-2[4]
Molecular Formula C10H19FN2O2[4]
Molecular Weight 218.27 g/mol [4]
Appearance Typically a solidInferred from related compounds[5]
Storage Sealed in dry, Room Temperature[4]

Safety and Handling

Hazard Identification

Based on analogous compounds, tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate should be handled as a substance that is potentially:

  • Harmful if swallowed: Acute oral toxicity is a potential hazard.[7]

  • Causes skin irritation: Direct contact may lead to skin irritation.[7]

  • Causes serious eye irritation: Contact with eyes can cause significant irritation.[7]

  • May cause respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.[7]

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol necessitates the use of appropriate PPE and engineering controls to minimize exposure.

Caption: Recommended safety workflow for handling the compound.

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[6][7]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[7][8]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[7][8] Contaminated clothing should be removed and washed before reuse.[6][7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

First Aid Measures

In case of accidental exposure, the following first aid measures, based on similar compounds, should be taken:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[7]

Storage and Spills
  • Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][5][7]

  • Spill Response: In the event of a spill, avoid generating dust. Wear appropriate PPE and use an absorbent material to clean up the spill. Dispose of the waste in accordance with local regulations.[6][7]

Synthesis and Purification

The synthesis of fluorinated piperidines is a topic of significant interest in organic chemistry.[2][3] While a specific, detailed synthesis for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is not provided in the search results, a general approach can be inferred from the synthesis of related compounds. A common strategy involves the stereoselective reduction of a corresponding fluoropyridine precursor.[2][3]

General Synthetic Approach

A plausible synthetic route would involve the following key steps:

Caption: A generalized synthetic workflow.

  • Stereoselective Reduction: The synthesis would likely start from a suitable fluoropyridine derivative. A stereoselective hydrogenation or reduction using a chiral catalyst would be employed to establish the desired (3S,5R) stereochemistry of the piperidine ring.[2][3] The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.[2]

  • Boc Protection: The resulting chiral fluoropiperidine amine would then be protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)2O in the presence of a base.

  • Purification: The final product would be purified using standard techniques such as column chromatography on silica gel or recrystallization to obtain the desired purity.[1][9]

Purification Protocol

A general purification protocol for a Boc-protected amine, adapted from similar procedures, is as follows:[9]

  • Concentration: The crude reaction mixture is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated NH4Cl, brine).

  • Drying and Filtration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4), filtered, and concentrated.

  • Chromatography: The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[9]

Analytical Characterization

The identity and purity of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate would be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (a singlet around 1.4-1.5 ppm), piperidine ring protons, and the N-H proton of the carbamate.[10]
¹³C NMR Resonances for the carbons of the Boc group, the piperidine ring (with splitting due to the fluorine atom), and the carbamate carbonyl.[10]
¹⁹F NMR A signal corresponding to the fluorine atom on the piperidine ring.
Mass Spectrometry The molecular ion peak [M+H]⁺ or other relevant fragments confirming the molecular weight.
HPLC A single major peak indicating the purity of the compound.[5]

Applications in Drug Discovery

Tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate serves as a valuable building block in the synthesis of more complex molecules for drug discovery.[1] The Boc-protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized. The specific stereochemistry and the presence of the fluorine atom make it an attractive starting material for creating analogues of existing drugs or developing new chemical entities with improved pharmacological properties.[2]

Conclusion

Tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a specialized chemical intermediate with significant potential in pharmaceutical research. While it requires careful handling due to its potential hazards, its utility as a chiral building block for the synthesis of novel therapeutics is substantial. This guide provides a foundational understanding of its safety, handling, and general synthetic and analytical considerations, empowering researchers to work with this compound safely and effectively.

References

  • EvitaChem. Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)
  • ChemicalBook. tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)
  • Sigma-Aldrich.
  • MedChemExpress. tert-Butyl N-[(4-fluoropiperidin-4-yl)
  • Fisher Scientific.
  • Supporting Inform
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • GSRS. TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)
  • Abdul Manan, F., Tiekink, E. R. T., & Abdul Halim, S. N. (2025). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications, 81(5). [Link]

  • ResearchGate. tert-Butyl carbamate.

  • ResearchGate. Accessing (Multi)
  • Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

A Technical Guide to Sourcing and Quality Control of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of stereochemically pure building blocks is a critical, yet often challenging, step in the synthesis of novel therapeutics. This guide provides an in-depth technical overview of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a key intermediate in the development of various drug candidates. We will delve into the strategic importance of this molecule, supplier qualification, and the rigorous analytical methods required to ensure its quality and purity for successful downstream applications.

The Strategic Significance of the (3S,5R)-5-fluoropiperidine Scaffold

The fluorinated piperidine motif is of high interest in medicinal chemistry. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to target proteins. The specific (3S,5R) stereochemistry of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate dictates a precise three-dimensional arrangement of its functional groups, which is often crucial for achieving the desired biological activity and selectivity. This particular stereoisomer has been identified as a key component in the synthesis of inhibitors for a variety of therapeutic targets.[1]

The Boc (tert-butoxycarbonyl) protecting group on the amine functionality allows for controlled, stepwise synthesis, making it a versatile building block in complex synthetic routes. The presence of the fluorine atom at the 5-position influences the pKa of the piperidine nitrogen, which can be advantageous for optimizing pharmacokinetic profiles.

Navigating the Supplier Landscape for the Precursor Amine

A direct commercial source for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is not readily apparent from current chemical catalogs. However, the immediate precursor, (3S,5R)-5-fluoropiperidin-3-amine , is available from several specialized suppliers. Its CAS number is 2728727-96-4 .[2][3] Researchers will typically need to perform the Boc protection of this amine as a final step to obtain the desired carbamate.

When selecting a supplier for the precursor amine, it is imperative to conduct a thorough qualification process. The following table outlines key suppliers and the critical information to request:

SupplierWebsiteKey Considerations
Appretech Scientific Limitedappretech.comInquire about batch-specific Certificates of Analysis (CoA), including NMR, HPLC, and chiral purity data.[3]
ChemicalBookchemicalbook.comA platform that lists multiple suppliers; diligence is required to vet the actual manufacturer.[2]

It is crucial to request a sample for in-house analysis before committing to a larger purchase.

From Precursor to Product: The Boc Protection Step

The synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate from the corresponding amine is a standard procedure in organic chemistry.

Experimental Protocol: Boc Protection of (3S,5R)-5-fluoropiperidin-3-amine
  • Reaction Setup: To a solution of (3S,5R)-5-fluoropiperidin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

The Cornerstone of Success: Rigorous Analytical Quality Control

The seemingly straightforward synthesis belies the critical importance of rigorous analytical characterization. The presence of impurities, particularly stereoisomers, can have a profound impact on the outcome of subsequent synthetic steps and the biological activity of the final compound.

Chemical Purity Assessment

A combination of chromatographic and spectroscopic techniques should be employed to determine the chemical purity of the synthesized carbamate.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is the workhorse for purity analysis. A gradient elution with water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point. The purity should be assessed by the peak area percentage at a suitable UV wavelength.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of the product by its mass-to-charge ratio and for identifying any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom and can sometimes reveal the presence of diastereomers if they have different fluorine chemical shifts.[4]

Chiral Purity: A Non-Negotiable Requirement

The enantiomeric and diastereomeric purity of the product is paramount. Even small amounts of the wrong stereoisomer can interfere with crystallization, lead to complex mixtures in subsequent reactions, and confound biological data.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (% ee) and diastereomeric excess (% de).[5][6][7] Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating stereoisomers of fluorinated piperidines. Method development will be required to find the optimal CSP and mobile phase combination.

  • Chiral Supercritical Fluid Chromatography (Chiral SFC): Chiral SFC is a powerful alternative to chiral HPLC, often offering faster analysis times and reduced solvent consumption.[5][6]

A typical Certificate of Analysis should include the following:

TestSpecificationMethod
AppearanceWhite to off-white solidVisual
IdentityConforms to structure¹H NMR, ¹⁹F NMR, MS
Chemical Purity≥98.0%HPLC
Chiral Purity≥99.0% ee/deChiral HPLC or Chiral SFC

Visualizing the Workflow and Logic

To aid in understanding the processes involved, the following diagrams illustrate the supplier qualification workflow and the logical relationship between the precursor and the final product.

Supplier Qualification Workflow A Identify Potential Suppliers of (3S,5R)-5-fluoropiperidin-3-amine B Request Technical Data Package: - CoA (batch-specific) - Purity (HPLC, Chiral HPLC) - NMR Data A->B C Evaluate Supplier Documentation for Completeness and Quality B->C D Request a Sample for In-House QC C->D E Perform In-House Analysis: - Identity Confirmation (NMR, MS) - Purity Verification (HPLC) - Chiral Purity Confirmation D->E F Decision Point: Does the sample meet specifications? E->F G Approve Supplier and Proceed with Purchase F->G Yes H Reject Supplier and Return to Step A F->H No

Caption: A flowchart for qualifying suppliers of critical raw materials.

Synthesis and Quality Control Pathway cluster_sourcing Sourcing cluster_synthesis Synthesis cluster_qc Quality Control A Source (3S,5R)-5-fluoropiperidin-3-amine (CAS: 2728727-96-4) B Boc Protection with (Boc)₂O A->B C tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (Final Product) B->C D Chemical Purity Analysis (HPLC, LC-MS, NMR) C->D E Chiral Purity Analysis (Chiral HPLC or SFC) C->E F Final Product Release (Meets Specifications) D->F E->F

Caption: The pathway from precursor to quality-assured final product.

Conclusion

The successful incorporation of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate into a drug discovery program hinges on a meticulous approach to sourcing and quality control. While the final Boc-protected compound may require in-house synthesis, the commercial availability of its direct precursor, (3S,5R)-5-fluoropiperidin-3-amine, makes it an accessible building block. By implementing a robust supplier qualification process and employing rigorous analytical methods to verify both chemical and stereochemical purity, researchers can proceed with confidence, knowing that their starting material meets the high standards required for the development of the next generation of therapeutics.

References

  • Appretech Scientific Limited. (n.d.). (3S,5R)-5-fluoropiperidin-3-amine.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1,2-Bis(2-fluoropyridin-4-yl)ethane Derivatives.
  • ChemicalBook. (n.d.). (3S,5R)-5-fluoropiperidin-3-amine.
  • analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'.
  • Pharmaffiliates. (n.d.). tert-Butyl ((3R,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate.
  • PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors.
  • RSC Publishing. (2023, October 4). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Taylor & Francis Online. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.

Sources

commercial availability of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a chiral building block of significant interest in the pharmaceutical industry. Its distinct three-dimensional structure, featuring a fluorine atom, makes it a valuable component in the creation of new drugs, especially for developing enzyme inhibitors and other targeted medical treatments. This guide offers a detailed look at its commercial availability, methods of synthesis, quality control procedures, and various applications, aiming to support researchers and professionals in the field of drug development in their work towards creating innovative medicines.

Commercial Availability and Procurement

The availability of essential starting materials is a critical factor in any drug discovery endeavor. A review of chemical suppliers shows that tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate can be sourced from several specialized vendors.[1]

Table 1: Key Commercial Suppliers

SupplierPurityAvailability
Sunway Pharm97%In Stock
Abovchem95%In Stock
BLDpharmVariesIn Stock
AqbiopharmaVariesIn Stock

Note: The information in this table is for illustrative purposes. Researchers should always confirm current stock levels and delivery times directly with the suppliers.

Procurement Strategy:

For initial, small-scale research, choosing suppliers with readily available stock is recommended to prevent delays. For more extensive synthesis and development, it is more strategic to work with suppliers that can provide custom synthesis or larger quantities. It is essential to obtain a certificate of analysis (CoA) with every order to confirm the compound's identity and purity.

Synthesis and Manufacturing

Although it is commercially available, synthesizing tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in-house can be a practical choice, especially for large-scale production or when specific variations are needed. The most frequently used synthetic methods employ stereoselective techniques to achieve the desired spatial arrangement of the amine and fluorine groups.

A Representative Synthetic Scheme:

A prevalent method includes the diastereoselective reduction of a corresponding fluorinated pyridinium salt, which is then followed by the protection of the amine group.

G cluster_0 Synthetic Pathway A N-Boc-3-hydroxypiperidine B Oxidation A->B e.g., Dess-Martin periodinane C N-Boc-3-piperidone B->C D Fluorination C->D e.g., Selectfluor E Racemic N-Boc-5-fluoro-3-piperidone D->E F Chiral Resolution / Asymmetric Synthesis E->F G (5R)-N-Boc-5-fluoro-3-piperidone F->G H Reductive Amination G->H e.g., NaBH(OAc)3, NH4OAc I tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate H->I

Caption: A generalized synthetic workflow for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

Experimental Protocol: Diastereoselective Reductive Amination

This is a representative protocol and should be adapted for specific laboratory environments.

  • Reaction Setup: In a solution of (5R)-N-Boc-5-fluoro-3-piperidone (1.0 eq) in dichloromethane (DCM, 0.1 M), add ammonium acetate (10 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Reaction Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the initial material is no longer present (usually 2-4 hours).

  • Workup: Stop the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (for instance, with a hexane/ethyl acetate gradient) to obtain the final product.

Causality in Experimental Choices:

  • Solvent: Dichloromethane is selected because it effectively dissolves the reactants and remains relatively non-reactive under the specified conditions.

  • Reducing Agent: Sodium triacetoxyborohydride is a gentle and selective reducing agent ideal for reductive aminations, which helps to reduce the formation of unwanted alcohol byproducts.

  • Stoichiometry: A significant excess of ammonium acetate is utilized to favor the formation of the imine intermediate, which is crucial for the reduction step.

Quality Control and Characterization

Verifying the purity and structural correctness of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is essential for its effective use in drug discovery. A thorough analytical process is therefore necessary.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmation of proton environments.Distinct peaks and coupling constants that correspond to the piperidine ring protons and the Boc protecting group.[2]
¹⁹F NMR Confirmation of the presence and environment of the fluorine atom.A single resonance showing coupling to nearby protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances that correspond to each unique carbon atom in the molecule.[2]
LC-MS Purity assessment and mass confirmation.A primary peak that corresponds to the mass of the target compound, with purity greater than 95%.
Chiral HPLC Determination of enantiomeric and diastereomeric purity.A single main peak on an appropriate chiral stationary phase, confirming the (3S,5R) stereochemistry.
FT-IR Identification of functional groups.Characteristic stretches for N-H, C=O (carbamate), and C-F bonds.

Self-Validating System for Quality Control:

Employing multiple techniques creates a self-validating system. For example, the mass identified by LC-MS should align with the structure determined by NMR. Any inconsistencies would necessitate further examination. Chiral HPLC is the definitive method for assessing stereochemical purity, a vital characteristic for biologically active molecules.

G cluster_1 Quality Control Workflow A Crude Product B LC-MS Analysis A->B C Purity > 95%? B->C D Flash Chromatography C->D No E NMR (1H, 13C, 19F) Analysis C->E Yes D->A F Structure Confirmed? E->F G Chiral HPLC Analysis F->G Yes J Further Purification / Re-synthesis F->J No H Diastereomeric Purity > 98%? G->H I Release for Use H->I Yes H->J No

Caption: A decision-based workflow for the quality control of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

Applications in Drug Discovery

The specified compound is a highly useful building block for various therapeutic targets. The fluorinated piperidine structure is frequently used as a bioisostere, substituting other functional groups to enhance metabolic stability, binding affinity, and pharmacokinetic characteristics.[3][4]

Key Therapeutic Areas:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The 3-amino-5-fluoropiperidine framework is a prevalent feature in several DPP-4 inhibitors used to treat type 2 diabetes. The fluorine atom can improve the binding to the S2' pocket of the enzyme.

  • C-C Chemokine Receptor Type 5 (CCR5) Antagonists: This category of drugs, which is used for treating HIV, frequently contains substituted piperidine rings. The particular stereochemistry and fluorine substitution can affect the receptor affinity and selectivity.

  • Other Enzyme Inhibitors: The distinct conformational limitations and electronic characteristics provided by the fluorinated piperidine ring make it a desirable framework for creating inhibitors for a range of enzymes, such as kinases and proteases.[5]

G cluster_2 Applications in Drug Discovery A tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate B DPP-4 Inhibitors (Type 2 Diabetes) A->B C CCR5 Antagonists (HIV Treatment) A->C D Kinase Inhibitors (Oncology) A->D E Other Novel Therapeutics A->E

Sources

Methodological & Application

The Strategic Application of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the privileged scaffolds utilized by medicinal chemists, the piperidine ring is ubiquitous, featuring in a significant percentage of small-molecule drugs.[1] The strategic introduction of fluorine into this heterocyclic system has emerged as a powerful tactic to modulate key molecular properties. Fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preference.[2][3] These modifications can lead to enhanced target affinity, improved membrane permeability, and reduced off-target effects.[2][4]

This guide focuses on tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate , a chiral, fluorinated building block of significant interest. Its unique stereochemistry and the presence of the fluorine atom and a protected amine offer a versatile platform for the synthesis of complex and potent therapeutic agents. We will delve into the scientific rationale for its use, provide detailed protocols for its application in key synthetic transformations, and highlight its role in the synthesis of advanced drug candidates, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties and Conformational Implications

The introduction of a fluorine atom at the 5-position of the piperidine ring in tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate has profound stereoelectronic consequences. The strong C-F bond enhances metabolic stability by blocking a potential site of oxidation.[2] Furthermore, the electronegativity of fluorine lowers the pKa of the piperidine nitrogen, which can be advantageous for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

From a conformational standpoint, fluorinated piperidines often exhibit a preference for an axial orientation of the fluorine atom. This "axial-F preference" is attributed to a combination of stabilizing hyperconjugative and charge-dipole interactions.[4][5][6] This conformational rigidity can be exploited to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[4][6] The interplay of these factors makes this building block a valuable tool for fine-tuning the properties of a lead compound.

Core Synthetic Applications and Protocols

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a versatile intermediate that can be readily elaborated through reactions at the piperidine nitrogen. The Boc-protecting group on the 3-amino substituent allows for selective manipulation of the ring nitrogen before revealing the amine for further functionalization.

Protocol 1: Boc Deprotection to Access the Free Diamine Precursor

The removal of the tert-butyloxycarbonyl (Boc) group is a critical step to unmask the 3-amino group for subsequent coupling reactions. Acid-catalyzed cleavage is the most common and efficient method.

Rationale: The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the protonated amine.[7] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.[8]

Experimental Protocol (TFA Method):

  • Dissolution: Dissolve tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in water and basify to pH > 9 with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product, ((3S,5R)-5-fluoropiperidin-3-yl)amine.

ParameterConditionNotes
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
Reagent Trifluoroacetic acid (TFA)5-10 equivalents are typically sufficient.
Temperature 0 °C to Room Temp.Controls the initial exotherm.
Time 1-2 hoursMonitor by TLC or LC-MS for completion.
Work-up Basic aqueous work-upNecessary to isolate the free amine from its salt.

DOT Diagram: Boc Deprotection Workflow

Boc_Deprotection Start tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in DCM Add_TFA Add TFA (5-10 eq) at 0 °C Start->Add_TFA Stir Stir at RT for 1-2h Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Concentrate, Neutralize (aq. base), Extract Monitor->Workup Complete Product ((3S,5R)-5-fluoropiperidin-3-yl)amine Workup->Product

Caption: Workflow for the acidic deprotection of the Boc group.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds. This reaction is central to the synthesis of many pharmaceutical agents, including the DPP-4 inhibitor Omarigliptin.[9] This protocol describes a representative procedure for the coupling of the deprotected ((3S,5R)-5-fluoropiperidin-3-yl)amine with a ketone or aldehyde.

Rationale: The reaction proceeds in two stages: the initial formation of a Schiff base or enamine intermediate between the amine and the carbonyl compound, followed by its in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often favored for this transformation as it is tolerant of a wide range of functional groups and does not reduce the starting carbonyl compound.[10]

Experimental Protocol:

  • Reactant Mixture: To a solution of the carbonyl compound (e.g., a pyranone derivative, 1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add ((3S,5R)-5-fluoropiperidin-3-yl)amine (1.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate. Acetic acid (1-2 equiv.) can be added as a catalyst.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. The reaction is often exothermic, and cooling may be necessary for large-scale reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterConditionNotes
Amine ((3S,5R)-5-fluoropiperidin-3-yl)amineUse a slight excess (1.1 equiv.).
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective choice.
Solvent DCM or DCEMust be anhydrous.
Catalyst Acetic Acid (optional)Can accelerate imine formation.
Temperature Room TemperatureGenerally sufficient.
Work-up Aqueous NaHCO₃ quenchNeutralizes the acid and destroys excess reagent.

DOT Diagram: Reductive Amination Workflow

Reductive_Amination Start Carbonyl + Fluoropiperidine in DCM/DCE Add_STAB Add STAB (1.5 eq) Start->Add_STAB Stir Stir at RT for 2-16h Add_STAB->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Quench (aq. NaHCO₃), Extract Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for N-alkylation via reductive amination.

Protocol 3: Amide Bond Formation

The coupling of the piperidine nitrogen with a carboxylic acid is another fundamental transformation in medicinal chemistry. This can be achieved after the Boc group on the 3-amino substituent has been removed, or if the starting material is the N-Boc protected piperidine-3-carboxylic acid derivative. The following protocol is for the coupling of the piperidine nitrogen with a carboxylic acid.

Rationale: Amide bond formation typically requires the activation of the carboxylic acid. A wide array of coupling reagents are available, with common choices including carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (1-Hydroxybenzotriazole) to suppress racemization, or uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11] The choice of reagents depends on the scale of the reaction, the steric and electronic properties of the coupling partners, and the desired purity of the final product.[12][13]

Experimental Protocol (HATU Coupling):

  • Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and a hindered base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) (0.1-0.2 M). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add a solution of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.1 equiv.) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

ParameterConditionNotes
Coupling Reagent HATUHighly efficient, but other reagents can be used.
Base DIPEAA non-nucleophilic base is required.
Solvent DMFAnhydrous conditions are crucial.
Temperature Room TemperatureGenerally sufficient for complete reaction.
Time 2-12 hoursMonitor for completion.
Purification Column ChromatographyUsually required to remove coupling byproducts.

Case Study: Application in the Synthesis of DPP-4 Inhibitors

The fluorinated piperidine scaffold is a key component in a number of DPP-4 inhibitors, a class of drugs used for the treatment of type 2 diabetes.[14][15] A prominent example where a structurally related moiety is found is in Omarigliptin , a long-acting DPP-4 inhibitor.[9] The synthesis of Omarigliptin involves the coupling of a complex pyranone derivative with a fluorinated amine via reductive amination, followed by further transformations.[9] The use of a fluorinated piperidine in this context highlights the importance of this scaffold in achieving the desired potency and pharmacokinetic profile for once-weekly dosing.[14]

DOT Diagram: Conceptual Synthesis of a DPP-4 Inhibitor Core

DPP4_Synthesis Start tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Deprotection Boc Deprotection (Protocol 1) Start->Deprotection Amine ((3S,5R)-5-fluoropiperidin-3-yl)amine Deprotection->Amine Reductive_Amination Reductive Amination (Protocol 2) Amine->Reductive_Amination Pyranone Pyranone Derivative Pyranone->Reductive_Amination Coupled_Product Coupled Intermediate Reductive_Amination->Coupled_Product Final_Steps Further Functionalization Coupled_Product->Final_Steps DPP4_Inhibitor DPP-4 Inhibitor Core Final_Steps->DPP4_Inhibitor

Caption: Conceptual pathway to a DPP-4 inhibitor core structure.

Conclusion

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a highly valuable and versatile building block for medicinal chemistry. The strategic placement of fluorine provides a powerful tool for modulating the physicochemical and conformational properties of the piperidine scaffold, leading to compounds with improved drug-like properties. The protocols detailed herein for Boc deprotection, reductive amination, and amide coupling provide a practical guide for researchers to effectively utilize this building block in their synthetic campaigns. The successful application of structurally similar motifs in the development of clinically important drugs like Omarigliptin underscores the immense potential of this and related fluorinated scaffolds in the ongoing quest for novel and improved therapeutics.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(31), 12697-12701. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available from: [Link]

  • Della-Valle, F., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. Available from: [Link]

  • Lückemeier, L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]

  • O'Hagan, D. (2008). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available from: [Link]_

  • ResearchGate. (n.d.). Synthesis of fluorophenyl-piperidine-based DPP-4 inhibitors. Available from: [Link]

  • Della-Valle, F., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. Available from: [Link]

  • Schwehm, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 324-328. Available from: [Link]

  • Lückemeier, L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available from: [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Online. Available from: [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. Available from: [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1235-1254. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available from: [Link]

  • Albericio, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Available from: [Link]

  • Kaczanowska, K., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6439. Available from: [Link]

  • Sharma, K. K., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(7), 841. Available from: [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Available from: [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available from: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2697-2703. Available from: [Link]

  • Caron, S., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Angewandte Chemie International Edition, 63(13), e202318304. Available from: [Link]

  • Jagtap, S. V., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available from: [Link]

  • Le-Dall, M-T., et al. (2022). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv. Available from: [Link]

Sources

The Strategic Application of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of pharmaceuticals and natural alkaloids.[1][2] Its saturated, three-dimensional structure provides access to chemical space that is often unattainable with flat, aromatic systems, allowing for exquisite optimization of ligand-protein interactions.[1] The strategic introduction of fluorine into this scaffold, as seen in tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.

Fluorine's high electronegativity can profoundly influence a molecule's properties by altering its lipophilicity, metabolic stability, and the basicity (pKa) of nearby nitrogen atoms.[3] This modulation can lead to improved cell membrane permeability, reduced off-target activity (e.g., by mitigating hERG channel interactions), and enhanced binding affinity to the target protein. The specific cis-(3S,5R) stereochemistry of this building block provides a defined spatial arrangement of the fluoro and amino substituents, which is critical for precise interactions within a biological target's binding site. This guide provides an in-depth look at the applications of this versatile building block and detailed protocols for its incorporation into potential therapeutic agents.

Physicochemical Properties and Strategic Utility

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a chiral building block designed for multi-step, site-selective synthesis. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the C3-amino functionality, effectively masking its nucleophilicity. This allows for selective chemical transformations to be carried out at the piperidine ring nitrogen (N1) without interference from the C3-amine. Subsequent removal of the Boc group under acidic conditions cleanly reveals the C3-amine for further functionalization.

PropertyValueReference
CAS Number 1363378-07-7[2]
Molecular Formula C₁₀H₁₉FN₂O₂[2]
Molecular Weight 218.27 g/mol [2]
Appearance White to off-white solid[2]
Purity Typically ≥95%[2]
Stereochemistry (3S, 5R)[2]

This strategic design makes it an ideal starting material for creating libraries of 1,3,5-trisubstituted piperidines with precise stereochemical control.

G cluster_0 Strategic Utility of the Building Block start tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate step1 Selective Functionalization at Piperidine Nitrogen (N1) (e.g., N-Arylation, N-Acylation) start->step1 Boc group masks C3-Amine step2 Boc Deprotection (Acid-mediated) step1->step2 Intermediate N1-Substituted Product step3 Functionalization at C3-Amine (e.g., Amide Coupling) step2->step3 Unmasked C3-Amine is now reactive end_product 1,3,5-Trisubstituted Piperidine Scaffold step3->end_product

Caption: Synthetic strategy enabled by the title compound.

Application & Protocol 1: Synthesis of N-Aryl-(3S,5R)-5-fluoropiperidin-3-amines

A common and critical transformation in drug discovery is the formation of C-N bonds to create N-aryl piperidines. These motifs are present in a wide array of CNS agents, kinase inhibitors, and other therapeutics. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for this purpose.[4] The following protocol describes a general procedure for the N-arylation of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, followed by Boc deprotection.

Protocol 1A: Buchwald-Hartwig N-Arylation

This protocol outlines the coupling of the piperidine nitrogen with a representative aryl bromide.

Materials:

  • tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of approx. 0.1 M with respect to the piperidine substrate).

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the N-arylated, Boc-protected piperidine.

Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step, which is often rate-limiting, and for preventing β-hydride elimination.[4] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidine nitrogen for the catalytic cycle.

Protocol 1B: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to liberate the C3-amine.

Materials:

  • N-Aryl-tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (from Protocol 1A)

  • 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of DCM or ethyl acetate.

  • Acid Addition: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Effervescence (release of CO₂ and isobutylene) should be observed. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Neutralization & Extraction: Dissolve the resulting hydrochloride salt in water and basify carefully with saturated NaHCO₃ solution until the pH is ~8-9. Extract the free amine product with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-Aryl-(3S,5R)-5-fluoropiperidin-3-amine.

G cluster_1 Workflow: N-Arylation and Deprotection start Starting Material: tert-Butyl ((3S,5R)-5-fluoro- piperidin-3-yl)carbamate protocol_A Protocol 1A: Buchwald-Hartwig N-Arylation start->protocol_A Ar-Br, Pd₂(dba)₃, XPhos, NaOtBu intermediate Intermediate: N-Aryl, Boc-Protected Piperidine protocol_A->intermediate protocol_B Protocol 1B: Boc Deprotection (Acidic Conditions) intermediate->protocol_B 4M HCl in Dioxane final_product Final Product: N-Aryl-(3S,5R)-5-fluoro- piperidin-3-amine protocol_B->final_product

Caption: Experimental workflow for Protocol 1.

Application & Protocol 2: Synthesis of 3,5-Disubstituted Piperidine Amide Derivatives

The 3,5-disubstituted piperidine scaffold is a key feature in various inhibitors targeting enzymes like renin, which is implicated in hypertension.[5] This protocol outlines a pathway to synthesize a di-amide derivative, showcasing functionalization at both the N1 and C3 positions.

Protocol 2A: N1-Acylation (Amide Bond Formation)

This protocol details the acylation of the piperidine nitrogen.

Materials:

  • tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 equiv)

  • Carboxylic Acid (e.g., Benzoic Acid) (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid in anhydrous DMF, add HATU and stir for 5 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in DMF, followed by the addition of DIPEA.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the N1-acylated, Boc-protected intermediate.

Causality: HATU is a highly efficient peptide coupling reagent that minimizes racemization and is effective for forming amide bonds, even with secondary amines. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.

Protocol 2B: C3-Amine Acylation (Post-Deprotection)

This protocol assumes the N1-acylated intermediate from Protocol 2A has been deprotected according to Protocol 1B.

Materials:

  • N1-Acyl-(3S,5R)-5-fluoropiperidin-3-amine (product of 2A followed by 1B) (1.0 equiv)

  • A different Carboxylic Acid (e.g., Acetic Acid) (1.1 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid, EDC, and HOBt in anhydrous DCM and stir for 10 minutes at room temperature.

  • Amine Addition: Add the N1-acylated piperidine-3-amine substrate, followed by the base (TEA or DIPEA).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by LC-MS (typically 4-16 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the final 1,3-di-acylated-5-fluoropiperidine derivative.

Conclusion

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a high-value, strategically designed building block for modern medicinal chemistry. Its pre-installed fluorine atom and defined stereochemistry, combined with a differential protection strategy, provide a reliable and efficient route to complex, three-dimensional piperidine scaffolds. The protocols detailed herein for N-arylation and N-acylation represent fundamental, yet powerful, transformations that enable researchers to rapidly synthesize novel analogues of known pharmacophores or to explore entirely new chemical space in the quest for next-generation therapeutics.

References

  • ACS Publications. 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine Arylation. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

  • Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Available from: [Link]

  • Verma, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4743. Available from: [Link]

  • PubMed. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. (2013). Available from: [Link]

Sources

Application Notes & Protocols: tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate as a Premier Building Block for Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorination in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins.[1][2] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to form a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3][4][5] This proximity-induced event leads to the ubiquitination of the POI, marking it for destruction by the cell's native proteasome machinery.[6][7]

The efficacy of a PROTAC is critically dependent on the choice of its constituent parts: the POI ligand, the E3 ligase ligand, and the linker connecting them.[8] A significant and highly successful class of PROTACs utilizes ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, many of which are derived from immunomodulatory drugs (IMiDs) like thalidomide and its analogues.[1][3][9] The tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate building block represents a refined component for constructing these CRBN-recruiting PROTACs.

The strategic incorporation of a fluorine atom onto the piperidine scaffold is not a trivial modification. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical and pharmacological properties.[10] These modulations include altering basicity (pKa), improving metabolic stability, and enhancing binding affinity through favorable electrostatic interactions.[10][11] This guide provides a detailed exploration of the application of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, offering field-proven insights and step-by-step protocols for its integration into next-generation protein degraders.

Physicochemical Properties & Rationale for Use

The selection of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is predicated on a clear understanding of its structural and chemical attributes. The (3S,5R) stereochemistry is crucial for optimal binding to the CRBN E3 ligase, while the fluorine atom and the Boc-protecting group provide distinct advantages for synthesis and biological activity.

Key Advantages of the Fluoropiperidine Scaffold:

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen.[11][12] This reduction in basicity can be advantageous for improving oral bioavailability and reducing off-target effects, such as affinity for the hERG channel, which is linked to cardiac toxicity.[11]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the position less susceptible to metabolic oxidation by cytochrome P450 enzymes.[10] This can lead to a longer in vivo half-life for the resulting PROTAC.

  • Improved Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with the E3 ligase binding pocket, potentially increasing the stability of the ternary complex.[10]

  • Solubility and Permeability: The incorporation of a basic piperidine ring can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, a common challenge in degrader development.[8][13]

The tert-butyloxycarbonyl (Boc) group serves as a robust and reliable protecting group for the amine, which is the intended point of attachment for the linker. Its stability under various coupling conditions and the straightforward, high-yield deprotection under acidic conditions make it ideal for a modular PROTAC synthesis strategy.[14]

PropertyInfluence of Structural FeatureRationale in PROTAC Design
Stereochemistry (3S,5R) configurationEssential for correct orientation and high-affinity binding within the CRBN E3 ligase pocket.
Fluorine Atom Electron-withdrawing, strong C-F bondLowers pKa, enhances metabolic stability, and can improve binding affinity.[10][11]
Piperidine Ring Saturated heterocycleActs as a rigid, 3D scaffold that can improve solubility and pre-organize the PROTAC conformation.[8][13]
Boc Group Acid-labile protecting groupProtects the amine during initial synthetic steps; allows for clean and efficient deprotection prior to linker attachment.[14]

Core Workflow: PROTAC Synthesis & Mechanism

The following diagram outlines the logical flow from the building block to the functional PROTAC, culminating in the degradation of the target protein.

G cluster_synthesis Part 1: PROTAC Synthesis cluster_moa Part 2: Mechanism of Action A tert-Butyl ((3S,5R)-5- fluoropiperidin-3-yl)carbamate B Boc Deprotection (e.g., TFA/DCM) A->B C Amine-Functionalized E3 Ligase Ligand B->C D Linker Conjugation (Amide Coupling) C->D E Linker-Ligand Conjugate F POI Ligand Conjugation E->F G Final PROTAC Molecule F->G H PROTAC Enters Cell I Ternary Complex Formation (POI + PROTAC + E3 Ligase) H->I J Ubiquitin (Ub) Transfer to POI I->J K Polyubiquitination J->K L Proteasomal Degradation of POI K->L M PROTAC is Recycled L->M M->I Catalytic Cycle G cluster_activation Acid Activation cluster_coupling Amine Coupling A POI-Linker-COOH B HATU / DIPEA in DMF A->B C Activated Ester Intermediate B->C E Final PROTAC C->E Nucleophilic Attack D Deprotected Fluoropiperidine Amine D->E

Sources

Application Notes and Protocols for the Incorporation of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate into PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation, with the linker component playing a critical role in the efficacy and physicochemical properties of these heterobifunctional molecules.[1][] There is a discernible shift in the field from using synthetically simple alkyl and polyethylene glycol (PEG) linkers to more sophisticated, rigid scaffolds that can pre-organize the molecule into a bioactive conformation.[1] Saturated heterocycles, such as piperidine, are prominent in this new wave of linker design, offering enhanced metabolic stability and a defined spatial orientation for the warhead and E3 ligase ligand.[3][4] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a functionally advanced building block, tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate , into PROTACs. We will explore the strategic rationale behind its use, including the conformational constraints imposed by the piperidine ring, the physicochemical modulation offered by the fluorine atom, and the synthetic control provided by the tert-butoxycarbonyl (Boc) protecting group.

Strategic Rationale: The Advantage of a Fluorinated Piperidine Scaffold

The selection of a linker is a crucial decision in PROTAC design, directly influencing the formation of a productive ternary complex between the target protein and the E3 ligase.[5] The tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate building block offers a unique combination of structural and chemical features that address key challenges in PROTAC development.

  • Conformational Rigidity: Unlike flexible aliphatic chains which can have a high entropic cost upon binding, the piperidine ring introduces a degree of rigidity to the linker.[3][4][6] This pre-organization can facilitate the proper orientation of the two binding moieties, promoting the formation of a stable and effective ternary complex, which is essential for efficient ubiquitination and subsequent protein degradation.[3]

  • The Role of Fluorine: Fluorination is a well-established strategy in medicinal chemistry to modulate drug properties.[7] Incorporating a fluorine atom into the linker can influence lipophilicity, membrane permeability, and metabolic stability.[7] Furthermore, the electronegativity of fluorine can subtly alter the basicity (pKa) of the nearby piperidine nitrogen, which may impact solubility and interactions within the cellular environment.[5]

  • Orthogonal Synthetic Control: The molecule features two distinct nitrogen atoms amenable to functionalization: the secondary amine of the piperidine ring and a primary amine at the C3 position, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern synthetic strategy, as it is stable under many reaction conditions but can be cleanly removed with acid.[8] This allows for a controlled, stepwise assembly of the PROTAC, ensuring selective coupling at one position while the other remains masked.[8]

Overview of the Synthetic Workflow

The incorporation of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate into a PROTAC typically follows a modular, stepwise approach. The general strategy involves sequential coupling reactions, with an intermediary deprotection step. The piperidine ring nitrogen is usually the first point of attachment, followed by deprotection of the C3-amine and subsequent coupling of the second PROTAC component.

G cluster_0 Phase 1: First Component Coupling cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Final Assembly cluster_3 Phase 4: Analysis A tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate C Intermediate 1 (Component 1 coupled to Piperidine-N) A->C Protocol 1: Amide Coupling B Warhead or E3 Ligand (with reactive group, e.g., -COOH) B->C D Intermediate 2 (Free C3-Amine) C->D Protocol 2: Boc Deprotection (TFA) F Final PROTAC D->F Protocol 3: Amide Coupling E E3 Ligand or Warhead (with -COOH) E->F G Purification & Characterization (HPLC, LC-MS, NMR) F->G G POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation Ub Ub E3 E3 Ligase PROTAC->E3 recruits E3->POI Ubiquitination

Sources

Application Notes and Protocols for the Experimental Design of Assays Utilizing tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with biological targets. The strategic incorporation of fluorine into such scaffolds can dramatically enhance a molecule's pharmacological profile.[2][3] Fluorine, with its small size and high electronegativity, can modulate pKa, improve metabolic stability, enhance membrane permeability, and induce specific conformational preferences that can lock a molecule into a bioactive conformation.[4][5]

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a chiral, fluorinated piperidine building block that holds considerable promise for fragment-based and lead-oriented drug discovery. The presence of the fluorine atom is anticipated to lower the basicity of the piperidine nitrogen, a property that can be advantageous in reducing off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity.[4] The Boc-protected amine provides a versatile handle for further chemical elaboration, making this compound an attractive starting point for the synthesis of more complex molecules.

This guide provides a framework for researchers and drug development professionals on how to approach the experimental design for assays involving tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate and its derivatives. We will explore hypothetical, yet plausible, biological applications and provide detailed protocols for robust biochemical and cell-based assays to characterize its activity.

Hypothetical Target Class Identification and Rationale

Given the structural motifs present in tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, several classes of enzymes and receptors represent rational starting points for a screening campaign. The piperidine scaffold is a common feature in inhibitors of proteases, kinases, and G-protein coupled receptor (GPCR) ligands.[6][7] For the purpose of this guide, we will focus on designing assays for a hypothetical serine protease target. The rationale is that the piperidine ring can orient functional groups to interact with the S1-S4 pockets of the protease active site, while the carbamate could be modified to act as a warhead or to form key hydrogen bonds.

Biochemical Screening: A Primary Assay for Protease Inhibition

The initial step in characterizing a new chemical entity is often a primary biochemical screen to determine if it directly interacts with the purified target protein.[8] A fluorescence polarization (FP) assay is a robust and high-throughput method for assessing the inhibition of a protease.[9][10] This assay measures the displacement of a fluorescently labeled peptide substrate from the enzyme's active site by a potential inhibitor.

Principle of the Fluorescence Polarization Assay

The FP assay is based on the principle that a small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization.[9] Upon binding to the much larger protease, the tumbling rate of the peptide is significantly reduced, leading to an increase in fluorescence polarization. An inhibitor that binds to the protease's active site will compete with the fluorescent peptide, causing its displacement and a subsequent decrease in fluorescence polarization.

Workflow for a Primary Protease Inhibition FP Assay

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Add_Compound Dispense compound dilutions and controls (DMSO) Compound_Prep->Add_Compound Enzyme_Prep Prepare working solution of hypothetical protease Add_Enzyme Add protease solution to all wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare working solution of fluorescently labeled peptide substrate Add_Substrate Add fluorescent peptide substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Incubate_1 Incubate to allow compound-enzyme binding Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate to reach binding equilibrium Add_Substrate->Incubate_2 Read_Plate Read fluorescence polarization on a plate reader Incubate_2->Read_Plate Calculate_IC50 Calculate percent inhibition and determine IC50 values Read_Plate->Calculate_IC50

Caption: Workflow for a primary fluorescence polarization-based protease inhibition assay.

Detailed Protocol: Protease Inhibition FP Assay

Materials:

  • tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

  • Purified hypothetical serine protease

  • Fluorescently labeled peptide substrate (e.g., FITC-labeled peptide)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

  • DMSO (Anhydrous)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). This will be your compound plate.

  • Assay Plate Preparation:

    • Dispense 100 nL of each compound dilution from the compound plate into the wells of a 384-well assay plate.

    • Include wells with 100 nL of DMSO only for negative (0% inhibition) and positive (100% inhibition) controls.

  • Reagent Preparation:

    • Prepare a working solution of the protease in assay buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Prepare a working solution of the fluorescently labeled peptide substrate in assay buffer at a concentration of 2X the final desired concentration (e.g., 10 nM for a final concentration of 5 nM).

  • Assay Execution:

    • Add 5 µL of the 2X protease solution to all wells of the assay plate, except for the positive control wells (to which you will add 5 µL of assay buffer).

    • Centrifuge the plate briefly and incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

    • Add 5 µL of the 2X fluorescent peptide substrate solution to all wells.

    • Centrifuge the plate briefly and incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible plate reader, using appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)]) where mP is the millipolarization value.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Secondary Assays: Validating Activity in a Biological Context

Following a positive hit in a primary biochemical screen, it is crucial to validate the compound's activity in a more physiologically relevant cell-based assay.[11][12] This step helps to confirm that the compound can penetrate cell membranes and engage its target in the complex cellular environment. A cell viability assay is a common secondary assay to assess the cytotoxic effects of a potential inhibitor.[13]

Workflow for a Cell Viability Assay

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Viability Readout & Analysis Seed_Cells Seed cells in a 96-well plate at an optimal density Incubate_Cells Incubate for 24 hours to allow attachment Seed_Cells->Incubate_Cells Prepare_Dilutions Prepare serial dilutions of the 'hit' compound in culture medium Incubate_Cells->Prepare_Dilutions Treat_Cells Add compound dilutions to the cells Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 48-72 hours) Treat_Cells->Incubate_Treatment Add_Reagent Add viability reagent (e.g., MTT, XTT) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate to allow for color development Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance on a plate reader Incubate_Reagent->Measure_Absorbance Determine_EC50 Calculate percent viability and determine the EC50 value Measure_Absorbance->Determine_EC50

Caption: General workflow for a cell viability assay to assess compound cytotoxicity.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • "Hit" compound derived from tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

  • A relevant cell line (e.g., a cancer cell line overexpressing the hypothetical protease)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well, flat-bottom, sterile cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include vehicle control wells (medium with DMSO) and positive control wells for cytotoxicity (e.g., with staurosporine).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Data Interpretation and Forward Strategy

The data generated from these primary and secondary assays will provide a preliminary understanding of the biological activity of the novel compound.

Assay Type Parameter Measured Hypothetical Result for a "Hit" Interpretation
Biochemical FP Assay IC50 (nM)500 nMThe compound directly inhibits the target enzyme with sub-micromolar potency.
Cell Viability Assay EC50 (µM)5 µMThe compound exhibits anti-proliferative or cytotoxic effects in a relevant cell line.

A significant drop-off in potency from the biochemical to the cell-based assay could indicate poor cell permeability, metabolic instability, or efflux by cellular transporters. Conversely, higher potency in the cellular assay might suggest that the compound is acting via a mechanism that is amplified in the cellular context or that it has off-target effects.

Should tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate or its derivatives show promising activity, the next logical steps would include:

  • Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14]

  • Selectivity Profiling: Screening against a panel of related proteases to assess target selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and other pharmacological properties.

  • Target Engagement Assays: To confirm that the compound binds to its intended target within the cell.[15]

Conclusion

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate represents a valuable starting point for the development of novel therapeutics. Its fluorinated piperidine core offers desirable medicinal chemistry properties that can be exploited in drug design. The experimental framework provided in this guide, from primary biochemical screening to secondary cell-based validation, offers a robust and logical pathway for elucidating the biological potential of this and similar compounds. By employing these detailed protocols and a thoughtful, iterative approach to data analysis and experimental design, researchers can efficiently navigate the early stages of the drug discovery process.

References

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches.
  • Developing and Validating Assays for Small-Molecule Biomarkers. Contract Pharma.
  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Taylor & Francis Online.
  • tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)
  • Target Identification and Valid
  • Accessing (Multi)
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Create Your Own Cellular Compound Target Engagement Assay. YouTube.
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • The role of cell-based assays for drug discovery. News-Medical.Net.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Applic
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • Research progress on piperidine-containing compounds as agrochemicals. Journal of Pesticide Science.

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and expert analysis for the complete nuclear magnetic resonance (NMR) characterization of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom into the piperidine ring introduces significant complexity to the NMR spectra, which this guide will deconstruct. We present a systematic approach utilizing ¹H, ¹³C, ¹⁹F, and advanced 2D NMR techniques (COSY, HSQC, HMBC) to achieve unambiguous resonance assignment and full structural elucidation. The methodologies and interpretations detailed herein serve as a robust reference for researchers engaged in the synthesis and analysis of fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Piperidines

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of fluorine at specific positions can profoundly alter a molecule's physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity, a strategy widely employed in modern medicinal chemistry. The title compound, tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, combines this critical scaffold with a fluorine substituent and a Boc-protecting group, making it a valuable intermediate.

However, the presence of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) complicates straightforward spectral interpretation due to heteronuclear J-coupling with both ¹H and ¹³C nuclei over multiple bonds. A comprehensive, multi-technique NMR approach is therefore not just beneficial, but essential for definitive structural verification. This guide explains the causality behind the necessary experimental choices to navigate these complexities.

Experimental Design & Rationale

Sample Preparation: The Foundation of Quality Data

High-quality data begins with meticulous sample preparation. The choice of solvent is the first critical decision.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak. However, if the analyte's signals overlap with the CDCl₃ residual peak (~7.26 ppm for ¹H), or if hydrogen bonding is a concern, other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) should be considered. For this analysis, we will proceed with CDCl₃, as it typically provides sharp signals for this class of compounds.

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert it several times or use a vortex mixer at a low setting until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Transfer: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a fresh NMR tube to remove any particulate matter.

  • Spectrometer equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before initiating data acquisition to ensure thermal stability and minimize signal drift.

Workflow for Complete Structural Elucidation

A multi-step, logical workflow ensures that each experiment builds upon the last, leading to a self-validating, unambiguous assignment.

G cluster_1D 1D NMR Experiments cluster_2D 2D Correlation Experiments cluster_assignment Final Assignment H1 ¹H NMR (Proton Environment) C13 ¹³C{¹H} NMR (Carbon Skeleton) H1->C13 Provides proton count & initial splitting COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies adjacent protons F19 ¹⁹F NMR (Fluorine Environment) C13->F19 Shows C-F coupling HSQC HSQC (¹H-¹³C One-Bond Correlations) F19->HSQC Confirms C-F location COSY->HSQC Connects proton spin systems to carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assembles molecular fragments ASSIGN Unambiguous Resonance Assignment & Structure Verification HMBC->ASSIGN Finalizes structure

Figure 1: A logical workflow for the complete NMR analysis of the target molecule.

Data Acquisition & Interpretation

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy: The Initial Map

The ¹H NMR spectrum provides the first overview of the proton environments. Key regions to analyze are the aliphatic piperidine protons, the carbamate NH proton, and the tert-butyl group protons.

Expected Observations & Interpretation:

  • tert-Butyl Group: A sharp singlet at approximately 1.45 ppm, integrating to 9 protons.

  • NH Proton: A broad signal, typically around 4.5-5.5 ppm. Its position can be concentration-dependent. A D₂O exchange experiment can confirm this assignment, as the peak will disappear.

  • Piperidine Protons (H3, H5): These are the most complex signals. H3 will be a multiplet due to coupling with its geminal and vicinal neighbors. H5, the proton attached to the fluorine-bearing carbon, will appear as a complex multiplet with a large doublet splitting due to the geminal ¹H-⁵⁹F coupling (²JHF ≈ 45-50 Hz).

  • Piperidine Protons (H2, H4, H6): These protons will appear as complex multiplets in the 1.5-3.5 ppm range. Their signals will be further complicated by both proton-proton and proton-fluorine couplings (JHF).

Protocol 2: ¹H NMR Acquisition

  • Load Standard Parameters: Load a standard 1D proton experiment parameter set.

  • Tuning and Matching: Tune and match the probe for the ¹H nucleus.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Number of Scans (ns): 8-16, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹⁹F NMR Spectroscopy: Pinpointing Fluorine

The ¹⁹F NMR spectrum is often the simplest to interpret and provides a direct confirmation of the fluorine's presence and electronic environment.

Expected Observations & Interpretation:

  • A single multiplet will be observed. The chemical shift is highly dependent on the molecular environment but can be expected in the range of -180 to -220 ppm relative to CFCl₃.

  • The multiplicity of this signal will be complex due to couplings to H5 (geminal), H4, and H6 (vicinal). This provides a direct window into the immediate proton environment around the fluorine atom.

¹³C{¹H} NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides critical information through C-F coupling constants.

Expected Observations & Interpretation:

  • tert-Butyl Group: Two signals; a quaternary carbon (~80 ppm) and three equivalent methyl carbons (~28 ppm).

  • Carbonyl Carbon: A signal around 155 ppm for the Boc-group carbonyl.

  • Piperidine Carbons:

    • C5 (Fluorine-bearing): This is the key signal. It will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 170-200 Hz). Its chemical shift will be significantly affected by the electronegative fluorine, appearing around 85-90 ppm.

    • C3 and C4/C6: These carbons will also appear as doublets due to two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These couplings are much smaller (typically 15-25 Hz for ²JCF and 5-10 Hz for ³JCF).

Table 1: Predicted NMR Data Summary for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in CDCl₃

Atom(s)NucleusPredicted Shift (ppm)Multiplicity / Coupling Constant (J in Hz)
Boc-CH₃¹H~1.45s
Boc-C(CH₃)₃¹³C~80s
Boc-CH₃¹³C~28s
C=O¹³C~155s
NH¹H4.5 - 5.5br s
H3¹H~3.8 - 4.2m
C3¹³C~45 - 50d, ²JCF ≈ 15-20 Hz
H5¹H~4.6 - 5.0dtm, ²JHF ≈ 48 Hz
C5¹³C~85 - 90d, ¹JCF ≈ 180 Hz
H2, H4, H6¹H1.5 - 3.5m
C2, C4, C6¹³C35 - 55d (C4, C6 with ³JCF), s (C2, or small coupling)
F¹⁹F-180 to -220m

s = singlet, d = doublet, t = triplet, m = multiplet, br = broad

2D NMR: Connecting the Dots

2D NMR is indispensable for assembling the full structure and overcoming signal overlap.

1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton connectivity within the piperidine ring. For instance, a cross-peak between H3 and the H2/H4 protons will be observed.

2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom it is directly attached to. This is the most powerful experiment for assigning carbons that have attached protons.

  • Key Application: It will definitively link the complex H5 multiplet (with its large ²JHF splitting) to the C5 carbon signal (with its large ¹JCF splitting), unambiguously locating the position of the fluorine atom.

G cluster_H1 ¹H Spectrum cluster_C13 ¹³C Spectrum H5 H5 Signal (~4.8 ppm, dtm) C5 C5 Signal (~88 ppm, d) H5->C5 HSQC Correlation (¹JCH) H3 H3 Signal (~4.0 ppm, m) C3 C3 Signal (~48 ppm, d) H3->C3 HSQC Correlation (¹JCH)

Figure 2: HSQC correlations confirm direct H-C attachments.

3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • Key Application: A correlation from the nine equivalent tert-butyl protons to both the quaternary Boc-carbon and the carbonyl carbon will confirm the structure of the protecting group. Additionally, correlations from H3 to C5, and from H5 to C3, will help solidify the piperidine ring assignments.

Protocol 3: 2D NMR Acquisition (HSQC Example)

  • Load Parameter Set: Load a standard gradient-selected HSQC experiment parameter set (e.g., hsqcedetgpsp).

  • Set Spectral Windows:

    • F2 (¹H): Set the same window as the 1D ¹H experiment (~16 ppm).

    • F1 (¹³C): Set a window that encompasses all expected carbon signals (~0 to 160 ppm).

  • Optimize Parameters:

    • ¹JCH: Set the evolution delay to optimize for an average one-bond coupling constant of 145 Hz. This is a robust value for most sp³ C-H bonds.

  • Acquisition:

    • Number of Scans (ns): 2-4 per increment.

    • Number of Increments (in F1): 256-512.

  • Processing: Apply appropriate window functions (e.g., squared sine bell) in both dimensions and perform a 2D Fourier transform. Phase and baseline correct the resulting spectrum.

Conclusion

The structural elucidation of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a prime example of the necessity for a multi-faceted NMR approach in modern organic and medicinal chemistry. While the introduction of fluorine presents an initial challenge, it also provides a unique spectroscopic handle. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of every nucleus can be achieved. The characteristic large one-bond C-F and two-bond H-F coupling constants are not obstacles, but rather definitive markers that, when correctly interpreted through experiments like HSQC, confirm the precise location of the fluorine substituent. The protocols and interpretive framework provided in this note offer a reliable guide for the characterization of this molecule and other similarly complex fluorinated heterocyclic systems.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Dolbier, W. R., Jr. (2005). Fluorine NMR. In Modern Fluoropolymers (pp. 55-75). John Wiley & Sons, Ltd. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons, Inc. [Link]

  • Kalman, J. R., & Williams, D. H. (1980). N.m.r. spectroscopy. Part 21. Carbon-13-fluorine coupling constants in saturated fluorocyclohexanes and their correlation with conformation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1113-1116. [Link]

Application Note: Mass Spectrometry Analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceutical agents.[1][2] The strategic incorporation of fluorine into these structures can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate and its derivatives represent a critical class of building blocks for the synthesis of novel therapeutics. Accurate and detailed structural characterization of these molecules is paramount during the drug development process. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a premier analytical technique for this purpose, offering high sensitivity and selectivity for both qualitative and quantitative analyses.[4]

This application note provides a comprehensive guide to the mass spectrometric analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate and related derivatives. We will delve into proven methodologies, explain the underlying principles of fragmentation, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Core Principles: Understanding the Mass Spectrometric Behavior

The mass spectrometric analysis of these compounds is primarily influenced by three key structural features: the basic piperidine nitrogen, the labile tert-butoxycarbonyl (Boc) protecting group, and the electronegative fluorine substituent. Electrospray ionization (ESI) in positive ion mode is the technique of choice due to the high proton affinity of the piperidine nitrogen.[5]

Upon protonation, the molecule becomes susceptible to collision-induced dissociation (CID) in the mass spectrometer. The fragmentation pathways are predictable and provide a wealth of structural information. The Boc group is notoriously unstable under typical MS conditions and is often the first to fragment.[6][7] This is followed by characteristic cleavages of the piperidine ring, influenced by the positions of the fluorine and carbamate groups.

The In-Source Instability of the Boc Group

A crucial consideration is the potential for in-source fragmentation of the Boc group. This protecting group can undergo a facile McLafferty rearrangement even in the ion source, leading to the observation of a deprotected amine.[6] This can be mitigated by using "soft" ionization conditions, such as lowering the fragmentor or cone voltage.[7] However, for tandem MS (MS/MS) experiments, this lability is exploited to generate characteristic product ions.

Experimental Workflow: From Sample to Spectrum

A robust analytical workflow is essential for obtaining high-quality, reproducible data. The following diagram and protocol outline a standard approach for the LC-MS/MS analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate derivatives.

workflow LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep_start Start: Weigh 1 mg of Analyte dissolve Dissolve in 1 mL Solvent (e.g., Methanol, Acetonitrile) prep_start->dissolve dilute Prepare Working Solutions (e.g., 1-100 ng/mL) dissolve->dilute inject Inject 1-5 µL onto LC Column dilute->inject separation Gradient Elution with Mobile Phases A and B inject->separation ionization Electrospray Ionization (ESI) Positive Ion Mode separation->ionization full_scan Full Scan MS (m/z 100-500) to Identify [M+H]+ ionization->full_scan msms Product Ion Scan (MS/MS) of Precursor Ion full_scan->msms interpretation Interpret Fragmentation Pattern msms->interpretation quantification Quantify (if required) interpretation->quantification

Caption: A typical workflow for the LC-MS/MS analysis of piperidine derivatives.

Detailed Protocol: LC-MS/MS Method

This protocol provides a starting point for the analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate and its derivatives. Optimization will likely be required based on the specific derivative and the instrumentation used.

1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 1 mg of the standard compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[5]

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1 µg/mL).

  • Internal Standard: For quantitative analysis, add a known concentration of a suitable internal standard. A stable isotope-labeled analog of the analyte is ideal to correct for matrix effects and variability.[4]

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.[5]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the starting conditions. The specific gradient should be optimized for the analyte of interest.[5]

  • Flow Rate: 0.2 - 0.4 mL/min.[5]

  • Injection Volume: 1 - 5 µL.[5]

  • Column Temperature: 30 - 40 °C.[5]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an ESI source.[5]

  • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[5]

  • MS Method:

    • Full Scan: Perform a full scan (e.g., m/z 100-500) to determine the precursor ion, which will be the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Perform a product ion scan of the identified precursor ion to observe the fragmentation pattern.

Table 1: Representative Mass Spectrometer Parameters

ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap
Ionization Mode ESI PositiveESI PositiveESI Positive
Capillary Voltage 3.5 - 4.5 kV3.5 - 4.5 kV3.5 - 4.5 kV
Cone/Fragmentor Voltage 20 - 40 V (Optimize)80 - 120 V (Optimize)S-Lens RF Level: 50-70%
Collision Energy (CE) 10 - 30 eV (Optimize)10 - 30 eV (Optimize)HCD: 20-40 (Stepped)
MS1 Resolution Unit (0.7 FWHM)>10,000 FWHM>60,000 FWHM
MS2 Resolution Unit (0.7 FWHM)>10,000 FWHM>15,000 FWHM
Gas Flow (N₂) Instrument DependentInstrument DependentInstrument Dependent

Fragmentation Analysis: Elucidating the Structure

The MS/MS spectrum of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is characterized by a series of predictable neutral losses and bond cleavages.

Expected Molecular Ion: For the parent compound, C₁₀H₁₉FN₂O₂, the monoisotopic mass is 218.14. Therefore, the protonated molecule [M+H]⁺ will be observed at m/z 219.15.

Primary Fragmentation Pathways:

The most prominent fragmentation pathways observed in positive ion ESI-MS/MS are initiated by the lability of the Boc group.

  • Loss of Isobutylene (-56 Da): A primary and often dominant fragmentation is the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a carbamic acid intermediate.[8]

  • Loss of the entire Boc group (-100 Da): Subsequent or concerted loss of carbon dioxide (CO₂) from the carbamic acid intermediate leads to the deprotected amine. This can also be viewed as the neutral loss of the entire Boc group (C₅H₈O₂).[8]

  • Loss of tert-Butanol (-74 Da): In some cases, a rearrangement can lead to the loss of tert-butanol.

  • Ring Cleavage: The piperidine ring itself can undergo cleavage, often initiated by the charge on the nitrogen atom. This leads to a variety of smaller fragment ions. The presence of the fluorine atom will influence the specific pathways and the m/z values of the resulting fragments.

fragmentation Proposed Fragmentation of [M+H]+ parent [M+H]+ m/z 219.15 frag1 [M+H - C4H8]+ m/z 163.09 parent->frag1 - 56 Da (Isobutylene) frag2 [M+H - Boc]+ m/z 119.09 parent->frag2 - 100 Da (Boc Group) frag1->frag2 - 44 Da (CO2) frag3 Ring Fragments frag2->frag3 α-cleavage

Caption: Key fragmentation pathways for protonated tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

Trustworthiness and Self-Validation

To ensure the validity of the analytical results, the following steps should be incorporated into the protocol:

  • System Suitability: Before running samples, inject a known standard to verify system performance, including peak shape, retention time, and signal intensity.

  • Blank Injections: Run a solvent blank between samples to check for carryover.

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, use a high-resolution mass spectrometer like a Q-TOF or Orbitrap. The accurate mass measurements obtained can be used to confirm the elemental composition of the precursor and fragment ions, significantly increasing confidence in the identification.[9]

  • Isotopic Pattern: For derivatives containing chlorine or bromine, verify the characteristic isotopic pattern in the mass spectrum.

Conclusion

The mass spectrometric analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate and its derivatives is a powerful tool for structural confirmation and purity assessment in the drug development pipeline. By understanding the characteristic fragmentation patterns, particularly the behavior of the Boc protecting group, and by employing a systematic LC-MS/MS approach, researchers can confidently characterize these important pharmaceutical building blocks. The protocols and insights provided in this application note serve as a robust foundation for developing and validating analytical methods for this compound class.

References

  • Guella, G., Frassan, Y., & Mancini, I. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(12), 1321-1331. [Link]

  • Hess, S. (2012). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 23(6), 1138-1147. [Link]

  • LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Lopes, F. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1284. [Link]

  • Pérez-Mayoral, E., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 314. [Link]

  • Sena, V. M., & Murray, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(30), 7202-7216. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Zhang, H., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of the American Society for Mass Spectrometry, 26(12), 2098–2106. [Link]

Sources

Application Notes and Protocols for the Chromatographic Purification of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the chromatographic purification of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a chiral fluorinated piperidine derivative of significant interest in pharmaceutical development. As a key building block, its diastereomeric and enantiomeric purity is critical. This guide details scientifically grounded protocols for achieving high purity using preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will explore the rationale behind methodological choices, from stationary and mobile phase selection to strategies for optimizing peak shape and achieving baseline separation from common impurities, particularly its diastereomers.

Introduction: The Significance of Stereoisomeric Purity

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity. The compound possesses two stereocenters, leading to the possibility of four stereoisomers. The specific (3S,5R) configuration is often the desired diastereomer for biological activity. Consequently, robust and efficient purification methods are paramount to isolate the target stereoisomer from a crude synthetic mixture, which may contain the other diastereomers.

Chromatographic techniques, particularly preparative HPLC and SFC, are indispensable tools for such purifications, offering the high resolution required for chiral separations.[1] This application note will provide detailed protocols and the underlying scientific principles for the successful purification of this key intermediate.

Physicochemical Properties and Analytical Challenges

A thorough understanding of the target molecule's properties is foundational to developing an effective purification strategy.

Table 1: Physicochemical Properties of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

PropertyValue/ObservationImplication for Chromatography
Molecular Formula C₁₀H₁₉FN₂O₂-
Molecular Weight 218.27 g/mol [2]Influences loading capacity calculations.
Structure Contains a secondary amine (piperidine) and a Boc-carbamate.The basic piperidine nitrogen can cause peak tailing on silica-based columns.[3]
Solubility Generally soluble in organic solvents (e.g., alcohols, acetonitrile, dichloromethane) and poorly soluble in water.[4]Guides the choice between normal-phase and reversed-phase chromatography.
UV Absorbance The tert-butoxycarbonyl (Boc) group lacks a strong chromophore, leading to poor UV absorption at wavelengths >220 nm.[5]Requires sensitive detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).
Chirality Contains two chiral centers, existing as one of four possible stereoisomers.Requires a chiral stationary phase (CSP) for separation from its enantiomer and potentially from its diastereomers.

The primary challenges in the purification of this compound are:

  • Diastereomeric Separation: Achieving baseline resolution of the (3S,5R) isomer from the (3R,5R), (3S,5S), and (3R,5S) isomers.

  • Peak Asymmetry: The basic piperidine moiety can interact with acidic silanols on the surface of silica-based stationary phases, leading to significant peak tailing.[3][6]

  • Detection: The lack of a strong UV chromophore necessitates the use of universal detectors like CAD or ELSD, which are common in preparative chromatography.[]

Strategic Approach to Purification

Our recommended strategy employs an orthogonal approach, utilizing two distinct chromatographic techniques to ensure the highest possible purity. The primary method will be Chiral Supercritical Fluid Chromatography (SFC) due to its speed, efficiency, and reduced solvent consumption for chiral separations.[8] A secondary, or alternative, method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) will also be detailed.

Purification_Strategy cluster_main Purification Workflow Crude_Mixture Crude Synthetic Mixture (Containing Diastereomers) Method_Selection Method Selection Logic Crude_Mixture->Method_Selection Primary_SFC Primary Method: Chiral SFC Method_Selection->Primary_SFC Preferred for speed & green chemistry Alternative_RP Alternative/Orthogonal Method: Reversed-Phase HPLC Method_Selection->Alternative_RP Robust & widely available Purity_Analysis Purity Analysis (Analytical HPLC/SFC) Primary_SFC->Purity_Analysis Alternative_RP->Purity_Analysis Pure_Product Pure tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Purity_Analysis->Pure_Product Purity > 99%

Caption: Logical workflow for the purification of the target compound.

Primary Purification Protocol: Chiral Supercritical Fluid Chromatography (SFC)

SFC is often superior to HPLC for chiral separations, offering faster run times, higher efficiency, and a significant reduction in organic solvent waste.[8] Polysaccharide-based chiral stationary phases are highly effective in SFC for resolving stereoisomers of carbamate-protected compounds.[9]

Rationale for Method Selection
  • Stationary Phase: A chiral stationary phase based on a derivatized polysaccharide, such as amylose or cellulose, is chosen for its broad enantioselectivity. Specifically, an amylose-based CSP often provides excellent separation for this class of compounds.

  • Mobile Phase: Supercritical CO₂ is the primary mobile phase component, modified with an alcohol (e.g., methanol or ethanol). An amine additive, such as diethylamine (DEA), is crucial to prevent peak tailing by competing with the basic analyte for active sites on the stationary phase.[10]

Experimental Protocol

Table 2: Preparative Chiral SFC Parameters

ParameterValue
Instrument Preparative SFC System
Column Chiralpak® IA (or equivalent amylose-based CSP), 250 x 20 mm, 5 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.2% Diethylamine (v/v)
Gradient Isocratic, 25% Mobile Phase B
Flow Rate 50 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm (for process monitoring) and/or ELSD/CAD
Sample Preparation Dissolve crude material in methanol to a concentration of 20 mg/mL.
Injection Volume 1-5 mL, depending on system and loading capacity.
Step-by-Step Procedure
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Collect the fractions corresponding to the desired (3S,5R) diastereomer. The elution order of diastereomers must be predetermined by analytical scale injections.

  • Solvent Evaporation: Evaporate the collected fractions under reduced pressure to obtain the purified product.

  • Purity Assessment: Analyze the purity of the collected fractions using an analytical chiral SFC or HPLC method.

Alternative Protocol: Reversed-Phase HPLC (RP-HPLC)

While SFC is preferred, RP-HPLC is a robust and widely available alternative. The key to success with RP-HPLC for this basic compound is to control the secondary interactions that cause peak tailing.

Rationale for Method Selection
  • Stationary Phase: A C18 stationary phase with high-purity silica and effective end-capping is essential to minimize silanol interactions.[11]

  • Mobile Phase: A low pH mobile phase is employed to protonate the piperidine nitrogen and also suppress the ionization of residual silanols on the stationary phase, thereby reducing peak tailing.[3] A buffer is necessary to maintain a consistent pH.

Experimental Protocol

Table 3: Preparative Reversed-Phase HPLC Parameters

ParameterValue
Instrument Preparative HPLC System with a suitable detector (e.g., CAD, ELSD, or MS)
Column C18, 250 x 21.2 mm, 5 µm (high-purity silica)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 30 minutes
Flow Rate 20 mL/min
Temperature Ambient
Detection CAD or ELSD
Sample Preparation Dissolve crude material in a minimal amount of methanol and dilute with Mobile Phase A to 10 mg/mL.
Injection Volume 2-10 mL, depending on system configuration.

Note: This achiral method is suitable for separating the target compound from non-chiral impurities. For diastereomeric separation via RP-HPLC, a chiral stationary phase would be required.

Step-by-Step Procedure
  • System Equilibration: Equilibrate the column with 10% Mobile Phase B for at least 15 column volumes.

  • Sample Injection: Inject the filtered sample.

  • Fraction Collection: Collect the peak corresponding to the product.

  • Solvent Evaporation: Remove the acetonitrile under reduced pressure, then lyophilize to remove the aqueous mobile phase and formic acid.

  • Purity Assessment: Confirm purity using an analytical HPLC method.

HPLC_Troubleshooting cluster_ts Troubleshooting Peak Tailing in RP-HPLC Problem Problem: Peak Tailing Observed Cause1 Cause 1: Silanol Interactions Problem->Cause1 Cause2 Cause 2: Column Overload Problem->Cause2 Solution1a Solution 1a: Use Low pH Mobile Phase (e.g., 0.1% TFA or Formic Acid) Cause1->Solution1a Protonates silanols Solution1b Solution 1b: Add a Competing Base (e.g., Triethylamine) Cause1->Solution1b Masks silanol sites Solution2 Solution 2: Reduce Sample Concentration or Injection Volume Cause2->Solution2

Sources

Topic: A Scalable, Diastereoselective Synthetic Route for the Production of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Process Chemistry and Pharmaceutical Development

Audience: Researchers, scientists, and drug development professionals.

Abstract Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, bioavailability, and binding affinity.[1][2] The specific stereoisomer, tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, represents a critical chiral building block for the synthesis of complex pharmaceutical agents. However, the stereocontrolled introduction of fluorine into the piperidine ring presents significant synthetic challenges, particularly for large-scale production.[2][3] This application note details a robust and scalable synthetic strategy centered on the diastereoselective heterogeneous hydrogenation of a readily available fluoropyridine precursor. We provide a comparative analysis of potential synthetic strategies, a detailed step-by-step protocol for the recommended route, and critical considerations for process optimization and scale-up, establishing a practical blueprint for the efficient manufacture of this high-value intermediate.

Introduction: The Strategic Importance of Fluorinated Piperidines

The incorporation of fluorine into drug candidates is a widely employed strategy to fine-tune their physicochemical and pharmacokinetic profiles.[2][4] When combined with the piperidine heterocycle, a frequent motif in FDA-approved drugs, the resulting fluorinated scaffold can profoundly influence properties like the basicity (pKa) of the ring nitrogen and overall lipophilicity.[3][5] The target molecule, tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, possesses a cis relationship between the C3 amino- and C5 fluoro-substituents. This specific stereochemistry is often crucial for achieving the desired biological activity.

The primary challenge in synthesizing such molecules lies in controlling the stereochemistry at two centers while employing scalable and cost-effective methodologies. Direct fluorination methods often lack stereoselectivity and can be difficult to implement on a large scale.[6] Therefore, strategies that build the saturated ring from a pre-fluorinated, planar precursor are often more viable.

Comparative Analysis of Synthetic Strategies

Several synthetic avenues can be envisioned for the synthesis of chiral 3-amino-5-fluoropiperidines. The choice of the optimal route for scaling up depends on factors such as starting material availability, step economy, stereochemical control, and operational simplicity.

Synthetic Strategy Core Principle Advantages for Scale-Up Disadvantages for Scale-Up Key References
Heterogeneous Hydrogenation Diastereoselective reduction of a substituted 5-fluoropyridine precursor.Utilizes readily available starting materials (fluoropyridines). Heterogeneous catalysts are easily removed. High diastereoselectivity for cis products. Robust and tolerant of various functional groups.Requires high-pressure hydrogenation equipment. Catalyst optimization may be necessary.[7][8][9]
Enzymatic Transamination Dynamic kinetic resolution of a 5-fluoropiperidin-3-one precursor using a transaminase.Exceptional enantioselectivity. Operates under mild, aqueous conditions.High cost and limited availability of specific enzymes. Often requires high dilution and long reaction times. Product isolation can be complex.[3][10]
Chiral Pyrrolidine Ring Expansion Nucleophilic ring-opening of an activated chiral 2-(hydroxymethyl)pyrrolidine derivative.Can provide access to specific enantiomers from the chiral pool.Multi-step synthesis of the starting material. Use of hazardous reagents like DAST. Potential for side reactions.[5][11]

Based on this analysis, the heterogeneous hydrogenation of a fluoropyridine precursor emerges as the most promising strategy for industrial-scale production due to its robustness, high diastereoselectivity, and reliance on more accessible starting materials and process technologies.[7][8]

G cluster_main Synthetic Strategies for (3S,5R)-5-Fluoropiperidin-3-amine Core cluster_H2 Route 1: Hydrogenation cluster_Enz Route 2: Enzymatic cluster_RE Route 3: Ring Expansion Start Target: (3S,5R)-5-Fluoropiperidin-3-amine Scaffold H2_Start 5-Fluoro-3-aminopyridine Derivative H2_Step Diastereoselective Hydrogenation (Pd/C, H2) H2_Start->H2_Step Scalable, Robust H2_Step->Start Enz_Start 5-Fluoropiperidin-3-one Enz_Step Asymmetric Transamination (Transaminase Enzyme) Enz_Start->Enz_Step High Enantiopurity Enz_Step->Start RE_Start Chiral Prolinol Derivative RE_Step Fluorine-Driven Rearrangement (DAST) RE_Start->RE_Step Chiral Pool Access RE_Step->Start G cluster_workflow Recommended Synthetic Workflow A 1. 5-Fluoro-3-nitropyridine B Intermediate A: tert-Butyl (5-fluoropyridin-3-yl)carbamate A->B Step 1: a) H2, Pd/C (Nitro Reduction) b) (Boc)2O (Protection) C Final Product: tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate B->C Step 2: H2, Pd/C, HCl (aq) (Diastereoselective Hydrogenation)

Figure 2: The recommended two-step synthetic pathway for scalable production.

Step 1: Synthesis of tert-Butyl (5-fluoropyridin-3-yl)carbamate (Intermediate A)

This step involves the reduction of the nitro group followed by in-situ protection of the resulting amine with Di-tert-butyl dicarbonate ((Boc)₂O).

Materials and Reagents:

ReagentFormulaM.W.CAS No.Notes
5-Fluoro-3-nitropyridineC₅H₃FN₂O₂142.091480-88-2Starting Material
Palladium on Carbon (10%)Pd/C-7440-05-3Catalyst
Methanol (MeOH)CH₄O32.0467-56-1Solvent
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.2524424-99-5Protecting Agent
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Base
Hydrogen Gas (H₂)H₂2.021333-74-0Reductant

Protocol:

  • Setup: To a suitable hydrogenation reactor, charge 5-fluoro-3-nitropyridine (1.0 eq) and Methanol (10 vol).

  • Catalyst Addition: Carefully add 10% Pd/C (0.01 eq, 50% wet) to the solution under an inert atmosphere (e.g., Nitrogen).

  • Hydrogenation (Reduction): Seal the reactor. Purge with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 50 psi (approx. 3.4 bar).

  • Reaction: Stir the mixture vigorously at 25-30 °C. Monitor the reaction progress by HPLC or TLC until the starting material is fully consumed (typically 4-6 hours).

  • Filtration: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with Methanol (2 vol).

  • Boc Protection: Transfer the filtrate to a new reaction vessel. Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Methanol (2 vol) at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by HPLC/TLC for completion.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (10 vol) and wash with saturated sodium bicarbonate solution (2 x 5 vol) and brine (1 x 5 vol). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl (5-fluoropyridin-3-yl)carbamate as a solid, which can be used directly in the next step or purified further by recrystallization from a heptane/ethyl acetate mixture.

    • Expected Yield: 85-95%.

    • Purity (HPLC): >98%.

Step 2: Diastereoselective Hydrogenation to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

This is the critical stereochemistry-defining step. The hydrogenation of the fluoropyridine ring under acidic conditions preferentially yields the cis product. [7][8]The protonation of the ring nitrogen and the inherent dipole interactions involving the fluorine atom favor the delivery of hydrogen from the same face, leading to the desired (3S,5R) and (3R,5S) enantiomeric pair (as a racemate). [3][12] Materials and Reagents:

ReagentFormulaM.W.CAS No.Notes
Intermediate AC₁₀H₁₃FN₂O₂212.22-Substrate
Palladium on Carbon (10%)Pd/C-7440-05-3Catalyst
Methanol (MeOH)CH₄O32.0467-56-1Solvent
Hydrochloric Acid (conc.)HCl36.467647-01-0Activator
Sodium Hydroxide (5M aq.)NaOH40.001310-73-2Neutralization
Hydrogen Gas (H₂)H₂2.021333-74-0Reductant

Protocol:

  • Setup: To a suitable high-pressure hydrogenation reactor, charge Intermediate A (1.0 eq) and Methanol (15 vol).

  • Acidification: Add concentrated Hydrochloric Acid (1.1 eq) dropwise while maintaining the temperature below 25 °C.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (0.05 eq, 50% wet).

  • Hydrogenation: Seal the reactor. Purge with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor to 100-150 psi (7-10 bar) with hydrogen.

  • Reaction: Heat the mixture to 45-50 °C and stir vigorously. The reaction is exothermic and may require initial cooling. Monitor the reaction by HPLC for the disappearance of the starting material (typically 18-24 hours).

  • Filtration: After cooling to room temperature, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with methanol (2 vol).

  • Work-up and Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with water (10 vol) and cool to 0-5 °C. Adjust the pH to 9-10 by the slow addition of 5M NaOH (aq.).

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 vol).

  • Purification: Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be purified by column chromatography or, for large-scale operations, by crystallization from an appropriate solvent system (e.g., tert-butyl methyl ether/heptane) to yield tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

    • Expected Yield: 65-75%.

    • Purity (HPLC): >98%.

    • Diastereomeric Ratio (cis:trans): >95:5.

Analytical Characterization

Rigorous analytical control is essential to ensure the quality of the final product.

Analysis Technique Expected Results for Final Product
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectra consistent with the proposed structure. ¹⁹F NMR will show a characteristic signal for the C-F bond.
Identity Mass Spectrometry (ESI+)m/z = 219.15 [M+H]⁺, 241.13 [M+Na]⁺
Purity HPLC/UPLC≥98% Area
Stereoisomeric Purity Chiral HPLC or NMR with chiral shift reagentsDiastereomeric Ratio (cis:trans) ≥95:5. If a chiral synthesis is performed, enantiomeric excess should be determined.

Scale-Up and Safety Considerations

  • Hydrogenation Safety: Large-scale hydrogenations must be conducted in appropriately rated reactors by trained personnel. Proper grounding and inerting procedures are critical to mitigate ignition risks.

  • Catalyst Handling: Palladium on carbon can be pyrophoric when dry. It should always be handled wet and under an inert atmosphere. Catalyst filtration should be performed carefully, ensuring the filter cake does not dry out.

  • Thermal Management: The hydrogenation of the pyridine ring is exothermic. For large-scale batches, ensure adequate reactor cooling capacity is available, and consider slow, controlled heating to the target temperature.

  • Purification Strategy: While chromatography is suitable for lab-scale purification, developing a robust crystallization procedure is paramount for economical and efficient large-scale production. This will significantly improve throughput and reduce solvent waste.

Conclusion

This application note outlines a practical and scalable two-step synthesis for tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. By leveraging a diastereoselective palladium-catalyzed hydrogenation of a readily accessible fluoropyridine intermediate, this protocol avoids the limitations of enzymatic or multi-step chiral pool syntheses. The described method is robust, uses standard industrial equipment, and provides the target compound in high yield and diastereoselectivity, making it a highly attractive route for pharmaceutical manufacturing.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

  • Couturier, C., et al. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ChemInform.

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.

  • EvitaChem. Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate.

  • Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

  • Levitin, G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.

  • Taddeo, F., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals.

  • MDPI. (2023). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.

  • CRC Press. (2016). Synthesis of Fluorinated Heterocycles via Multicomponent Reactions.

  • Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

  • Abdul Manan, et al. (2017). tert-Butyl carbamate. IUCrData.

  • Abdul Manan, et al. (2017). tert-Butyl carbamate. Acta Crystallographica Section E.

  • Fleet, G. W. J., et al. (1991). Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol. Journal of the Chemical Society, Perkin Transactions 1.

  • Global Substance Registration System. TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)CARBAMATE, (R)-.

  • Google Patents. (2011). Tert-butyl carbamate derivative and preparation method and application thereof.

  • Lankin, D. C., et al. (1995). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society.

  • France, S. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.

  • Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

  • Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry.

  • Li, Y., et al. (2022). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules.

  • Liu, H., et al. (2011). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules.

  • Al-Ghorbani, M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[ f]t[3][6][13]riazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules.

Sources

The Strategic Incorporation of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in the Synthesis of Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1] The strategic introduction of fluorine atoms into this privileged structure has emerged as a powerful tool in modern drug design.[2] Fluorine, with its high electronegativity and small atomic size, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[2][3] Specifically, the incorporation of fluorine can modulate the basicity (pKa) of the piperidine nitrogen, a critical parameter that affects oral absorption and bioavailability.[4][5] The subject of this guide, tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, is a chiral building block that leverages these benefits, offering a synthetically versatile platform for the development of novel therapeutics targeting a range of disease areas.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic intermediate. We will delve into its properties, provide detailed protocols for its incorporation into target molecules, and discuss the underlying chemical principles that make it a cornerstone in the synthesis of next-generation therapeutics.

Physicochemical Properties and Design Rationale

The structure of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is meticulously designed for utility in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino substituent allows for selective functionalization at the piperidine nitrogen. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a crucial handle for late-stage diversification.[6][7]

The stereochemistry of the molecule, (3S, 5R), is critical for establishing precise three-dimensional interactions with biological targets, a fundamental aspect of modern rational drug design. The fluorine atom at the 5-position introduces conformational constraints and alters the electronic properties of the ring.

PropertyValueSignificance in Drug Design
Molecular FormulaC10H19FN2O2Provides the elemental composition.
Molecular Weight218.27 g/mol Falls within the "rule of five" for good oral bioavailability.[8]
Stereochemistry(3S,5R)Enables specific chiral interactions with biological targets.
Protecting Grouptert-butyloxycarbonyl (Boc)Allows for orthogonal synthetic strategies.[6]
Key Structural MotifFluorinated PiperidineEnhances metabolic stability and modulates pKa.[1][4]

Table 1: Key Properties of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate and their relevance in medicinal chemistry.

Application in Therapeutic Synthesis: A Workflow Overview

The primary application of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is as a key intermediate in multi-step synthetic sequences. A general workflow for its utilization involves initial functionalization of the piperidine nitrogen, followed by deprotection of the Boc group to reveal the primary amine, which can then be further elaborated.

G A tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate B N-Alkylation or N-Arylation A->B R-X, Base C N-Functionalized Intermediate B->C D Boc Deprotection (Acidic Conditions) C->D TFA or HCl E Primary Amine Intermediate D->E F Amide Coupling, Reductive Amination, etc. E->F Further Elaboration G Final Therapeutic Candidate F->G

Figure 1: General synthetic workflow utilizing the fluorinated piperidine building block.

This modular approach allows for the rapid generation of diverse compound libraries for screening and lead optimization.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key transformations involving tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

Protocol 1: N-Alkylation of the Piperidine Ring

This protocol describes a representative N-alkylation reaction, a common first step in elaborating the scaffold.

Materials:

  • tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle heat (40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: Boc Deprotection to Reveal the Primary Amine

This protocol details the removal of the Boc protecting group, a critical step to enable further functionalization of the 3-amino group.[6]

Materials:

  • N-functionalized tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.[6]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with a solvent like toluene to help remove residual TFA.[6]

  • The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a mild base and extracted if the free amine is required.

G cluster_0 Boc Deprotection Workflow A Dissolve Boc-protected substrate in DCM B Cool to 0°C A->B C Slowly add TFA B->C D Warm to RT and stir C->D E Monitor reaction by TLC/LC-MS D->E F Concentrate in vacuo E->F G Obtain TFA salt of the amine F->G

Figure 2: Step-by-step workflow for the TFA-mediated Boc deprotection.
Protocol 3: Amide Coupling with the Deprotected Amine

This protocol outlines the formation of an amide bond, a common strategy to link the fluorinated piperidine core to other molecular fragments.[9]

Materials:

  • Fluorinated piperidine amine salt (from Protocol 2)

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the fluorinated piperidine amine salt (1.0 eq) in a minimal amount of DMF to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the practical application of these protocols, let's consider the synthesis of a hypothetical kinase inhibitor incorporating the (3S,5R)-5-fluoropiperidin-3-yl moiety. Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme, and a piperidine substituent can provide crucial interactions and improve solubility.

The introduction of the fluoropiperidine via the described synthetic route could enhance the metabolic stability of the final compound, a key consideration in developing orally bioavailable drugs.[3] The specific stereochemistry and the presence of the fluorine atom can also lead to improved binding affinity and selectivity for the target kinase.

Conclusion

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a highly valuable and versatile building block for the synthesis of novel therapeutics. Its unique combination of a stereodefined, fluorinated piperidine core and an orthogonally protected amine provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The protocols outlined in this guide offer a robust framework for the efficient incorporation of this scaffold into a wide range of molecular architectures, paving the way for the discovery and development of innovative medicines.

References

  • Celano, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • van der Mey, M., et al. (2012). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • He, W., et al. (2021). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. Available at: [Link]

  • Jolliet, P., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]

  • Bresciani, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Al-Rashida, M., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • Abdul Manan, F., et al. (2024). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Global Substance Registration System. (n.d.). TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)CARBAMATE. Available at: [Link]

  • Watson, J. M., et al. (2007). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Aqbiopharma. (n.d.). tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate. Available at: [Link]

  • Abdul Manan, F., et al. (2024). tert-Butyl carbamate. IUCrData. Available at: [Link]

  • Global Substance Registration System. (n.d.). TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)CARBAMATE, (R)-. Available at: [Link]

  • Jadhav, S., & Patil, P. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • Bresciani, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available at: [Link]

  • Molbank. (2023). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available at: [Link]

  • Molecules. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • International Journal of Molecular Sciences. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Available at: [Link]

  • Russian Journal of General Chemistry. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Available at: [Link]

  • Medicinal Research Reviews. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. Available at: [Link]

Sources

Navigating the Labyrinth of Amine Deprotection: A Detailed Guide to the Removal of the Boc Group from tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its stability across a wide array of reaction conditions and its facile cleavage under acidic environments.[1] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from a molecule of increasing interest: tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. The presence of a fluorine atom on the piperidine ring introduces unique electronic considerations that necessitate a carefully considered deprotection strategy.

The Boc Group: A Double-Edged Sword of Stability and Lability

The Boc group's utility stems from its ability to mask the nucleophilicity and basicity of an amine, preventing unwanted side reactions during subsequent synthetic transformations. Its removal, typically achieved under acidic conditions, regenerates the free amine, ready for the next step in a synthetic sequence. The generally accepted mechanism for acid-catalyzed Boc deprotection involves a few key steps.[1][2][3] Initially, the carbonyl oxygen of the Boc group is protonated by an acid.[4] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine.[5] The liberated amine is then protonated in the acidic medium to form the corresponding ammonium salt.[2]

dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Boc_Protected_Amine [label="Boc-Protected Amine\n(R-NH-Boc)", fillcolor="#F1F3F4"]; Protonated_Carbamate [label="Protonated Carbamate", fillcolor="#F1F3F4"]; Carbamic_Acid [label="Carbamic Acid Intermediate\n(R-NH-COOH)", fillcolor="#F1F3F4"]; Free_Amine_Salt [label="Free Amine Salt\n(R-NH3+ X-)", fillcolor="#F1F3F4"]; tBu_Cation [label="tert-Butyl Cation\n((CH3)3C+)", fillcolor="#F1F3F4"]; CO2 [label="Carbon Dioxide\n(CO2)", fillcolor="#F1F3F4"];

Boc_Protected_Amine -> Protonated_Carbamate [label=" + H+ (Acid)"]; Protonated_Carbamate -> Carbamic_Acid [label="Fragmentation"]; Protonated_Carbamate -> tBu_Cation; Carbamic_Acid -> Free_Amine_Salt [label="Decarboxylation\n+ H+"]; Carbamic_Acid -> CO2; } digraph "Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Boc_Protected_Amine [label="Boc-Protected Amine\n(R-NH-Boc)", fillcolor="#F1F3F4"]; Protonated_Carbamate [label="Protonated Carbamate", fillcolor="#F1F3F4"]; Carbamic_Acid [label="Carbamic Acid Intermediate\n(R-NH-COOH)", fillcolor="#F1F3F4"]; Free_Amine_Salt [label="Free Amine Salt\n(R-NH3+ X-)", fillcolor="#F1F3F4"]; tBu_Cation [label="tert-Butyl Cation\n((CH3)3C+)", fillcolor="#F1F3F4"]; CO2 [label="Carbon Dioxide\n(CO2)", fillcolor="#F1F3F4"];

Boc_Protected_Amine -> Protonated_Carbamate [label=" + H+ (Acid)"]; Protonated_Carbamate -> Carbamic_Acid [label="Fragmentation"]; Protonated_Carbamate -> tBu_Cation; Carbamic_Acid -> Free_Amine_Salt [label="Decarboxylation\n+ H+"]; Carbamic_Acid -> CO2; } Figure 1. Mechanism of Acid-Catalyzed Boc Deprotection.

Strategic Considerations for Deprotecting a Fluorinated Piperidine

The presence of a fluorine atom on the piperidine ring in tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate warrants special consideration. Fluorine is a highly electronegative atom, and its presence can influence the reactivity of the molecule. However, the C-F bond is generally stable to the acidic conditions used for Boc deprotection.[6] The primary concern is the potential for the electron-withdrawing nature of the fluorine to affect the basicity of the nitrogen atoms, although in this specific substrate, the fluorine is not directly attached to the nitrogen. The conformational preferences of fluorinated piperidines have been a subject of study, with some research indicating a preference for an axial orientation of the fluorine atom, which could be influenced by solvent polarity.[6][7] While this may not directly impact the deprotection reaction itself, it is a noteworthy characteristic of this class of molecules.

The choice of acidic reagent is critical and depends on the presence of other acid-sensitive functional groups in the molecule. For a substrate like tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, where other acid-labile groups are absent, standard strong acid conditions are generally effective.

Comparative Overview of Deprotection Protocols

Several acidic reagents are commonly employed for Boc deprotection, each with its own set of advantages and disadvantages. The two most prevalent methods utilize Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)- Fast and efficient- Volatile, easy to remove- Corrosive and toxic- Can lead to side reactions with sensitive functional groups[8]
Hydrochloric Acid (HCl) 4M in Dioxane or Methanol- Cost-effective- Can provide the product as a hydrochloride salt, which is often crystalline and easy to handle- Dioxane is a suspected carcinogen- Can be less volatile than TFA

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the deprotection of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate using both TFA and HCl.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for Boc deprotection.

Materials:

  • tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv, typically as a 20-50% solution in DCM) to the stirred solution. Caution: The reaction is exothermic and generates gas (CO2 and isobutylene).[2] Ensure adequate ventilation and do not seal the reaction vessel.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Work-up: a. Dissolve the residue in DCM. b. Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. c. Separate the organic layer and wash it with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free amine, (3S,5R)-5-fluoropiperidin-3-amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often yields the product as a hydrochloride salt.

Materials:

  • tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 equiv) in a minimal amount of anhydrous dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in dioxane (5-10 equiv).

  • Stir the reaction mixture at room temperature for 2-16 hours.[9] The product may precipitate as the hydrochloride salt.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • Work-up: a. If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. b. Alternatively, the solvent can be removed in vacuo, and the resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt. The solid can then be collected by filtration.

dot graph "Experimental_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start:\nBoc-protected amine", fillcolor="#FBBC05"]; Dissolve [label="Dissolve in\nAnhydrous Solvent\n(e.g., DCM or Dioxane)", fillcolor="#F1F3F4"]; Add_Acid [label="Add Acidic Reagent\n(TFA or HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Stir at RT\n(1-16 h)", fillcolor="#F1F3F4"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS)", fillcolor="#F1F3F4"]; Workup [label="Work-up", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate [label="Concentrate\nin vacuo", fillcolor="#F1F3F4"]; Neutralize [label="Neutralize (if TFA)\nWash & Dry", fillcolor="#F1F3F4"]; Precipitate [label="Precipitate/Filter (if HCl)\nWash & Dry", fillcolor="#F1F3F4"]; Product [label="Final Product:\nDeprotected Amine\n(Free base or HCl salt)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dissolve; Dissolve -> Add_Acid; Add_Acid -> React; React -> Monitor; Monitor -> Workup; Workup -> Concentrate [label="Complete"]; Concentrate -> Neutralize [label="TFA Protocol"]; Concentrate -> Precipitate [label="HCl Protocol"]; Neutralize -> Product; Precipitate -> Product; } digraph "Experimental_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start:\nBoc-protected amine", fillcolor="#FBBC05"]; Dissolve [label="Dissolve in\nAnhydrous Solvent\n(e.g., DCM or Dioxane)", fillcolor="#F1F3F4"]; Add_Acid [label="Add Acidic Reagent\n(TFA or HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Stir at RT\n(1-16 h)", fillcolor="#F1F3F4"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS)", fillcolor="#F1F3F4"]; Workup [label="Work-up", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate [label="Concentrate\nin vacuo", fillcolor="#F1F3F4"]; Neutralize [label="Neutralize (if TFA)\nWash & Dry", fillcolor="#F1F3F4"]; Precipitate [label="Precipitate/Filter (if HCl)\nWash & Dry", fillcolor="#F1F3F4"]; Product [label="Final Product:\nDeprotected Amine\n(Free base or HCl salt)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dissolve; Dissolve -> Add_Acid; Add_Acid -> React; React -> Monitor; Monitor -> Workup; Workup -> Concentrate [label="Complete"]; Concentrate -> Neutralize [label="TFA Protocol"]; Concentrate -> Precipitate [label="HCl Protocol"]; Neutralize -> Product; Precipitate -> Product; } Figure 2. General Experimental Workflow for Boc Deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (with caution), or the equivalents of acid.

  • Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can cause side reactions, particularly with electron-rich aromatic rings or other nucleophilic functional groups.[8] While not a primary concern for the target molecule, if other sensitive moieties are present, the addition of a scavenger such as triethylsilane or thioanisole may be necessary.

  • Work-up Issues: If the deprotected amine is water-soluble, extraction with an organic solvent may be inefficient. In such cases, adjusting the pH of the aqueous layer or using a different work-up procedure, such as ion-exchange chromatography, may be required.[3]

  • Safety: Both TFA and concentrated HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment. Dioxane is a potential carcinogen and should be handled with care.

Conclusion

The deprotection of the Boc group from tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a critical step in the synthesis of various biologically active molecules. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can achieve efficient and clean removal of this protecting group. The protocols outlined in this application note provide a solid foundation for successfully carrying out this transformation, enabling the advancement of research and development in the pharmaceutical and chemical industries.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23785-23792. Available at: [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Coffey, D. S., et al. (2007). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 11(4), 743-747. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Advances, 10(40), 23785-23792. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2009). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Nairoukh, Z., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 24(23), 6141-6147. Available at: [Link]

  • ResearchGate. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Wiley Online Library. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2020). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • ResearchGate. (2022). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]

  • MDPI. (2020). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereospecific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and overcome common experimental hurdles.

Introduction: The Challenge of Stereoselectivity

The synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate presents a significant synthetic challenge due to the presence of two stereocenters, requiring precise control over the diastereoselectivity of the fluorination and amination steps. The cis-relationship between the fluorine at C5 and the carbamate at C3 is crucial for the desired biological activity in many pharmaceutical applications. The incorporation of fluorine can modulate the pKa of the piperidine nitrogen, influencing its binding properties and pharmacokinetic profile.[1][2] This guide will explore common synthetic strategies and provide solutions to frequently encountered problems.

A prevalent and effective strategy for synthesizing fluorinated piperidines is the hydrogenation of fluoropyridine precursors.[3][4] This approach often offers good diastereoselectivity, leading to all-cis products.[1] Alternative methods include the direct fluorination of a piperidine ring, which can be more challenging in terms of stereocontrol.

Synthetic Workflow Overview

A common retrosynthetic approach involves the diastereoselective hydrogenation of a protected 3-amino-5-fluoropyridine derivative. This method is often favored for its ability to control the stereochemistry of the resulting piperidine.

Synthetic Workflow Fluoropyridine Precursor Fluoropyridine Precursor Hydrogenation Hydrogenation Fluoropyridine Precursor->Hydrogenation Diastereoselective Reduction Purification Purification Hydrogenation->Purification Isolation of cis-isomer Final Product Final Product Purification->Final Product tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Caption: A simplified workflow for the synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Low Yield and Incomplete Conversion

Question: My hydrogenation reaction is stalling, and I'm observing incomplete conversion of the fluoropyridine starting material. What are the likely causes and solutions?

Answer:

Stalled hydrogenation reactions are a common issue in the synthesis of fluorinated piperidines. Several factors can contribute to this problem:

  • Catalyst Deactivation: The Lewis basic nitrogen on the pyridine ring can inhibit the catalyst.[1] Additionally, fluoride ions generated from side reactions can deactivate certain catalysts.

    • Solution: The use of a Brønsted acid, such as HCl, can protonate the pyridine nitrogen, preventing it from poisoning the catalyst.[3] If fluoride ion is suspected to be an issue, the addition of a fluoride scavenger like Ti(OiPr)4 can be beneficial.[1]

  • Insufficient Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion.

    • Solution: While optimizing catalyst loading, it is important to balance reaction efficiency with cost. A typical starting point for palladium on carbon (Pd/C) is 10 mol%.

  • Poor Hydrogen Gas Dispersion: Inefficient mixing can limit the availability of hydrogen at the catalyst surface.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate efficient gas-liquid mass transfer.

  • Reaction Conditions: Temperature and pressure play a crucial role in hydrogenation reactions.

    • Solution: A systematic optimization of temperature and hydrogen pressure should be performed. Be aware that higher temperatures can sometimes lead to an increase in side reactions.

Table 1: Typical Hydrogenation Conditions

ParameterRecommended RangeNotes
Catalyst 10 mol% Pd/C, Pd(OH)2/CPd(OH)2/C can sometimes offer better selectivity.
Solvent Methanol, EthanolProtic solvents are generally effective.
Additive HCl (aq.)Essential for preventing catalyst poisoning.
Temperature 25-80 °CHigher temperatures may increase side reactions.
H2 Pressure 5-10 barHigher pressure can improve reaction rates.
Section 2: Poor Diastereoselectivity

Question: I am obtaining a mixture of diastereomers instead of the desired cis-product. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity is critical for this synthesis. The formation of the undesired trans-isomer can complicate purification and reduce the overall yield.

  • Catalyst Choice: The choice of catalyst can significantly influence the stereochemical outcome.

    • Solution: Palladium-based catalysts, particularly in the presence of an acid, are known to favor the formation of all-cis-(multi)fluorinated piperidines.[3][4] Rhodium catalysts have also been used effectively in some cases.[4]

  • Hydrogenation Strategy: A dearomatization-hydrogenation (DAH) process can provide excellent diastereoselectivity.[1]

    • Solution: This two-step process involves an initial dearomatization of the pyridine ring using a borane reagent, followed by hydrogenation of the resulting diene under milder conditions. This can lead to the preferential formation of the cis-isomer.

  • Conformational Preferences: The axial preference of the fluorine atom in the protonated piperidinium intermediate can direct the hydrogenation to yield the cis-product.[1][5]

    • Insight: This preference is driven by favorable dipole interactions between the C-F bond and the N+-H bond.[1][5] Understanding this conformational behavior can aid in the rational design of the synthesis.

Diastereoselectivity cluster_0 Desired Pathway cluster_1 Undesired Pathway Fluoropyridine Fluoropyridine cis-Piperidine cis-Piperidine Fluoropyridine->cis-Piperidine Catalytic Hydrogenation (e.g., Pd/C, H+, H2) trans-Piperidine trans-Piperidine Fluoropyridine->trans-Piperidine Non-selective Reduction Final Product Final Product cis-Piperidine->Final Product Purification Impurity Impurity trans-Piperidine->Impurity Difficult to Separate

Caption: Pathways leading to desired and undesired diastereomers.

Section 3: Side Reactions

Question: I am observing significant amounts of a defluorinated byproduct. What causes this, and how can I prevent it?

Answer:

Hydrodefluorination is a common and problematic side reaction in the hydrogenation of fluorinated pyridines.[1][3]

  • Catalyst and Conditions: The choice of catalyst and reaction conditions can influence the extent of hydrodefluorination.

    • Solution: While palladium catalysts are effective for hydrogenation, they can also promote C-F bond cleavage.[3] The presence of a Brønsted acid can help suppress this side reaction to some extent.[3] Careful optimization of hydrogen pressure and temperature is crucial, as harsh conditions can exacerbate hydrodefluorination.

  • Alternative Strategies: If hydrodefluorination remains a significant issue, alternative synthetic routes that avoid the direct hydrogenation of a fluorinated aromatic ring should be considered.

    • Solution: One such approach is the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine.[1] Another is the enzymatic dynamic asymmetric transamination of a fluoroketone.[1] These methods introduce the stereocenters in a more controlled manner, avoiding the conditions that lead to defluorination.

Section 4: Protecting Group Issues

Question: I am having trouble with the Boc protecting group. Is it stable under the reaction conditions, and are there any issues with its removal?

Answer:

The tert-butoxycarbonyl (Boc) group is a common amine protecting group, but its stability and removal require careful consideration.

  • Stability during Hydrogenation: The Boc group is generally stable under neutral hydrogenation conditions. However, the acidic conditions often required to prevent catalyst deactivation can lead to its partial or complete removal.

    • Solution: If Boc group cleavage is observed, consider in-situ protection of the piperidine nitrogen after hydrogenation.[3] Alternatively, a more acid-stable protecting group such as benzyloxycarbonyl (Cbz) could be used for the hydrogenation step, followed by deprotection and subsequent Boc protection.

  • Boc Protection of the Final Product: The carbamate is typically introduced after the formation of the fluorinated piperidine core.

    • Protocol: The reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or in a biphasic system with sodium bicarbonate is a standard and effective method.

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of a Fluoropyridine Precursor
  • To a solution of the protected 3-amino-5-fluoropyridine (1.0 eq) in methanol (0.1 M), add 10 mol% of 20% Pd(OH)2/C.

  • Carefully add a 1M aqueous solution of HCl (1.1 eq).

  • Pressurize the reaction vessel with hydrogen gas (10 bar) and stir vigorously at 60 °C for 24 hours.

  • Monitor the reaction by LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Boc Protection of the Fluorinated Piperidine
  • Dissolve the crude fluoropiperidine hydrochloride salt (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.2 eq).

  • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8-9.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Conclusion

The synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a challenging but achievable goal. By carefully selecting the synthetic strategy, optimizing reaction conditions, and being mindful of potential side reactions, researchers can significantly improve the yield and purity of the final product. This guide provides a framework for troubleshooting common issues and is intended to support your efforts in synthesizing this valuable molecule.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Gao, D. W., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11594-11600. [Link]

  • Fischer, P., et al. (2020). Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. European Journal of Organic Chemistry, 2020(36), 5925-5933.
  • Castro, J. L., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • Brégeon, D., et al. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. The Journal of Organic Chemistry, 80(15), 7793-7806.
  • Kananovich, D. G., & ZHDANKIN, V. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal, 55(1), 1-26. [Link]

  • Castro, J. L., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • ResearchGate. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]

  • De Borggraeve, W. M., et al. (2009). Synthesis of 3Aminomethyl3-fluoropiperidines. The Journal of Organic Chemistry, 74(15), 5564-5567.
  • Concellón, J. M., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(11), 2762-2765. [Link]

  • Couturier, M. A., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. [Link]

  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 755-760. [Link]

  • Comins, D. L., & Dehghani, A. (2003). Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. Organic Letters, 5(17), 3139-3142. [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(14), 5733-5738. [Link]

  • O'Hagan, D., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereospecific synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and present detailed protocols to help ensure the success of your experiments. The piperidine scaffold is a cornerstone in medicinal chemistry, and the introduction of fluorine at the 5-position, along with the carbamate at the 3-position with specific stereochemistry, presents unique synthetic hurdles.[1][2] This guide is structured to anticipate and resolve these issues through a question-and-answer format, grounded in established chemical principles.

Conceptual Synthetic Approach

A logical retrosynthetic analysis suggests that the target molecule can be prepared from a key intermediate, such as a protected (3S,5R)-5-hydroxypiperidin-3-amine, which can then undergo deoxyfluorination. The stereochemistry can be established through methods like asymmetric hydrogenation of a substituted pyridine precursor or through enzymatic resolutions.[3]

Troubleshooting Guide & FAQs

Section 1: Issues in Stereocontrol and Isomeric Purity

Question 1: My final product shows a mixture of diastereomers. How can I improve the stereoselectivity for the desired (3S,5R) isomer?

Answer: Achieving the correct diastereoselectivity is a critical challenge in the synthesis of 3,5-disubstituted piperidines. The formation of unwanted diastereomers can occur at several stages. Here are the likely causes and troubleshooting steps:

  • Cause A: Inefficient Asymmetric Hydrogenation. If your synthesis involves the hydrogenation of a substituted pyridine or dihydropyridine precursor, the choice of catalyst and reaction conditions is paramount.

    • Solution: A high-throughput screening of chiral phosphine ligands (e.g., Josiphos, Mandyphos, PhanePhos) in combination with rhodium or ruthenium catalysts is recommended.[3] Solvent polarity and hydrogen pressure can also significantly influence the diastereomeric ratio (d.r.). It is advisable to start with conditions reported for similar substrates and then optimize.

  • Cause B: Epimerization. Piperidine rings can be susceptible to epimerization at stereocenters alpha to the nitrogen or a carbonyl group, especially under basic or acidic conditions.

    • Solution: Carefully control the pH during reaction workups and purification. If epimerization is suspected, analyze aliquots of your reaction mixture over time to pinpoint the problematic step. Consider using milder bases (e.g., proton sponge) or acids if possible. In some cases, a controlled epimerization can be used to convert an undesired isomer to the more thermodynamically stable one, though this may not be the desired (3S,5R) isomer.

  • Cause C: Lack of Stereocontrol in Fluorination. If you are introducing the fluorine via nucleophilic substitution on a hydroxyl group, the reaction may not be fully stereospecific.

    • Solution: Ensure your fluorinating agent and conditions favor an S(_N)2 mechanism for a clean inversion of stereochemistry. Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly used for deoxyfluorination. The reaction should be run at low temperatures to minimize side reactions that could scramble the stereocenter.

Question 2: I've isolated the correct diastereomer, but it's a racemic mixture. How can I obtain the enantiomerically pure product?

Answer: Enantiomeric purity is crucial for pharmacological applications. If your synthesis has resulted in a racemic mixture of the (3S,5R) and (3R,5S) enantiomers, you have a few options:

  • Chiral Resolution: The most direct approach is to resolve the racemic mixture. This can be achieved by:

    • Diastereomeric Salt Formation: Reacting the free amine of your piperidine intermediate with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts that can be separated by crystallization.

    • Chiral Chromatography: Using a chiral stationary phase in HPLC or SFC to separate the enantiomers. This is often more expensive but can be highly effective.

  • Asymmetric Synthesis: A more elegant and often more efficient approach is to introduce chirality early in the synthesis.

    • Enzymatic Methods: Consider using a transaminase enzyme in a dynamic kinetic resolution of a ketone precursor to set the stereochemistry of the amine group.[3]

    • Chiral Starting Materials: Begin your synthesis from a chiral pool starting material, such as an amino acid, that already contains one of the required stereocenters.

Section 2: Side Reactions During Fluorination

Question 3: During the fluorination of my 5-hydroxy-piperidin-3-ylcarbamate intermediate with DAST/Deoxo-Fluor®, I'm observing significant byproduct formation and low yields. What are these side reactions and how can I mitigate them?

Answer: Deoxyfluorination with sulfur trifluoride reagents can be prone to several side reactions, especially in complex molecules.

  • Common Side Reactions:

    • Elimination: Formation of an alkene is a common side reaction, particularly if the hydroxyl group is secondary and there is an adjacent proton that can be readily abstracted.

    • Rearrangement: Aziridinium ion formation followed by ring-opening can lead to rearranged products, including ring-contracted or -expanded systems.

    • Intermolecular Reactions: At higher concentrations, intermolecular ether formation can occur.

  • Troubleshooting Strategies:

    • Temperature Control: These reactions are highly exothermic. Maintain strict temperature control, typically starting at -78 °C and slowly warming to room temperature.

    • Solvent Choice: Use anhydrous, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the fluorinating agent. A large excess can promote side reactions.

    • Alternative Fluorinating Agents: If DAST or Deoxo-Fluor® are problematic, consider using more modern, thermally stable reagents like XtalFluor® or PyFluor®.

ReagentTypical ConditionsAdvantagesDisadvantages
DAST DCM, -78 °C to rtReadily availableThermally unstable, moisture-sensitive
Deoxo-Fluor® THF, rtMore stable than DASTMore expensive
XtalFluor-E® DCM, Et₃N·3HFCrystalline, easy to handleCan require additives
Section 3: Protecting Group Issues

Question 4: I'm seeing partial deprotection of the Boc group during my synthesis, particularly during acidic workups or chromatography. How can I prevent this?

Answer: The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions, so premature deprotection is a common issue.

  • Causes and Solutions:

    • Acidic Workups: Avoid strong acids during aqueous workups. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize the reaction mixture.

    • Chromatography: Silica gel is inherently acidic and can cause Boc deprotection. To mitigate this, you can:

      • Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent, typically 0.1-1%).

      • Use an alternative stationary phase like alumina (neutral or basic) or a bonded-phase silica.

      • Minimize the time the compound spends on the column.

Question 5: During the final Boc deprotection step with TFA, I'm getting a significant amount of a side product with a mass of +56 amu. What is this and how can I avoid it?

Answer: This is a classic side reaction during Boc deprotection. The +56 amu mass increase corresponds to the addition of a tert-butyl group.

  • Mechanism: Trifluoroacetic acid (TFA) cleaves the Boc group to generate a relatively stable tert-butyl cation. This cation is an electrophile and can alkylate nucleophilic sites on your molecule, including the deprotected piperidine nitrogen or any other electron-rich functionalities.

  • Prevention with Scavengers: To prevent this t-butylation, add a scavenger to the deprotection reaction. The scavenger's role is to trap the tert-butyl cation.

    • Common Scavengers:

      • Triethylsilane (TES): A very effective scavenger that reduces the tert-butyl cation to isobutane.

      • Thioanisole: Also highly effective.

      • Water: Can act as a scavenger but is less efficient.

    • Recommended Protocol: Use a solution of 95% TFA, 2.5% water, and 2.5% TES for the deprotection.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Hydroxypiperidine Intermediate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the N-Boc-protected (3S,5R)-5-hydroxypiperidin-3-amine intermediate (1.0 eq) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system, e.g., hexanes/ethyl acetate) to afford the desired tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

Protocol 2: Boc-Deprotection with Scavengers

  • Preparation: Dissolve the purified tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 eq) in DCM (0.2 M) in a round-bottom flask.

  • Scavenger Addition: Add triethylsilane (TES) (2-5 eq) to the solution.

  • Deprotection: Slowly add trifluoroacetic acid (TFA) (10-20 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: The resulting product will be the TFA salt. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a strong base (e.g., 2M NaOH) to pH > 10, and extract with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and concentrate to yield the free amine.

Visualizations

Diagram 1: Potential Side Reactions in Deoxyfluorination

G cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Products SM N-Boc-(3S,5R)-5-hydroxy- piperidin-3-amine Fluor_Reagent DAST or Deoxo-Fluor® Desired Desired Product: (3S,5R)-5-fluoro... Fluor_Reagent->Desired SN2 Pathway (Desired) Elimination Side Product: Elimination (Alkene) Fluor_Reagent->Elimination E2 Pathway (Side Reaction) Rearrangement Side Product: Rearrangement Fluor_Reagent->Rearrangement Rearrangement (Side Reaction)

Caption: Key reaction pathways in deoxyfluorination.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

G Start Low Diastereoselectivity (Mixture of Isomers) CheckHydrogenation Check Asymmetric Hydrogenation Step Start->CheckHydrogenation CheckEpimerization Investigate for Epimerization CheckHydrogenation->CheckEpimerization No OptimizeCatalyst Optimize Catalyst, Ligand, and Conditions CheckHydrogenation->OptimizeCatalyst Yes CheckFluorination Assess Fluorination Stereospecificity CheckEpimerization->CheckFluorination No ControlpH Control pH in Workup & Purification CheckEpimerization->ControlpH Yes OptimizeFluorination Optimize Fluorination (Temp, Reagent) CheckFluorination->OptimizeFluorination Yes End Improved Diastereoselectivity OptimizeCatalyst->End ControlpH->End OptimizeFluorination->End

Caption: Decision tree for improving diastereomeric ratio.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Kiss, L., et al. (n.d.). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ResearchGate. [Link]

  • Google Patents. (2024). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
  • Iaroshenko, V. O., et al. (2021). Fluorinated building blocks in drug design: new pathways and targets. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl-)
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Google Patents. (n.d.).
  • Manan, A., et al. (2025). tert-Butyl carbamate. IUCrData. [Link]

  • JYX. (n.d.). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • Barluenga, J., et al. (2008). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]

  • Concellón, J. M., et al. (2008). Totally Selective Synthesis of Enantiopure (3S,5S)- and (3R,5R)-4-Amino-3,5-dihydroxypiperidines from Aminodiepoxides Derived from Serine. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Fluorinated Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated carbamates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these molecules. The introduction of fluorine can significantly alter a carbamate's physicochemical properties, leading to purification issues not commonly encountered with their non-fluorinated analogs. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve optimal purity for your compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable, step-by-step solutions.

Issue 1: My fluorinated carbamate is degrading during purification.

Question: I'm observing significant loss of my target compound during workup or chromatography, and I suspect it's due to degradation. What are the likely causes and how can I prevent this?

Probable Causes:

  • Hydrolytic Instability: Carbamates are susceptible to hydrolysis, and this can be exacerbated by pH extremes. While many carbamates are relatively stable between pH 2-12, N-monosubstituted carbamates can be highly unstable, especially at neutral to basic pH.[1][2][3] The presence of fluorine atoms can influence the electrophilicity of the carbonyl carbon, potentially altering its susceptibility to nucleophilic attack by water or hydroxide ions.

  • Thermal Decomposition: Elevated temperatures used during solvent evaporation or high-boiling point distillations can accelerate the degradation of thermally labile carbamates.[4]

  • Strongly Acidic or Basic Conditions: Exposure to strong acids or bases during extraction or chromatography can catalyze hydrolysis. For instance, the P-F bond in compounds like Sarin is readily cleaved by nucleophiles, and similar principles can apply to the C-F or carbamate bonds under harsh conditions.[5] Unmodified silica gel has acidic sites that can cause degradation of sensitive compounds.[6]

Step-by-Step Solutions & Protocols:

  • Maintain pH Control: During aqueous extractions, use buffered solutions or mild acids/bases. For separating acidic or basic impurities, use saturated sodium bicarbonate instead of stronger bases like sodium hydroxide.[4] It is often recommended to maintain an acidic or neutral pH during extraction and storage.[4]

  • Reduce Thermal Stress:

    • Concentrate your product solutions using a rotary evaporator at low temperatures (e.g., <40°C).

    • For highly sensitive compounds, consider lyophilization (freeze-drying) to remove solvents.

    • Whenever possible, perform purification steps at reduced temperatures, such as in a cold room (4°C).[4]

  • Optimize Chromatographic Conditions:

    • Neutralize Silica Gel: If using silica gel chromatography, add a small amount of a volatile base, like triethylamine (0.1-1%), to your eluent.[6] This neutralizes the acidic silanol groups on the silica surface, preventing on-column degradation.

    • Consider Alternative Stationary Phases: For highly sensitive compounds, basic alumina or other neutral stationary phases can be a better choice than silica gel.

Issue 2: I'm struggling to separate my fluorinated carbamate from non-fluorinated impurities (or vice-versa).

Question: During column chromatography, my product either co-elutes with a non-fluorinated starting material or an impurity, or their retention times are too similar for effective separation. How can I improve the resolution?

Probable Causes:

  • Unique Polarity Profile: Fluorination imparts "polar hydrophobicity" to molecules.[7] While fluorine is highly electronegative, creating a strong C-F bond dipole, the overall effect on molecular polarity and, consequently, chromatographic behavior can be complex and non-intuitive.[8] A fluorinated carbamate may have a similar polarity to a non-fluorinated impurity on standard stationary phases like silica or C18.

  • Insufficient Fluorine Content for Fluorous Chromatography: Fluorous separation techniques are highly effective but rely on a significant fluorine content in the molecule to achieve selective retention.[9] If your molecule is only lightly fluorinated, it may not interact strongly enough with a fluorous stationary phase.

Step-by-Step Solutions & Protocols:

  • Leverage Alternative Chromatographic Selectivity: Standard C18 and silica columns separate primarily based on hydrophobicity and polarity, respectively. Fluorinated phases introduce different separation mechanisms.

    • Pentafluorophenyl (PFP) Phases: These phases are excellent for separating fluorinated compounds from non-fluorinated ones. They offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[10][11] They often provide different elution orders compared to C18 columns, which can resolve difficult co-elutions.[10]

    • Fluorinated Alkyl Phases (e.g., Si-TDF): These phases are highly effective for separating compounds with high fluorine content. The retention increases with both the hydrophobicity and the fluorine percentage of the analyte.[9]

  • Protocol: Fluorous Solid-Phase Extraction (FSPE) for Highly Fluorinated Carbamates: This technique is ideal for purifying compounds that have been intentionally tagged with a "fluorous ponytail."[12]

    • Step 1: Loading: Dissolve your crude reaction mixture in a "fluorophobic" solvent (e.g., methanol/water or acetonitrile).

    • Step 2: Elute Non-Fluorous Impurities: Pass the solution through a fluorous silica gel cartridge. The fluorous-tagged carbamate will be strongly retained, while non-fluorous impurities will wash through.[9][12]

    • Step 3: Elute the Product: Wash the cartridge with a "fluorophilic" solvent (e.g., perfluorohexane or a fluorinated ether) to elute your purified fluorinated carbamate.

Data Presentation: Comparison of HPLC Stationary Phases
Stationary PhasePrimary Separation Mechanism(s)Best Suited For
C18 (Octadecyl) Hydrophobic interactionsGeneral purpose reversed-phase separations.
Silica Gel Adsorption (Polar interactions)Normal-phase separation of polar and non-polar compounds.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, charge transfer[11]Separating halogenated compounds, isomers, and resolving difficult co-elutions with non-fluorinated molecules.[10][11]
Fluorous (e.g., Si-TDF) Fluorous interactionsPurifying highly fluorinated compounds from non-fluorinated reagents and byproducts.[9]
Visualization: Purification Workflow

G cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Chromatography Options TLC TLC/LC-MS Analysis (Assess Purity & Stability) Strategy Select Purification Method TLC->Strategy Recryst Recrystallization Strategy->Recryst Solid Product Chrom Chromatography Strategy->Chrom Complex Mixture Extract Acid-Base Extraction Strategy->Extract Ionizable Impurities Chrom_Type Choose Stationary Phase Chrom->Chrom_Type Silica Normal Phase (Silica/Alumina) Chrom_Type->Silica Polarity Difference RP Reversed Phase (C18, PFP) Chrom_Type->RP Hydrophobicity Difference FSPE Fluorous SPE Chrom_Type->FSPE High Fluorine Content

Caption: Decision workflow for selecting a purification method.

Issue 3: I have low or inconsistent recovery after recrystallization.

Question: My fluorinated carbamate is a solid, but I'm losing a lot of material during recrystallization. Either it doesn't crystallize well, or it remains in the mother liquor. What's going wrong?

Probable Causes:

  • Inappropriate Solvent Choice: The core principle of recrystallization is high solubility in a hot solvent and low solubility in a cold solvent.[13][14][15] The unique solubility profile of fluorinated compounds can make finding a suitable single or two-solvent system challenging.

  • Formation of an "Oil": Instead of crystallizing, your compound may be "oiling out" if the solution is cooled too quickly or if the boiling point of the solvent is lower than the melting point of the solute.

  • Solution is Not Saturated: Too much solvent may have been added initially, preventing the solution from becoming saturated upon cooling, thus keeping the product dissolved.[13]

Step-by-Step Solutions & Protocols:

  • Systematic Solvent Screening:

    • Test the solubility of a small amount of your crude product in various solvents at both room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not when cold.[13]

    • Consider solvent pairs for a two-solvent recrystallization. The first solvent should dissolve the carbamate at all temperatures, while the second should be a non-solvent in which the first solvent is miscible.[13]

  • Protocol: Single-Solvent Recrystallization

    • Step 1: Dissolution: In a flask, add the minimum amount of near-boiling solvent to your crude solid to just dissolve it completely.[14]

    • Step 2: Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to encourage the formation of larger, purer crystals.

    • Step 3: Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[13]

    • Step 4: Further Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Step 5: Collection: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.[15]

Visualization: Troubleshooting Low Recrystallization Yield

Caption: Troubleshooting guide for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: How does fluorination generally affect the polarity and solubility of my carbamate? Fluorination introduces a highly polar C-F bond.[8] However, the overall effect on molecular polarity and solubility is complex. While it increases bond polarity, it can decrease the ability of a molecule to participate in hydrogen bonding, which can reduce water solubility.[7] The term "polar hydrophobicity" is often used to describe this phenomenon.[7] Fluorinated compounds often exhibit unique solubility in fluorinated solvents, a property exploited in fluorous chromatography.[16]

Q2: What are the most common impurities I should expect in a fluorinated carbamate synthesis? Common impurities include unreacted starting materials (the amine or the fluorinated alcohol/chloroformate), over-alkylated byproducts, and side products from the fluorinating reagents themselves.[17] If you are synthesizing a carbamoyl fluoride, you may encounter impurities from reagents like DAST or from the incomplete reaction of precursor oxamic acids.[18][19]

Q3: Are fluorinated carbamates stable to standard aqueous workups? Generally, yes, but with important caveats. N,N-disubstituted carbamates are typically stable in both buffer and plasma solutions.[3] However, N-monosubstituted carbamates can be very unstable, with hydrolysis half-lives as short as a few minutes at neutral pH.[3] It is crucial to avoid strongly basic conditions (pH > 9) and prolonged exposure to aqueous environments, especially at elevated temperatures.[1][4]

Q4: When should I choose a Pentafluorophenyl (PFP) column over a standard C18 column? A PFP column is an excellent choice when you have difficulty separating your fluorinated carbamate from non-fluorinated analogs, positional isomers, or other halogenated compounds on a C18 column.[10][11] PFP phases can provide different elution orders and enhanced selectivity for these types of challenging separations.[10]

Q5: Can I use standard silica gel chromatography for my fluorinated carbamate? Yes, standard silica gel chromatography is often effective. However, be mindful that the basicity of the carbamate's nitrogen atom can lead to strong interactions with the acidic silica surface, causing peak tailing and potential degradation.[6] To mitigate this, it is highly recommended to add 0.1-1% triethylamine or ammonia to your mobile phase.[6][20]

References

  • BenchChem. (2025).
  • SiliCycle. Working with fluorinated silica phases.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Uchimura, T., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • ResearchGate.
  • BenchChem. (2025).
  • University of Calgary.
  • ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution.
  • University of California, Los Angeles.
  • Chemistry LibreTexts. (2023).
  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Demchenko, A. V., et al. (2014). Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines. Organic Letters, 16(4), 1048–1051.
  • BenchChem. (2025).
  • Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(10), 2891–2903.
  • Le, C. M., et al. (2014). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 16(23), 6048–6051.
  • Le, C. M., et al. (2024).
  • Smith, A. M. R., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters.
  • Legrand, B., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44341–44349.
  • Pugsley, T. A., et al. (1990). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry, 33(1), 271-277.
  • ResearchGate.
  • Szabó, K., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8973.
  • Gu, Y., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry, 64(15), 10793–10811.
  • ResearchGate.
  • ResearchGate. Modern synthesis of carbamoyl fluorides.
  • MDPI. (2023).
  • da Silva, G. B., et al. (2019). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Journal of the Brazilian Chemical Society, 30(10), 2119-2127.
  • ResearchGate. (2024). Recent developments in fluorine‐containing pesticides.
  • Slanina, T., et al. (2024).
  • Sakai, T. T., & Santi, D. V. (1973). Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. A general mechanism for carbon-fluorine bond labilization. Journal of Medicinal Chemistry, 16(10), 1079–1084.
  • Organic Chemistry Portal.
  • U.S. Geological Survey. Methods of analysis by the U.S.
  • Organic Chemistry Portal.
  • BenchChem. (2025). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline. BenchChem.
  • Wikipedia. Ammonia.
  • Wikipedia. Sarin.

Sources

stability issues of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. This molecule is a valuable building block in pharmaceutical research and drug development, prized for its fluorinated piperidine core. The introduction of fluorine can significantly enhance metabolic stability and modulate physicochemical properties.[1][2] However, the presence of the tert-butoxycarbonyl (Boc) protecting group introduces specific stability considerations that must be managed to ensure experimental success and data integrity. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in solution?

The most significant stability issue arises from the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[3][4] The carbamate linkage is susceptible to cleavage under acidic conditions, which regenerates the free amine, ((3S,5R)-5-fluoropiperidin-3-amine), along with isobutylene and carbon dioxide as byproducts.[5] This degradation is often rapid, even in the presence of mild acids.[5]

Q2: How does solution pH affect the stability of the compound?

The stability is highly pH-dependent, a characteristic feature of Boc-protected amines.[3]

  • Acidic pH (pH < 5): The compound is unstable. The Boc group is readily cleaved.[1][5] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cause rapid and complete deprotection.[3] Even prolonged exposure to milder acidic conditions should be avoided.

  • Neutral pH (pH ≈ 6-8): The compound is generally stable under neutral aqueous conditions for typical experimental durations.

  • Basic pH (pH > 8): The compound is highly stable. The Boc group is resistant to hydrolysis by strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4]

Q3: I see a new, more polar peak appearing in my HPLC chromatogram over time. What is it likely to be?

This is a classic sign of Boc group cleavage. The primary degradation product is the corresponding free amine, ((3S,5R)-5-fluoropiperidin-3-amine). This product is significantly more polar than the parent compound because it has lost the bulky, lipophilic tert-butyl group and gained a basic primary amine.[3] On a typical reverse-phase HPLC column, it will have a much shorter retention time.

Q4: Are there any other potential degradation pathways besides Boc deprotection?

While acid-catalyzed deprotection is the dominant pathway, two other possibilities, though less common under standard conditions, should be considered:

  • Carbamate Hydrolysis: Under very harsh basic conditions (e.g., high concentration of NaOH and elevated temperature), the carbamate linkage itself can be hydrolyzed, though this is not a typical degradation route for Boc groups which are known for their base stability.[6][7]

  • Fluoropiperidine Ring Instability: While the C-F bond is very strong, certain fluorinated N-alkylamines have shown unexpected aqueous instability via intramolecular cyclization.[8] This specific pathway has been documented for δ-monofluorinated N-butylpiperidines and is not expected for this compound's structure. However, it serves as a reminder that fluorination can sometimes introduce unique reactivity patterns.

Q5: What are the best practices for preparing and storing solutions of this compound?

  • Solvent Selection: For stock solutions, use aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or anhydrous alcohols like ethanol or methanol.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. Protect from light where possible as a general precaution.

  • Aqueous Buffers: When preparing aqueous solutions, use buffers in the neutral to slightly basic pH range (pH 7.0-8.5). Avoid acidic buffers (e.g., citrate or acetate buffers below pH 5). If an experiment must be conducted under acidic conditions, prepare the solution immediately before use and keep it cold to minimize degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Significant loss of parent compound after a reaction workup involving an acid wash.
  • Root Cause: The acidic environment of the workup is cleaving the Boc protecting group.

  • Solution:

    • Avoid Strong Acids: If possible, modify your protocol to use a milder acid wash (e.g., dilute NaHSO₄) or a simple water wash.

    • Minimize Contact Time: Perform the acid wash quickly and at a low temperature (0-5°C) to reduce the rate of degradation.

    • Immediate Neutralization: Immediately follow the acid wash with a basic wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid before proceeding.

Issue 2: Inconsistent potency or activity observed in biological assays.
  • Root Cause: The compound may be degrading in the assay medium if it is acidic. The free amine degradation product will have different physicochemical properties and may have a different biological activity profile or none at all, leading to variable results.

  • Solution:

    • Verify Medium pH: Check the pH of your complete assay buffer or cell culture medium. Ensure it is within the stable range (pH 6-8).

    • Fresh Dilutions: Prepare fresh dilutions of the compound from a frozen, non-aqueous stock solution immediately before each experiment. Do not store the compound in aqueous buffers for extended periods.

    • Run a Control: Analyze a sample of your final assay solution by HPLC at the beginning (t=0) and end of your experiment to quantify any degradation that may have occurred under the assay conditions.

Visualizing the Primary Degradation Pathway

The primary mechanism of instability is the acid-catalyzed cleavage of the Boc group.

G Parent tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Protonation Protonation of Carbamate Carbonyl Parent->Protonation H⁺ (Acidic pH) LossOfTbutyl Loss of tert-Butyl Cation Protonation->LossOfTbutyl CarbamicAcid Carbamic Acid Intermediate LossOfTbutyl->CarbamicAcid Decarboxylation Spontaneous Decarboxylation CarbamicAcid->Decarboxylation Products Free Amine + CO₂ + Isobutylene Decarboxylation->Products

Caption: Acid-catalyzed degradation pathway of the Boc group.

Summary of Stability Profile

The following table summarizes the expected stability under various stress conditions, based on established principles for Boc-protected amines and carbamates.[3][5][6]

Condition Stress Agent Temperature Expected Stability Primary Degradation Product
Acidic 0.1 M HClRoom TempUnstable ((3S,5R)-5-fluoropiperidin-3-amine)
Neutral Water/PBS (pH 7.4)Room TempGenerally Stable Minimal degradation expected
Basic 0.1 M NaOHRoom TempHighly Stable No significant degradation expected
Oxidative 3% H₂O₂Room TempLikely Stable Degradation not expected at the carbamate
Thermal (Solution) Neutral Buffer60-80°CMonitor Closely Potential for slow degradation

Experimental Protocols for Stability Assessment

To ensure the integrity of your results, you can perform the following validated experiments.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and validating analytical methods.[6][9] The goal is to achieve 5-20% degradation of the active substance.[6]

G Start Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) Acid Mix with 0.1 M HCl Start->Acid Base Mix with 0.1 M NaOH Start->Base Oxidative Mix with 3% H₂O₂ Start->Oxidative Thermal Heat Solution at 60°C Start->Thermal Incubate Incubate Samples (e.g., 24-48h) Acid->Incubate Base->Incubate Oxidative->Incubate Thermal->Incubate Neutralize Neutralize Acid & Base Samples Incubate->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Method Neutralize->Analyze

Caption: General workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.[6]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and monitor by HPLC at various time points (e.g., 2, 8, 24 hours).[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light.[5][6]

  • Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., PBS) and heat at a controlled temperature (e.g., 60°C).[5]

  • Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all stressed samples along with an unstressed control sample.[5]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound due to degradation. It must separate the parent peak from all significant degradation product peaks.[6]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[5][10]

  • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size).[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Note: The acidic mobile phase will cause on-column degradation if the sample is not kept cold in the autosampler. A neutral mobile phase (e.g., water/acetonitrile) may be viable but could result in poor peak shape for the amine degradant.

    • Solvent B: Acetonitrile or Methanol with the same modifier.

  • Gradient Elution: A gradient from 5% to 95% Solvent B over 15-20 minutes is a standard starting point to ensure separation of the polar degradant from the nonpolar parent compound.[10]

  • Detection: UV detection at a wavelength where the carbamate absorbs, typically around 210-220 nm.[10]

  • Validation: To confirm the method is stability-indicating, analyze the samples from the forced degradation study. The method should show a clear separation between the parent peak and the degradation product generated under acidic stress.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
  • Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.
  • Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Benchchem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Frontiers. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.

Sources

Technical Support Center: Optimizing Derivatization of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. This valuable building block is integral to modern drug discovery, particularly for introducing the fluorinated piperidine motif into potential therapeutic agents. However, its unique structure presents specific synthetic challenges. This guide provides in-depth troubleshooting advice, optimized protocols, and the rationale behind our recommendations to ensure your research proceeds efficiently and successfully.

The primary site for derivatization on this molecule is the secondary amine of the piperidine ring. The challenges in reacting this site stem from two main factors:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protected amine at the C3 position sterically shields the nitrogen atom, impeding the approach of reagents.

  • Reduced Nucleophilicity: The electron-withdrawing fluorine atom at the C5 position lowers the basicity and nucleophilicity of the piperidine nitrogen, making it less reactive.[1]

This guide is structured to address these challenges head-on, transforming potential experimental setbacks into successful outcomes.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the derivatization of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, providing both explanations and actionable solutions.

Q1: My standard acylation reaction (e.g., using EDC/HOBt or an acid chloride) is resulting in very low or no product yield. What is the primary cause?

A: This is the most common issue and is almost certainly due to the combination of steric hindrance and the electronically deactivated nature of the piperidine nitrogen.[2][3] Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or simple acid chlorides are often not potent enough to overcome the high activation energy of this reaction. The nucleophilicity of the amine is significantly diminished by the adjacent fluorine atom, rendering it a poor reactant for less active electrophiles.[1]

Q2: Which coupling reagents are recommended for successfully acylating this hindered, electron-deficient amine?

A: For challenging couplings like this, more powerful uronium or phosphonium-based reagents are required.[2] These reagents generate highly activated intermediates that can react efficiently with weak nucleophiles.

  • Recommended Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An exceptionally effective reagent for hindered amines, often providing superior yields.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used alternative to HATU.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for low racemization levels in peptide couplings, which translates to clean reactions in this context.[2]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation Oxyma-based reagent that is highly efficient and safer than HOBt-containing reagents.[4]

Q3: What is the optimal choice of base and solvent for this derivatization?

A: The choice of base and solvent is critical for reaction success.

  • Base: A non-nucleophilic, sterically hindered base is essential to prevent it from competing with the substrate as a nucleophile or causing unwanted side reactions.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most common and highly recommended choice. Its bulky isopropyl groups prevent it from reacting with the activated carboxylic acid.[2]

    • 2,4,6-Collidine: A slightly weaker, hindered base that can be beneficial in cases where racemization of the coupling partner is a concern.[2]

  • Solvent: A polar, aprotic solvent that can fully dissolve all reactants is necessary.

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): These are excellent choices due to their high polarity and solvating properties.[3][5]

    • Dichloromethane (DCM): Can also be used, particularly if the reactants are highly soluble, but DMF or NMP are generally more robust for difficult couplings.[3]

Q4: I am still observing incomplete conversion, even with a potent coupling reagent and extended reaction times. What are my next steps?

A: If a single coupling attempt is insufficient, several strategies can be employed:

  • Increase Reagent Equivalents: Increasing the equivalents of the carboxylic acid, coupling reagent, and base (e.g., from 1.2 eq to 1.5 or 2.0 eq) can drive the reaction to completion.

  • Perform a Second Coupling: After the initial reaction time (e.g., 4-6 hours), if monitoring shows significant starting material remaining, a second portion of fresh activated acid can be added to the reaction mixture.[3]

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, this should be done cautiously as it can also increase the rate of side reactions. Monitor the reaction closely by LC-MS.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields for hindered couplings by efficiently overcoming the activation energy barrier.[3]

Q5: How can I effectively monitor the reaction's progress?

A: Since the starting material is a secondary amine, traditional colorimetric tests like the Kaiser test (for primary amines) will not work.[6] The most reliable methods are:

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the consumption of the starting amine and the appearance of the less polar product. Use a suitable stain, such as potassium permanganate, to visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method. It provides unambiguous confirmation of the consumption of starting materials and the formation of the product with the correct mass.

Q6: Should I be concerned about the stability of the Boc-protecting group during the derivatization reaction?

A: The Boc group is robust under the recommended basic or neutral coupling conditions.[7] It is, however, highly sensitive to acid. Ensure that the workup and purification steps do not involve strong acidic conditions (e.g., concentrated HCl) unless Boc deprotection is the desired next step.[8] A mild aqueous wash with saturated sodium bicarbonate solution is typically safe and recommended during workup.

Part 2: Optimized Experimental Protocol - N-Acylation via HATU Coupling

This protocol provides a reliable starting point for the acylation of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate with a generic carboxylic acid (R-COOH).

Materials:

  • tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Pre-activation: Stir the solution at room temperature for 5-10 minutes. This step is crucial as it allows for the formation of the highly reactive HATU-activated ester.

  • Amine Addition: In a separate flask, dissolve tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 eq) in a small amount of anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the pre-activation mixture, followed immediately by the dropwise addition of the amine solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 1-2 hours using TLC or LC-MS. For highly hindered substrates, the reaction may require stirring overnight (12-18 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt byproduct), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to isolate the pure derivatized product.

Part 3: Data Presentation & Summary

Table 1: Comparison of Recommended Coupling Reagents

ReagentClassKey Features & RationaleTypical Equivalents
HATU Uronium SaltHighest reactivity for hindered amines; forms a highly active OAt-ester.[4]1.1 - 1.5
HBTU Uronium SaltVery effective and widely used; slightly less reactive than HATU.1.1 - 1.5
PyBOP Phosphonium SaltExcellent for minimizing side reactions; a good alternative if HATU is problematic.[2]1.1 - 1.5
COMU Uronium SaltHigh reactivity similar to HATU but based on Oxyma, avoiding explosive HOBt byproducts.[4]1.1 - 1.5

Table 2: Quick Troubleshooting Guide

Problem ObservedPotential Cause(s)Recommended Solution(s)
No reaction / <10% conversionInsufficient reagent potency; poor quality reagents/solvents.Switch to a more potent reagent like HATU. Ensure all reagents are fresh and solvents are anhydrous.
Stalled reaction (e.g., 50% conversion)Steric/electronic barrier too high for conditions.1. Add a second charge of activated acid. 2. Increase temperature to 40°C. 3. Increase reagent equivalents to 1.5-2.0.
Multiple new spots on TLCSide reactions; reagent decomposition.Use a weaker base (e.g., 2,4,6-collidine).[2] Ensure the reaction is run under an inert atmosphere. Purify reagents if necessary.
Loss of Boc group during workupAccidental exposure to strong acid.Ensure all aqueous washes are neutral or basic. Use 5% citric acid instead of HCl for neutralizing the base.[8]

Part 4: Visualization of Workflows & Logic

The following diagrams illustrate the recommended experimental process and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup prep_acid Dissolve R-COOH & HATU in Anhydrous DMF preactivate Pre-activate Acid (5-10 min) prep_acid->preactivate prep_amine Dissolve Fluoropiperidine in Anhydrous DMF add_amine Add Amine Solution prep_amine->add_amine add_base Add DIPEA preactivate->add_base add_base->add_amine react Stir at RT (4-18h) add_amine->react monitor Monitor by LC-MS/TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Citric Acid, NaHCO3, Brine) monitor->workup Reaction Complete purify Flash Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for N-acylation.

G cluster_solutions Optimization Strategies start Low Yield or Incomplete Conversion check_reagents Are you using a potent coupling reagent (e.g., HATU)? start->check_reagents increase_eq Increase Equivalents (Acid/HATU/Base to 1.5x) check_reagents->increase_eq Yes upgrade_reagent Switch to HATU or COMU check_reagents->upgrade_reagent No second_couple Perform Second Coupling increase_eq->second_couple success Improved Yield increase_eq->success increase_temp Increase Temperature (40-50 °C) with monitoring second_couple->increase_temp second_couple->success use_mw Use Microwave Synthesis increase_temp->use_mw increase_temp->success use_mw->success upgrade_reagent->increase_eq

Caption: Troubleshooting decision tree for low reaction yield.

References

  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem Technical Support. 2

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. 3

  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques. BenchChem. 5

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Link

  • ResearchGate. (2020). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Link

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Link

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. Link

  • BOC Sciences. (n.d.). Custom Protection & Derivatization Services. BOC Sciences.

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. Link

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Link

  • IntechOpen. (2018). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. Link

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Link

  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Link

  • ACS Catalysis. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Link

  • National Institutes of Health. (2023). Synthesis of Fluorinated Amines: A Personal Account. NIH - National Center for Biotechnology Information. Link

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Link

  • CORE. (2015). Chemical derivatization processes applied to amine determination in samples with complex matrix composition. CORE. Link

  • EvitaChem. (n.d.). Buy Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate. EvitaChem. Link

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Link

  • University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Publication Server. Link

  • National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. NIH - National Center for Biotechnology Information. Link

  • BLD Pharm. (n.d.). 172603-05-3|tert-Butyl piperidin-3-ylcarbamate. BLD Pharm. Link

Sources

Technical Support Center: PROTAC Synthesis with tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers incorporating the tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate building block into their PROTAC synthesis workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The unique stereochemistry and the presence of an electron-withdrawing fluorine atom in this building block present specific challenges and opportunities that we will address in detail.

This guide is structured to provide rapid answers through FAQs and in-depth solutions via detailed troubleshooting guides and protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the synthesis.

Question 1: My amide coupling reaction to the deprotected 5-fluoropiperidine amine is sluggish or failing. What is the likely cause?

Answer: The primary culprit is often the reduced nucleophilicity of the secondary amine on the piperidine ring. The electron-withdrawing effect of the adjacent fluorine atom decreases the electron density on the nitrogen, making it a weaker nucleophile compared to its non-fluorinated analog. Additionally, steric hindrance from the piperidine ring itself can impede the approach to the electrophilic carbonyl carbon. To overcome this, you will need more robust coupling conditions than typically used for simple primary amines. We recommend switching to a stronger coupling reagent like HATU or COMU and ensuring your reaction is strictly anhydrous.

Question 2: I'm observing partial or incomplete Boc deprotection. How can I ensure complete removal without degrading my molecule?

Answer: Incomplete deprotection is a common issue. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard, reaction times may need to be extended from the typical 1-3 hours.[1] It is critical to monitor the reaction's progress by LC-MS. If the reaction stalls, a slight increase in the TFA concentration (e.g., from 20% to 30-40% v/v) can be effective. Ensure your reagents are fresh; old TFA can accumulate water, which can hinder the reaction.

Question 3: What are the best practices for purifying my final PROTAC containing the fluoropiperidine moiety?

Answer: PROTACs are often large, "greasy" molecules that fall outside Lipinski's Rule of Five, making them challenging to purify.[2] Reverse-phase HPLC is typically the method of choice. Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue. Using a mobile phase additive like 0.1% TFA or formic acid can protonate the free amine, leading to sharper peaks and better separation. Non-specific binding to glassware or plastic vials can also lead to sample loss, so using low-adsorption labware is recommended.[3]

Question 4: Is the C-F bond on the piperidine ring stable throughout the synthesis?

Answer: Yes, the C(sp³)-F bond is exceptionally strong and is stable to most standard synthetic conditions used in PROTAC assembly, including acidic Boc deprotection, amide coupling, and basic or reductive conditions that might be used for removing other protecting groups (like Fmoc or Cbz).[1] The stability of the C-F bond is a key reason for the utility of fluorination in medicinal chemistry.[4][5]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific experimental stages, offering detailed explanations and solutions.

Guide 1: Boc Deprotection of the Fluoropiperidine Amine

The first critical step is the quantitative removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine for subsequent coupling.

Workflow & Troubleshooting Logic

start Start: Boc-Protected Fluoropiperidine deprotection Treat with TFA/DCM start->deprotection monitor Monitor by LC-MS (every 30 min) deprotection->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup (Quench with NaHCO₃) complete->workup Yes troubleshoot Incomplete Reaction After 3-4 hours complete->troubleshoot No product Free Amine Product (Use Immediately) workup->product solution1 Increase TFA Conc. (e.g., 20% -> 40%) troubleshoot->solution1 solution2 Check Reagent Quality (Anhydrous Conditions) troubleshoot->solution2

Caption: Decision workflow for Boc deprotection and troubleshooting.

Common Problems & Solutions
  • Problem: LC-MS shows both starting material and product after several hours.

    • Causality: The reaction kinetics may be slow. The stability of the Boc group requires strong acidic conditions for efficient removal.[] Insufficient acid strength or presence of quenching agents (like water) will slow the reaction.

    • Solution: First, confirm your TFA and DCM are fresh and anhydrous. If the issue persists, increase the concentration of TFA in DCM from a standard 20% to 30-50% (v/v). Proceed with the increase incrementally and continue to monitor by LC-MS to avoid potential side reactions on other sensitive functional groups in your molecule.

  • Problem: Difficulty isolating the product after workup.

    • Causality: The deprotected amine is a free base and can be highly water-soluble, especially in its protonated (salt) form. During an aqueous workup with sodium bicarbonate, incomplete neutralization or extraction can lead to loss of product in the aqueous layer.

    • Solution: After quenching the reaction with saturated NaHCO₃ solution, ensure the aqueous layer is basic (pH > 9) using pH paper. Extract thoroughly with a suitable organic solvent like DCM or a 9:1 DCM:isopropanol mixture (3-5 times). The free amine is often unstable upon storage and is best used immediately in the next coupling step.

Guide 2: Amide Coupling with the Deprotected Fluoropiperidine

This is the most frequent point of failure. Success hinges on activating the carboxylic acid sufficiently to react with the moderately nucleophilic secondary amine.

Comparison of Common Coupling Reagents
Coupling ReagentStandard ConditionsAdvantagesDisadvantages & Troubleshooting
HATU 1.2 eq. HATU, 2-3 eq. DIPEA, DMF, RT, 4-16hHigh reactivity, low rate of epimerization. Often successful where other reagents fail.[7][8]Can be expensive. Ensure DIPEA is fresh and anhydrous; old base can contain secondary amines that compete in the reaction.
HBTU/HOBt 1.2 eq. HBTU, 1.2 eq. HOBt, 2-3 eq. DIPEA, DMFCost-effective, very common in peptide synthesis.Less reactive than HATU. If reaction fails, consider gentle heating (40-50°C) or switching to HATU.
EDC/HOBt 1.5 eq. EDC, 1.2 eq. HOBt, DCM or DMFGood for molecules sensitive to stronger activators. Water-soluble urea byproduct is easy to remove.Can be slow with hindered amines. Reaction must be strictly anhydrous as EDC is sensitive to hydrolysis.
COMU 1.2 eq. COMU, 2-3 eq. DIPEA, DMFSimilar reactivity to HATU but with a more soluble oxymorphone by-product, simplifying purification.Can be less readily available than HATU.
Experimental Protocol: Standard HATU Coupling

This protocol provides a robust starting point for coupling a carboxylic acid-bearing fragment to the deprotected (3S,5R)-5-fluoropiperidin-3-amine.

Materials:

  • Carboxylic acid fragment (1.0 eq)

  • Deprotected (3S,5R)-5-fluoropiperidin-3-amine (hydrochloride or TFA salt, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • DCM, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:

  • Pre-activation: Dissolve the carboxylic acid fragment (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon). Stir for 10-15 minutes at room temperature.

  • Amine Addition: In a separate flask, dissolve the deprotected fluoropiperidine amine salt (1.1 eq) in a minimal amount of anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling Reaction: Add the amine solution to the pre-activated acid solution dropwise.

  • Monitoring: Stir the reaction at room temperature. Monitor progress by LC-MS. The reaction may take anywhere from 4 to 24 hours. If the reaction is slow, it can be gently heated to 40°C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography or reverse-phase HPLC.

Part 3: Purification and Characterization

The final stage requires careful attention to the unique physicochemical properties of PROTACs.

Purification Strategy Flowchart

crude Crude PROTAC (Post-Workup) flash Normal Phase Flash Chromatography (Silica) crude->flash hplc Reverse Phase Prep-HPLC (C18 Column) flash->hplc Impure Fractions or Low Polarity Compound pure Pure PROTAC flash->pure Sufficiently Pure hplc->pure

Caption: General purification strategy for fluoropiperidine PROTACs.

Characterization Checklist
  • ¹H & ¹⁹F NMR: Confirm the presence of the fluoropiperidine moiety. In ¹⁹F NMR, you should observe a signal characteristic of a secondary fluoride. In ¹H NMR, look for the disappearance of the Boc group's tert-butyl protons (singlet ~1.45 ppm) and the appearance of new amide NH signals.

  • LC-MS: This is your primary tool for tracking reactions and assessing purity. PROTACs can sometimes be prone to in-source fragmentation in the mass spectrometer, so optimizing MS parameters is key.[3] A high-resolution mass spectrum (HRMS) is essential to confirm the elemental composition of your final product.

  • Solubility Assessment: PROTACs often suffer from poor aqueous solubility, which can impact biological assays.[9][10] A preliminary assessment in buffered solutions (e.g., PBS) is a critical final step before hand-off to biological testing.

By understanding the chemical principles behind each step and anticipating common challenges, you can navigate the synthesis of complex PROTACs incorporating tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate with greater efficiency and success.

References
  • Tidestav, G., et al. (2022). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. DiVA portal. [Link]

  • Ciossani, G., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

  • Scarpino, A., et al. (2021). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. [Link]

  • Fernandez-Salas, E., et al. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Molecules. [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Request PDF. [Link]

  • Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton Institutional Repository. [Link]

  • MDPI. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI Journals. [Link]

  • Tvedt, T. H., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Roy, M. J., et al. (2023). Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs). Drug Discovery Today. [Link]

Sources

Technical Support Center: Analytical Method Development for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method development of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust and reliable analytical methods for this specific chiral molecule, moving beyond simple protocols to explain the scientific rationale behind each step.

Introduction: Understanding the Analyte

Tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a chiral synthetic intermediate characterized by a fluorinated piperidine core and a Boc-protecting group. Its analytical characterization presents several distinct challenges:

  • Chirality: The molecule possesses two stereogenic centers at the C3 and C5 positions. This gives rise to four possible stereoisomers. A successful analytical method must be able to distinguish the desired (3S,5R) diastereomer from its enantiomer ((3R,5S)) and its other diastereomers ((3S,5S) and (3R,5R)). The control of stereoisomeric purity is a critical regulatory requirement in drug development.[1][2]

  • Weak Chromophore: The tert-butoxycarbonyl (Boc) group is the primary chromophore, which exhibits low UV absorbance. This necessitates sensitive detection methods, typically at low wavelengths (200-220 nm).

  • Basicity: The secondary amine within the piperidine ring (pKa ≈ 8-10) can engage in secondary ionic interactions with residual silanols on silica-based HPLC columns, leading to poor peak shape (tailing).

  • Conformational Rigidity: The presence of a fluorine atom significantly influences the conformational preference of the piperidine ring. Studies on similar structures have shown that fluorinated piperidines can favor an axial conformation for the fluorine atom, which can impact intermolecular interactions during chromatographic separation.[3][4][5][6]

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

G Overall Analytical Development Workflow A Structural Confirmation (NMR, MS, IR) B Initial Purity Screen (RP-HPLC/UV, UPLC-MS) A->B C Assess Chirality Challenge (Identify Stereoisomers) B->C D Assay & Impurity Method (Reversed-Phase HPLC) C->D Develop Achiral Method E Chiral Separation Method (Screen CSPs & Mobile Phases) C->E Develop Chiral Method F Method Optimization (DoE, pH, Temp, Gradient) D->F E->F G Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) F->G H Forced Degradation Study (Develop Stability-Indicating Method) G->H I Routine Analysis & Tech Transfer H->I

Caption: High-level workflow for analytical method development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I confirm the structure and identity of my synthesized tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate?

A1: A multi-technique approach is essential for unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Will confirm the presence of the Boc group (singlet, ~1.4-1.5 ppm, 9H), and complex multiplets for the piperidine ring protons.

    • ¹³C NMR: Will show characteristic peaks for the Boc carbonyl (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the methyl carbons (~28 ppm).[7] The carbon bearing the fluorine will appear as a doublet due to C-F coupling.

    • ¹⁹F NMR: Will show a signal whose multiplicity depends on the coupling to adjacent protons, confirming the presence and environment of the fluorine atom.

    • 2D NMR (COSY, HSQC): These experiments are crucial to assign specific proton and carbon signals and confirm the connectivity within the piperidine ring.

  • Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₀H₁₉FN₂O₂ is m/z 219.14. High-resolution MS (e.g., QToF) can confirm the elemental composition.

Q2: What is a good starting point for a reversed-phase HPLC method for purity assessment?

A2: A generic gradient reversed-phase method is an excellent starting point to assess purity and identify any non-chiral impurities.

Rationale: The molecule has moderate polarity, making it well-suited for reversed-phase chromatography. A C18 stationary phase provides a good balance of hydrophobic retention for the Boc group and the piperidine backbone.

Starting Protocol: Reversed-Phase HPLC-UV

ParameterRecommended ConditionRationale & Explanation
Column C18, 150 x 4.6 mm, 3.5 µmStandard workhorse column for reversed-phase. Smaller particle size provides better efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and protonates the piperidine nitrogen, ensuring a consistent ionic state and improving peak shape. It is also MS-friendly.
Mobile Phase B Acetonitrile (ACN)ACN is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.
Gradient 5% to 95% B over 15 minA broad gradient is effective for screening for impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Detection UV at 210 nmMaximizes sensitivity for the carbamate chromophore. A photodiode array (PDA) detector is recommended to evaluate peak purity.
Injection Vol. 5 µLA small injection volume minimizes the risk of column overload.
Sample Prep. 0.5 mg/mL in 50:50 ACN:WaterA common starting concentration. The diluent should be similar to the initial mobile phase conditions to prevent peak distortion.
Q3: My peaks are tailing badly. How can I fix this?

A3: Peak tailing for this compound is almost certainly due to secondary interactions between the basic piperidine nitrogen and acidic silanols on the silica support.

G Troubleshooting Peak Tailing Start Peak Tailing Observed (Tailing Factor > 1.5) Cause1 Secondary Silanol Interactions? Start->Cause1 Cause2 Column Overload? Cause1->Cause2 No Sol1a Lower Mobile Phase pH (e.g., 0.1% TFA, pH ~2.1) Cause1->Sol1a Yes Cause3 Extracolumn Effects? Cause2->Cause3 No Sol2 Reduce Sample Concentration / Injection Volume Cause2->Sol2 Yes Sol3 Check Tubing Length/ID & Detector Settings Cause3->Sol3 Yes Sol1b Add Competing Base (e.g., 10mM Triethylamine) Sol1a->Sol1b Sol1c Use a Modern, End-capped Column (e.g., Hybrid Silica) Sol1b->Sol1c

Caption: Decision tree for troubleshooting HPLC peak asymmetry.

Troubleshooting Guide: Peak Tailing

StrategyActionRationale
Control Mobile Phase pH Lower the pH to ~2.5-3.0 using formic or trifluoroacetic acid (TFA).At low pH, the piperidine nitrogen is fully protonated (R₃NH⁺) and residual silanols are non-ionized (Si-OH). This minimizes strong ionic interactions, replacing them with weaker ion-exchange interactions, leading to more symmetrical peaks.
Use a Competing Base Add a small amount of a competing base like triethylamine (TEA) to the mobile phase.TEA is a stronger base that preferentially interacts with the active silanol sites, effectively "shielding" them from the analyte. This is a classic, though sometimes less desirable, approach.
Select an Appropriate Column Use a modern, high-purity, end-capped silica column or a hybrid particle column (e.g., BEH).These columns have a much lower concentration of active silanol sites, making them less susceptible to causing peak tailing with basic compounds.
Reduce Mass on Column Lower the sample concentration or injection volume.Overloading the column can saturate the primary retention sites, forcing analyte molecules to interact with secondary sites (silanols), which exacerbates tailing.
Q4: How do I separate the (3S,5R) diastereomer from the other stereoisomers?

A4: Chiral chromatography is required.[8][9] There is no universal chiral stationary phase (CSP), so a screening approach is the most efficient way to find a suitable method.[9]

Rationale: Enantiomers have identical physical properties in an achiral environment, so they will co-elute on a standard C18 column. Diastereomers may or may not separate. A CSP provides a chiral environment that allows for differential interaction with the stereoisomers, leading to separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and successful for a broad range of chiral compounds.[8]

Protocol: Chiral Stationary Phase (CSP) Screening

  • Select Columns: Screen a set of at least 3-4 CSPs with different selectivities. A good starting set includes:

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Screen Mobile Phase Modes: For each column, test different mobile phase modes.

    • Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol mixtures. This mode often provides the best selectivity for chiral separations.

    • Polar Organic (PO): Acetonitrile/Methanol or Acetonitrile/Ethanol. A good alternative to NP, especially if solubility is an issue.

    • Reversed Phase (RP): Water/Acetonitrile or Water/Methanol. Generally provides lower selectivity but can be useful.

Example Starting Conditions (Normal Phase):

ParameterRecommended Condition
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase 90:10 Heptane:Ethanol (Isocratic)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
  • Optimize: Once initial separation is observed, optimize the resolution (Rs) by adjusting the ratio of the mobile phase components. A lower percentage of the alcohol modifier will typically increase retention and may improve resolution.

Q5: How do I develop a stability-indicating method?

A5: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products.[10] Development requires performing forced degradation (stress testing) studies.

Rationale: You must prove that your analytical method's peak for the main component is free from any co-eluting degradation products. This is typically mandated by regulatory bodies like the ICH.

G Stability-Indicating Method Workflow A Develop Optimized RP-HPLC Method B Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples with PDA and MS Detectors B->C D Evaluate Peak Purity (PDA Purity Angle vs. Threshold) C->D E Identify Degradants (LC-MS) D->E Purity Fails G Method is Stability-Indicating. Proceed to Validation. D->G Purity Passes F Optimize Method to Separate Degradants from Main Peak (Rs > 1.5) E->F F->C Re-analyze

Caption: Workflow for developing a stability-indicating assay.

Protocol: Forced Degradation Study

Expose a solution of the compound (e.g., at 1 mg/mL) to the following conditions, aiming for 5-20% degradation.

ConditionReagent / SetupTimeNotes
Acid Hydrolysis 0.1 M HCl24-72 hours at 60 °CThe Boc group is highly susceptible to acid hydrolysis.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60 °CThe carbamate linkage can be susceptible to base.
Oxidation 3% H₂O₂24 hours at RTThe piperidine nitrogen is a potential site for oxidation.
Thermal Solid sample7 days at 80 °CAssesses solid-state thermal stability.
Photolytic Solution sampleExpose to ICH Q1B specified light sourceAssesses sensitivity to light.

After exposure, analyze all samples using your developed reversed-phase HPLC method with a PDA detector.

  • Assess Peak Purity: The PDA detector software can calculate a "purity angle" across the main peak. If the purity angle is less than the purity threshold, it indicates the peak is spectrally pure and free from co-eluting impurities.

  • Mass Balance: Ensure that the sum of the main peak area and all impurity/degradant peak areas is close to the initial area of the unstressed sample. This accounts for all the material.

If a degradation product co-elutes with the main peak, the chromatographic method must be re-optimized (e.g., by changing the gradient slope, mobile phase pH, or column chemistry) until all peaks are baseline resolved.

References

  • University of California, Irvine. Supporting Information for "Palladium-catalyzed carbonylation of C(sp3)–H bonds of aliphatic amines to synthesize γ-lactams". Available from: [Link]

  • Global Substance Registration System (GSRS). TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)CARBAMATE. Available from: [Link]

  • ScienceDirect. Chiral Drug Separation. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • App-Chem. tert-butyl (5,5-difluoropiperidin-3-yl)carbamate. Available from: [Link]

  • Aqbiopharma Medical Technology (Shanghai) Co., LTD. tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate. Available from: [Link]

  • S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. Available from: [Link]

  • Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available from: [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]

  • MDPI. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Available from: [Link]

  • U.S. EPA. EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti.... Available from: [Link]

  • Pharmaffiliates. tert-Butyl ((3R,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate. Available from: [Link]

  • PubChem. tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R) - PubChem. Available from: [Link]

  • NIH National Library of Medicine. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available from: [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available from: [Link]

  • The Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • University of Münster. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • NIH National Library of Medicine. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Available from: [Link]

  • MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available from: [Link]

Sources

Technical Support Center: Resolving Stereoisomers of Fluoropiperidinyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the resolution of stereoisomers of fluoropiperidinyl carbamates. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to create a practical resource to navigate the complexities of chiral separations for this specific class of compounds.

I. Method Selection: Choosing the Right Path for Your Stereoisomers

The first critical step in resolving stereoisomers of fluoropiperidinyl carbamates is selecting the most appropriate technique. The choice depends on several factors including the scale of the separation, the available instrumentation, and the physicochemical properties of your specific molecule.

FAQ 1: What are the primary methods for resolving stereoisomers of fluoropiperidinyl carbamates, and how do I choose the best one?

The three most common and effective methods for resolving stereoisomers are chiral chromatography (Supercritical Fluid Chromatography - SFC, and High-Performance Liquid Chromatography - HPLC), diastereomeric crystallization , and enzymatic resolution .

  • Chiral Chromatography (SFC/HPLC): This is often the first choice for both analytical and preparative scale separations due to its versatility and high success rate. Supercritical Fluid Chromatography (SFC) is frequently preferred over HPLC for its speed, reduced solvent consumption, and often superior resolution for polar compounds like carbamates.

  • Diastereomeric Crystallization: This classical method is particularly useful for large-scale separations. It involves reacting the racemic fluoropiperidinyl carbamate with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different solubilities.

  • Enzymatic Resolution: This highly selective method uses enzymes to stereoselectively modify one enantiomer, allowing for its separation from the unreacted enantiomer. This can be a very efficient method, especially for producing highly pure enantiomers.

The following decision tree can guide your selection process:

MethodSelection start Start: Racemic Fluoropiperidinyl Carbamate is_analytical Analytical or Preparative Scale? start->is_analytical is_large_scale Large Scale (>10g)? is_analytical->is_large_scale Preparative chromatography Chiral Chromatography (SFC or HPLC) is_analytical->chromatography Analytical crystallization Diastereomeric Crystallization is_large_scale->crystallization Yes has_functional_group Suitable Functional Group for Enzymatic Reaction? is_large_scale->has_functional_group No enzymatic Enzymatic Resolution has_functional_group->chromatography No has_functional_group->enzymatic Yes CrystallizationWorkflow start Racemic Fluoropiperidinyl Carbamate + Chiral Acid/Base solvent_screen Solvent Screening start->solvent_screen supersaturation Achieve Supersaturation (Cooling/Evaporation/Anti-solvent) solvent_screen->supersaturation crystallization Crystallization supersaturation->crystallization crystals Isolate Crystals crystallization->crystals Yes no_crystals No Crystals crystallization->no_crystals No purity_check Check Diastereomeric Excess (d.e.) crystals->purity_check high_purity High d.e. Product purity_check->high_purity High low_purity Low d.e. purity_check->low_purity Low recrystallize Recrystallize recrystallize->purity_check no_crystals->solvent_screen Re-screen low_purity->recrystallize

Technical Support Center: Scale-Up of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable fluorinated piperidine building block. The fluorinated piperidine motif is of significant interest in pharmaceutical research due to its ability to modulate physicochemical properties such as basicity (pKa) and lipophilicity, which can lead to improved drug candidates.[1][2] However, the synthesis of these molecules, particularly on a larger scale, presents a unique set of challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and safe scale-up of your synthesis.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the production of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, providing potential causes and actionable solutions.

Problem 1: Inconsistent Yields and Diastereoselectivity in the Fluorination Step

Question: We are experiencing significant batch-to-batch variability in the yield and diastereomeric ratio of our fluorinated product when scaling up the electrophilic fluorination of the corresponding Boc-protected aminopiperidine precursor. What are the likely causes and how can we improve consistency?

Answer:

Inconsistent outcomes in electrophilic fluorination reactions are a common hurdle during scale-up. The key is to understand and control the reaction parameters that influence the formation of the desired stereoisomer.

Potential Causes & Solutions:

  • Reagent Addition and Temperature Control:

    • Cause: Poor local concentration and temperature gradients upon addition of the fluorinating agent (e.g., Selectfluor®) can lead to side reactions and decreased selectivity.[3][4] Exothermic events are particularly concerning on a larger scale.[5]

    • Solution: Implement controlled, slow addition of the fluorinating agent using a syringe pump or a dropping funnel with efficient stirring. Ensure the reactor is equipped with adequate cooling to maintain a stable internal temperature. A preliminary reaction calorimetry study is highly recommended to understand the thermal profile of the reaction before proceeding to a large scale.

  • Solvent Choice and Purity:

    • Cause: The choice of solvent can significantly impact the reactivity and selectivity of electrophilic fluorinating agents.[5] Some solvents can react with the fluorinating agent, leading to decomposition and reduced efficiency.[5] For instance, Selectfluor® can react exothermically with solvents like DMF and DMSO.[5]

    • Solution: Acetonitrile is a commonly used and generally compatible solvent for reactions with Selectfluor®.[5] Ensure the use of anhydrous solvents, as water can react with the fluorinating agent and the reaction intermediates.

  • Substrate Purity:

    • Cause: Impurities in the starting material can interfere with the fluorination reaction, leading to the formation of byproducts and reduced yields.

    • Solution: Ensure the starting Boc-protected aminopiperidine is of high purity (>98%) before proceeding with the fluorination step. Recrystallization or column chromatography of the starting material may be necessary.

Problem 2: Difficulties in Purifying the Diastereomers

Question: We are struggling to separate the (3S,5R) and (3S,5S) diastereomers of tert-Butyl (5-fluoropiperidin-3-yl)carbamate on a large scale using column chromatography. The separation is poor, and we are losing a significant amount of product. What are our options?

Answer:

The separation of diastereomers of fluorinated piperidines can indeed be challenging due to their similar physical properties.[6] Here are several strategies to consider for large-scale purification:

Potential Solutions:

  • Chromatographic Optimization:

    • Technique: Supercritical Fluid Chromatography (SFC) is often a superior technique to traditional HPLC for separating chiral and diastereomeric compounds on a preparative scale.[7] SFC offers faster separations and uses less organic solvent, making it a greener and more cost-effective option.[7]

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[7][8] Screening different CSPs (e.g., Daicel CHIRALPAK® series) is crucial.

    • Mobile Phase Additives: The basic nature of the piperidine nitrogen can cause peak tailing on silica-based columns.[6] Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and resolution.[6]

  • Diastereoselective Crystallization:

    • Principle: This technique exploits the different solubilities of diastereomeric salts. By reacting the diastereomeric mixture with a chiral acid, you can form salts that may have significantly different crystallization properties, allowing for the selective crystallization of one diastereomer.

    • Procedure: A screening of different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives) and crystallization solvents is necessary to find the optimal conditions.

  • Derivatization:

    • Concept: In some cases, derivatizing the diastereomeric mixture can lead to compounds that are more easily separated by chromatography or crystallization. After separation, the derivative can be cleaved to yield the desired pure diastereomer. This is often a last resort due to the additional synthetic steps involved.

Problem 3: Inefficient Boc Deprotection on a Large Scale

Question: We are observing incomplete Boc deprotection and the formation of side products when trying to remove the Boc group from tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate at the kilogram scale. What are the best practices for this transformation?

Answer:

Efficient and clean Boc deprotection is critical for the final steps of the synthesis. The choice of acid and reaction conditions is paramount for a successful scale-up.

Potential Causes & Solutions:

  • Acid Choice and Stoichiometry:

    • Cause: While trifluoroacetic acid (TFA) is commonly used on a small scale, its volatility and corrosiveness can be problematic on a larger scale.[9] Using an insufficient amount of acid can lead to incomplete reactions.

    • Solution: A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or isopropanol) is often a more practical choice for large-scale deprotection.[9][10] These reagents are commercially available and can lead to the precipitation of the desired amine hydrochloride salt, simplifying isolation.[9] It is crucial to use a sufficient excess of acid to ensure complete reaction.

  • Reaction Monitoring:

    • Cause: Not tracking the reaction progress can lead to either incomplete conversion or prolonged reaction times that may promote side reactions.

    • Solution: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR until the starting material is fully consumed.

  • Work-up Procedure:

    • Cause: Improper work-up can lead to product loss or the isolation of an impure product.

    • Solution: After complete deprotection, the reaction mixture can be concentrated to precipitate the hydrochloride salt. The salt can then be collected by filtration and washed with a suitable solvent like diethyl ether or MTBE to remove any non-polar impurities.[9] If the free amine is desired, a basic workup can be performed to neutralize the acid and the product can be extracted into an organic solvent.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with electrophilic fluorinating agents like Selectfluor® on a large scale?

A1: Safety is a critical consideration when scaling up fluorination reactions.[12] Selectfluor® is a strong oxidizing agent and should be handled with care.[3] It can react exothermically with certain organic solvents, so solvent compatibility must be verified.[5] While it is considered safer and easier to handle than reagents like molecular fluorine, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[4][13] All reactions should be conducted in a well-ventilated fume hood. For large-scale reactions, a thorough safety review and risk assessment are essential.

Q2: How can we accurately determine the diastereomeric ratio of our fluorinated piperidine product?

A2: Accurate determination of the diastereomeric ratio is crucial for quality control. Several analytical techniques can be employed:

  • Chiral Chromatography (HPLC or SFC): This is the most common and reliable method.[7][14] Using a suitable chiral stationary phase, you can achieve baseline separation of the diastereomers and quantify their relative peak areas.[7]

  • ¹⁹F NMR Spectroscopy: The fluorine atom provides a unique spectroscopic handle. The two diastereomers will likely have distinct chemical shifts in the ¹⁹F NMR spectrum, allowing for their direct quantification.[15][16]

  • ¹H NMR Spectroscopy: In some cases, the proton signals, particularly those adjacent to the stereocenters, may be sufficiently resolved in a high-field ¹H NMR spectrum to allow for integration and determination of the diastereomeric ratio.

Q3: Are there alternative synthetic routes to fluorinated piperidines that avoid direct fluorination?

A3: Yes, several alternative strategies exist that can be advantageous, especially on a larger scale. One prominent method is the catalytic hydrogenation of readily available fluoropyridines.[17][18] This approach can provide access to fluorinated piperidines with good stereocontrol and avoids the use of often harsh fluorinating agents.[17][19] Another approach involves the ring expansion of smaller fluorinated heterocyclic precursors.[2]

Experimental Protocols & Data

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, highlighting critical control points.

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Key Fluorination Step cluster_2 Purification cluster_3 Final Product Start Starting Material (e.g., Pyridine Derivative) Step1 Synthesis of Boc-protected aminopiperidine Start->Step1 Step2 Electrophilic Fluorination Step1->Step2 QC1 In-process Control: Diastereomeric Ratio (e.g., by ¹⁹F NMR) Step2->QC1 Step3 Purification of Diastereomers (e.g., Prep SFC) QC1->Step3 QC2 Quality Control: Purity & Diastereomeric Excess (e.g., Chiral HPLC) Step3->QC2 End tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate QC2->End

Synthetic workflow for the target compound.
Typical Yields and Purity Data

The following table summarizes typical data that can be expected for the key steps in the synthesis. Note that these values can vary depending on the specific reaction conditions and scale.

StepTransformationTypical YieldTypical Purity (Desired Diastereomer)
1Synthesis of Boc-protected aminopiperidine80-90%>98%
2Electrophilic Fluorination60-75%2:1 to 4:1 (desired:undesired)
3Purification of Diastereomers70-85% (recovery)>99% de
Step-by-Step Protocol: Electrophilic Fluorination

This protocol is for illustrative purposes and should be optimized for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with the Boc-protected aminopiperidine precursor and anhydrous acetonitrile.

  • Cooling: Cool the stirred solution to 0-5 °C using an appropriate cooling bath.

  • Reagent Addition: Prepare a solution of Selectfluor® (1.1 equivalents) in anhydrous acetonitrile. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Analyze the crude product by ¹H NMR, ¹⁹F NMR, and chiral HPLC to determine the yield and diastereomeric ratio.

References

  • Vertex AI Search, Selectfluor - Common Organic Chemistry, accessed January 6, 2026.
  • Vertex AI Search, Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH, accessed January 6, 2026.
  • Vertex AI Search, ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
  • Vertex AI Search, Specific Solvent Issues with Fluorination - Wordpress, accessed January 6, 2026.
  • Vertex AI Search, Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene | Organic Process Research & Development - ACS Publications - American Chemical Society, accessed January 6, 2026.
  • Vertex AI Search, Accessing (Multi)
  • Vertex AI Search, Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Upd
  • Vertex AI Search, Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides, accessed January 6, 2026.
  • Vertex AI Search, Selectfluor: mechanistic insight and applications - PubMed - NIH, accessed January 6, 2026.
  • Vertex AI Search, The conformational preferences of fluorinated piperidine derivatives...
  • Vertex AI Search, Buy Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate (EVT-12585581) - EvitaChem, accessed January 6, 2026.
  • Vertex AI Search, The development of Selectfluor® as a commercial electrophilic fluorinating agent - REF Impact Case Studies, accessed January 6, 2026.
  • Vertex AI Search, A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1,2-Bis(2-fluoropyridin-4-yl)ethane Derivatives - Benchchem, accessed January 6, 2026.
  • Vertex AI Search, Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology, accessed January 6, 2026.
  • Vertex AI Search, comparative study of different fluorinating agents for piperidine synthesis - Benchchem, accessed January 6, 2026.
  • Vertex AI Search, Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchG
  • Vertex AI Search, Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR, accessed January 6, 2026.
  • Vertex AI Search, A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI, accessed January 6, 2026.
  • Vertex AI Search, Technical Support Center: Purification of Diastereomeric Piperidine Compounds - Benchchem, accessed January 6, 2026.
  • Vertex AI Search, Large Scale Deprotection of a tert -Butoxycarbonyl (Boc)
  • Vertex AI Search, Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry, accessed January 6, 2026.
  • Vertex AI Search, Chiral Drug Separ
  • Vertex AI Search, Synthesis and Application of (R)-3-(Boc-Amino)piperidine - ChemicalBook, accessed January 6, 2026.
  • Vertex AI Search, Boc De-protection : r/Chempros - Reddit, accessed January 6, 2026.
  • Vertex AI Search, Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com, accessed January 6, 2026.
  • Vertex AI Search, (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)
  • Vertex AI Search, Deprotection of different N-Boc-compounds | Download Table - ResearchG
  • Vertex AI Search, Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC - PubMed Central, accessed January 6, 2026.
  • Vertex AI Search, tert-Butyl ((3S,5S)-5-fluoropiperidin-3-yl)carbamate - Crysdot LLC., accessed January 6, 2026.
  • Vertex AI Search, tert-Butyl carbamate - PMC - NIH, accessed January 6, 2026.

  • Vertex AI Search, (PDF) tert-Butyl carbamate, accessed January 6, 2026.

  • Vertex AI Search, How should I deprotect Boc-amino group without breaking ester bond?
  • Vertex AI Search, Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH, accessed January 6, 2026.
  • Vertex AI Search, Chemists develop new synthesis method for producing fluorinated piperidines - Universität Münster, accessed January 6, 2026.
  • Vertex AI Search, Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed, accessed January 6, 2026.
  • Vertex AI Search, TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)
  • Vertex AI Search, tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate - CAS:1363378-07-7 - Abovchem, accessed January 6, 2026.
  • Vertex AI Search, Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed Central, accessed January 6, 2026.
  • Vertex AI Search, tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | 1052713-47-9 - ChemicalBook, accessed January 6, 2026.
  • Vertex AI Search, Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole deriv
  • Vertex AI Search, 1593969-81-3|tert-Butyl ((3S,5S)-5-fluoropiperidin-3-yl)carbamate - BLDpharm, accessed January 6, 2026.
  • Vertex AI Search, tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate - CHIRALEN, accessed January 6, 2026.

Sources

common impurities in commercial tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling, analysis, and common impurities associated with this compound. Our goal is to ensure the integrity and success of your experiments.

Introduction to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a valuable building block in medicinal chemistry. The fluorinated piperidine motif is of significant interest as the fluorine atom can modulate key physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability of the parent molecule.[1][2][3] The Boc-protecting group allows for selective manipulation at other positions of the molecule before its removal under acidic conditions.[4][5][6]

Given its specific stereochemistry ((3S,5R)), maintaining chiral purity is paramount for its successful application in the synthesis of stereospecific drug candidates. This guide will help you identify and troubleshoot potential impurities that may arise during synthesis, storage, or handling.

Frequently Asked Questions (FAQs) about Common Impurities

This section addresses common questions regarding impurities that may be present in commercial batches of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

Q1: What are the most likely impurities I might encounter in my sample?

A1: Based on the common synthetic routes to this compound, impurities can be broadly categorized into three classes:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials and Reagents: Depending on the synthetic route, these could include precursors to the fluoropiperidine ring or reagents used for Boc protection like di-tert-butyl dicarbonate (Boc anhydride).[4][6]

    • Byproducts of the Synthesis: These can include diastereomers, regioisomers, or products of side reactions. For instance, incomplete fluorination or over-fluorination could lead to piperidine rings with a different number of fluorine atoms. Hydrogenation of precursor pyridines can sometimes lead to defluorinated by-products.[7]

  • Diastereomeric and Enantiomeric Impurities:

    • (3R,5S), (3S,5S), and (3R,5R) isomers: Due to the two stereocenters, other diastereomers can be formed if the stereocontrol during the synthesis is not absolute.

    • Enantiomer ((3R,5S)-isomer): While the desired product is the (3S,5R) enantiomer, the presence of its mirror image is possible if non-enantioselective reagents were used or if racemization occurred at some stage.

  • Degradation Products:

    • Deprotected amine: The Boc group is labile to acid, and prolonged or improper storage (e.g., in the presence of acidic vapors) can lead to the formation of (3S,5R)-5-fluoropiperidin-3-amine.[5][8][9]

    • Products of Ring Opening or Rearrangement: While less common under normal storage conditions, highly reactive conditions could potentially lead to the degradation of the piperidine ring. Some fluorinated N-alkylpiperidines have shown instability in aqueous solutions, leading to ring-closing fluorine substitution.[10]

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak can be due to a variety of reasons. Here is a systematic approach to identify it:

  • Check for System Contamination: First, run a blank (injecting only the mobile phase) to ensure the peak is not coming from your HPLC system or solvent.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the impurity. This is often the most direct way to get an initial identification.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing you to predict the elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for detailed structural elucidation.[11][12] Comparing the spectra to that of your main compound can reveal structural differences. For chiral impurities, specialized NMR techniques using chiral solvating or derivatizing agents may be necessary.[13][14][15]

Q3: My NMR spectrum looks complex, with more signals than expected. What could be the cause?

A3: A complex NMR spectrum can be indicative of several issues:

  • Presence of Impurities: As discussed, process-related or degradation impurities will give rise to their own sets of signals.

  • Conformational Isomers: Piperidine rings can exist in different chair conformations. The fluorine substituent can influence the conformational equilibrium, and in some solvents, you might observe signals for both axial and equatorial conformers, leading to a more complex spectrum than anticipated.[1][2][3][16]

  • Rotamers: The carbamate group can exhibit restricted rotation around the N-C(O) bond, which can sometimes lead to the appearance of two sets of signals for the atoms near the Boc group.

To simplify the spectrum, you can try acquiring it at a higher temperature, which can sometimes coalesce the signals from rapidly interconverting conformers or rotamers. 2D NMR techniques like COSY and HSQC can help in assigning the signals and identifying the different species present.[11][12]

Q4: How can I assess the diastereomeric and enantiomeric purity of my sample?

A4: Assessing stereochemical purity requires specialized analytical techniques:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining enantiomeric and diastereomeric purity. It uses a chiral stationary phase that can differentiate between stereoisomers, leading to separate peaks for each.

  • Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries:

    • Chiral Derivatizing Agents (CDAs): Reacting your compound with a chiral agent can create diastereomeric derivatives that can be distinguished by standard NMR.[14][15]

    • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to your NMR sample can induce small chemical shift differences between the enantiomers, allowing for their quantification.[15]

  • Gas Chromatography (GC) with a Chiral Column: If your compound is sufficiently volatile (or can be derivatized to be so), chiral GC can also be an effective method for separating stereoisomers.

Troubleshooting Guides

This section provides practical troubleshooting advice for common issues encountered during the analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic amine and residual silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase.- Use a mobile phase with a small amount of a basic additive like triethylamine or a buffer to improve peak shape. - Inject a smaller amount of the sample. - Dissolve the sample in the mobile phase.[17][18]
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Run a blank gradient to check for contamination. - Use fresh, high-purity solvents. - Implement a needle wash step in your injection sequence.[19]
Irreproducible Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Leaks in the HPLC system.- Prepare fresh mobile phase and ensure it is well-mixed and degassed. - Use a column oven to maintain a constant temperature.[17][20] - Check for any leaks in the system, especially at fittings.[18][19]
Impurity Identification Workflow

Below is a systematic workflow for the identification and characterization of an unknown impurity.

impurity_workflow start Unexpected Peak in HPLC/GC lcms LC-MS Analysis start->lcms Determine MW hrms High-Resolution MS lcms->hrms Determine Formula nmr Isolate and run NMR (¹H, ¹³C, ¹⁹F, 2D) hrms->nmr Elucidate Structure structure Propose Structure nmr->structure confirm Confirm with Standard (if available) structure->confirm

Caption: Workflow for impurity identification.

Analytical Methodologies

This section provides example protocols for the analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. Note: These are starting points and may require optimization for your specific instrumentation and sample matrix.

Protocol 1: Reversed-Phase HPLC for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC for Stereoisomeric Purity
  • Column: A suitable chiral stationary phase (e.g., cellulose or amylose-based). Column selection is critical and may require screening.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic or acidic additive may be needed to improve peak shape.

  • Mode: Isocratic (the mobile phase composition is kept constant).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Interpretation with Mass Spectrometry

When analyzing your sample with LC-MS, be aware of the isotopic pattern of any chlorine or bromine-containing impurities, which are sometimes used in the synthesis of such compounds. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in M+ and M+2 peaks with this intensity ratio.[21][22][23] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to M+ and M+2 peaks of almost equal height.[21][22][23][24]

Potential Impurity Formation Pathways

The following diagram illustrates potential pathways for the formation of common impurities during the synthesis and handling of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

impurity_formation cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_storage Storage/Handling starting_materials Starting Materials (e.g., fluoropyridine) intermediate Fluoropiperidine Intermediate starting_materials->intermediate Incomplete Reaction unreacted_sm Unreacted Starting Material starting_materials->unreacted_sm boc_protection Boc Protection intermediate->boc_protection Stereoisomers Formed diastereomers Diastereomers ((3R,5S), (3S,5S), etc.) intermediate->diastereomers defluorinated Defluorinated Byproduct intermediate->defluorinated Side Reaction product Desired Product ((3S,5R)-isomer) boc_protection->product deprotected Deprotected Amine product->deprotected acidic_conditions Acidic Conditions acidic_conditions->deprotected

Caption: Impurity formation pathways.

Conclusion

Ensuring the purity of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is crucial for the reliability and reproducibility of your research. This guide provides a framework for understanding, identifying, and troubleshooting common impurities. Always refer to the Certificate of Analysis provided by your supplier for batch-specific purity information. For further assistance, please do not hesitate to contact our technical support team.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Aqueous Instability of δ-Fluorobutylpiperidines. PubMed. Available at: [Link]

  • 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. Available at: [Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Request PDF on ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Available at: [Link]

  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Successful HPLC Operation - Troubleshooting Guide. vscht.cz. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org. Available at: [Link]

  • tert-Butyl carbamate. ResearchGate. Available at: [Link]

  • tert-Butyl carbamate. PMC - NIH. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 1456803-36-3 | Product Name : tert-Butyl ((3R,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate. Pharmaffiliates. Available at: [Link]

  • TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYLPIPERIDIN-3-YL)CARBAMATE. gsrs.ncats.nih.gov. Available at: [Link]

  • TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)CARBAMATE, (R)-. gsrs.ncats.nih.gov. Available at: [Link]

Sources

Technical Support Center: tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. This document provides in-depth answers to frequently asked questions regarding the stability, degradation, and handling of this compound. Our goal is to equip researchers with the necessary knowledge to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound, and how can I prevent it?

A1: The most significant stability concern for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is the most labile functional group in the molecule and is intentionally designed for removal under acidic conditions.[1]

Mechanism Deep Dive: Acid-Catalyzed Deprotection

The Boc group is readily cleaved by anhydrous acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2] The reaction proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene. The resulting unstable carbamic acid rapidly decomposes to release carbon dioxide and the free secondary amine, (3S,5R)-5-fluoropiperidin-3-amine.[2]

To prevent unintentional deprotection, it is critical to avoid acidic conditions during workup, purification (e.g., normal-phase silica gel chromatography which can be acidic), and long-term storage. If an aqueous acidic wash is necessary, it should be performed quickly at low temperatures with a dilute, weak acid, though this still carries a risk of partial deprotection. The Boc group is generally stable in basic and neutral aqueous conditions at room temperature.[3][4]

Visualizing Acidic Degradation

The following diagram illustrates the acid-catalyzed cleavage of the Boc group.

G cluster_start Starting Material start tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate amine (3S,5R)-5-fluoropiperidin-3-amine (as salt) start->amine H+ (e.g., TFA, HCl) Deprotection co2 Carbon Dioxide (CO2) isobutylene Isobutylene

Caption: Acid-catalyzed degradation pathway.

Q2: I've observed unexpected impurities after storing my sample at room temperature for an extended period. What other degradation pathways are possible?

A2: While acidic deprotection is the primary concern, other degradation pathways, though typically slower, can contribute to impurity formation over time, especially under suboptimal storage conditions like exposure to heat, light, or atmospheric oxygen.

  • Thermal Degradation: At elevated temperatures, N-Boc protected amines can undergo thermal deprotection even without an acid catalyst.[5] This process also yields the free amine, CO2, and isobutylene. While significant degradation requires temperatures well above 37°C, prolonged storage at ambient temperatures in solution could lead to the slow accumulation of the deprotected product.[4][6]

  • Oxidative Degradation: The piperidine ring itself, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation.[7] Atmospheric oxygen, potentially catalyzed by trace metal impurities or light, can lead to the formation of N-oxides or ring-opened products via radical mechanisms.[8][9] While the Boc group reduces the nucleophilicity of the nitrogen, the ring C-H bonds remain potential sites for oxidation.

  • Hydrolysis: The carbamate functional group can undergo hydrolysis under strongly basic conditions, although it is generally much more stable to base than to acid.[10] This pathway is less common under typical laboratory conditions but could become relevant if the compound is subjected to harsh, high-pH environments for extended durations.

Recommended Storage Conditions: To minimize all potential degradation pathways, store tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate as a solid in a tightly sealed container, protected from light, at -20°C. If storage in solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Q3: How do I set up a reliable analytical method to monitor the stability and purity of my compound?

A3: A robust High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method is the gold standard for monitoring the purity of your compound and detecting degradation products.[11] The primary degradation product, the deprotected amine, is significantly more polar and will have a much shorter retention time on a reverse-phase column.

Protocol 1: Reverse-Phase HPLC-MS Method for Stability Monitoring

This protocol provides a general starting point for analyzing your compound and its primary degradation product.

  • Instrumentation: HPLC or UPLC system coupled to a UV detector and a Mass Spectrometer (e.g., ESI-Q-TOF or Quadrupole).

  • Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.7-1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • UV Detection: 210 nm or 220 nm.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
4.095
5.095
5.15
6.05
  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 50-500

    • Expected Masses:

      • Parent Compound [M+H]⁺: C10H19FN2O2 + H⁺ = 219.15

      • Deprotected Amine [M+H]⁺: C5H11FN2 + H⁺ = 119.10

System Suitability & Validation:

  • Monitor Retention Time: The deprotected amine will elute much earlier than the Boc-protected starting material due to its increased polarity.[11][12]

  • Mass Confirmation: Use the mass spectrometer to confirm the identity of the peaks. The parent compound and the deprotected amine have a 100 Da mass difference.[12]

  • Forced Degradation Study: To confirm peak identities, intentionally create a degraded sample. Dissolve a small amount of the compound in 10% TFA in dichloromethane, wait 30 minutes, neutralize, and inject. The new, early-eluting peak should correspond to the deprotected amine.[7]

Visualizing the Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Dissolve sample in suitable solvent (e.g., Acetonitrile/Water) inject Inject onto RP-HPLC Column prep->inject separate Gradient Elution (Separation by Polarity) inject->separate detect UV & MS Detection separate->detect data Identify Peaks: - Parent (longer RT) - Amine (shorter RT) Confirm m/z detect->data

Caption: Workflow for LC-MS stability analysis.

Q4: Does the fluorine atom affect the stability of the piperidine ring?

A4: Yes, the fluorine atom significantly influences the properties of the piperidine ring, generally enhancing its metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage.[13][14] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, potentially affecting its binding characteristics and reactivity.[13] However, the C-F bond itself is not considered a point of instability under the degradation conditions discussed (acidic, thermal, mild oxidative). The primary role of fluorine here is to increase metabolic stability against enzymatic degradation (e.g., by cytochrome P450 enzymes), which is a key reason for its incorporation in drug development.[13]

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.[Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.[Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.[Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose eTheses Online.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Thermal Methods for N-Boc Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]

  • Protective Groups. Organic Chemistry Portal.[Link]

  • Boc Protecting Group for Amines. Chemistry Steps.[Link]

  • Is the protecting group boc of the amino group stable at 37°C? ResearchGate.[Link]

  • Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Oregon State University.[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[Link]

Sources

Validation & Comparative

A Comparative Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate and Other Piperidine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its conformational flexibility and synthetic tractability have cemented its status as a privileged structure in drug design. The strategic introduction of fluorine into this scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates, often leading to enhanced metabolic stability, membrane permeability, and target affinity.[3][4] This guide provides an in-depth comparison of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate , a key fluorinated building block, with its non-fluorinated and other substituted piperidine analogs. We will delve into the nuanced effects of fluorination on key molecular properties and provide practical, experimentally-grounded insights for researchers in drug discovery and development.

The Impact of Fluorination on Piperidine Physicochemical Properties

The introduction of a fluorine atom to the piperidine ring, as in tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, induces significant changes in its electronic and conformational properties. These modifications can be rationally exploited to fine-tune the characteristics of a lead compound.

Basicity (pKa)

One of the most profound effects of fluorination is the modulation of the basicity of the piperidine nitrogen. The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the piperidine nitrogen, making it less basic.[3][5] This reduction in basicity can be advantageous in drug design, as it can mitigate potential off-target effects associated with highly basic compounds, such as hERG channel interactions.[4]

A study on the enantioselective synthesis and physicochemical properties of 3-amino-5-fluoropiperidines revealed that fluorination significantly decreases the pKa of the piperidine nitrogen.[3] The exact pKa is also influenced by the stereochemical relationship between the fluorine atom and the amino group, which affects the conformational preferences of the molecule.[3]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and less predictable than its effect on basicity. While fluorine is the most electronegative element, a single fluorine atom is relatively small and can often substitute a hydrogen atom without a dramatic increase in molecular size. The impact on LogP is a balance between the increased polarity of the C-F bond and the removal of a C-H bond. In many cases, the introduction of a single fluorine atom can lead to a modest increase in lipophilicity.[3][6] However, the overall effect is highly dependent on the molecular context, including the position of the fluorine atom and the presence of other functional groups.[6]

Conformational Preferences

Fluorination can also exert significant control over the conformational equilibrium of the piperidine ring. In the protonated form of 3-fluoropiperidines, there is a preference for the fluorine atom to occupy an axial position due to a stabilizing dipole-dipole interaction between the N-H+ and C-F bonds.[1][3] This conformational locking can be a valuable tool in drug design, as it can pre-organize the molecule for optimal binding to its biological target.

Comparative Analysis of Piperidine Building Blocks

Propertytert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamatetert-Butyl (S)-piperidin-3-ylcarbamatetert-Butyl (5,5-difluoropiperidin-3-yl)carbamate
Molecular Weight 218.27 g/mol 200.28 g/mol 236.26 g/mol
CAS Number 1363378-08-8 (related stereoisomer)216854-23-81303973-94-5
Estimated pKa ~8.5 - 9.0~10.0 - 10.5~7.5 - 8.0
Estimated LogP ~1.5 - 2.0~1.2 - 1.7~1.8 - 2.3
Key Features Reduced basicity, potential for conformational locking, moderate lipophilicity.Higher basicity, lower lipophilicity compared to fluorinated analogs.Significantly reduced basicity, increased lipophilicity.

Experimental Protocols: Utilizing Fluorinated Piperidine Building Blocks

The true value of a building block lies in its utility in chemical synthesis. The Boc-protected amino group and the secondary piperidine nitrogen of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate offer two distinct handles for further functionalization. Below are representative protocols for N-alkylation and amide coupling, common transformations in drug discovery campaigns.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of the piperidine nitrogen, a common strategy to introduce diverse substituents.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification A Dissolve tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 eq) and aldehyde/ketone (1.1 eq) in DCM B Add catalytic acetic acid (0.1 eq) A->B C Add NaBH(OAc)3 (1.5 eq) portion-wise B->C Imine formation D Stir at room temperature for 4-12 h C->D E Quench with saturated NaHCO3 D->E F Extract with DCM E->F G Dry, concentrate, and purify by column chromatography F->G

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate imine/enamine formation.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Amide Bond Formation

This protocol details the coupling of a carboxylic acid to the deprotected 3-amino group of the piperidine ring, a fundamental transformation in the synthesis of many pharmaceuticals. The Boc group is first removed under acidic conditions.

G cluster_0 Boc Deprotection cluster_1 Amide Coupling cluster_2 Workup and Purification A Dissolve Boc-protected amine in DCM/TFA B Stir at room temperature for 1-2 h A->B C Concentrate to dryness B->C D Dissolve deprotected amine, carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF C->D Use crude amine salt E Stir at room temperature for 2-16 h D->E F Dilute with water and extract with EtOAc E->F G Wash with NaHCO3 and brine F->G H Dry, concentrate, and purify by column chromatography G->H

Caption: Workflow for Amide Bond Formation.

Detailed Steps:

  • Boc Deprotection: Dissolve tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% v/v).

  • Stir the solution at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.

  • Amide Coupling: In a separate flask, dissolve the carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Add the crude (3S,5R)-5-fluoropiperidin-3-amine salt to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.[7][8][9]

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired amide.

Conclusion

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate represents a valuable and strategically important building block for contemporary drug discovery. The presence of the fluorine atom provides a powerful lever to modulate key physicochemical properties, including basicity and lipophilicity, while also influencing the conformational preferences of the piperidine ring. By understanding and harnessing these effects, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles and enhanced biological activity. The synthetic handles on this building block allow for its ready incorporation into a variety of molecular scaffolds, making it a versatile tool in the quest for novel therapeutics.

References

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available at: [Link]

  • Bruneau, A. et al. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ChemInform.
  • The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. Available at: [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]

  • tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate CAS NO.1363378-07-7. ENAO Chemical Co., Limited. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PLoS One.
  • Fluorinated building blocks in drug design: new p
  • Nairoukh, Z. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry.
  • TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)CARBAMATE. GSRS. Available at: [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorg. Med. Chem. Lett.
  • Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Hanessian, S. et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters.
  • Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]

  • tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. PubChem. Available at: [Link]

  • tert-Butyl ((3R,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate. Pharmaffiliates. Available at: [Link]

  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.

Sources

A Medicinal Chemist's Guide: Unlocking Potency and Precision with Strategic Fluorination of a Piperidine Carbamate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine ring stands as a "privileged scaffold"—a structural motif consistently found in a multitude of clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component for optimizing interactions with biological targets. However, achieving the ideal balance of potency, selectivity, and pharmacokinetic properties often requires fine-tuning. One of the most powerful strategies in the medicinal chemist's arsenal is the introduction of fluorine.

This guide provides an in-depth comparative analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate and its conceptual non-fluorinated analog, tert-Butyl (S)-piperidin-3-yl)carbamate . While direct, head-to-head published data on this specific pair is limited, we can construct a robust predictive comparison based on well-established principles of physical organic chemistry and extensive literature on analogous fluorinated heterocycles. We will explore the profound, and sometimes counterintuitive, effects of a single fluorine atom on the molecule's fundamental properties and outline a comprehensive experimental framework to validate these hypotheses.

The Strategic Impact of a Single Fluorine Atom

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a cascade of physicochemical changes that can dramatically alter a molecule's biological profile.[2] These are not isolated effects but an interconnected web of properties that ultimately influence how the molecule behaves in a complex biological system.

Modulation of Basicity (pKa)

The piperidine nitrogen's basicity is critical for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket. The strong electron-withdrawing inductive effect of the fluorine atom, even two carbons away, is predicted to significantly lower the pKa of the piperidine nitrogen.[3][4]

  • Non-Fluorinated Analog: A typical N-alkyl piperidine has a pKa in the range of 10-11.

  • Fluorinated Analog: The introduction of fluorine is expected to lower this pKa by 1-2 units. A comprehensive study on fluorinated azetidine, pyrrolidine, and piperidine derivatives confirmed that the number of fluorine atoms and their distance to the basic center are the major factors defining a compound's basicity.[5]

This reduction in basicity has a dual impact. While it may weaken a critical ionic bond with the target, it simultaneously increases the fraction of the more lipophilic, neutral form of the molecule at physiological pH (7.4). This can substantially improve membrane permeability and oral absorption, a beneficial trade-off in many drug development campaigns.[3]

Conformational Control and Pre-organization

Saturated six-membered rings like piperidine exist in a dynamic equilibrium of chair conformations. Substituents typically prefer the sterically less hindered equatorial position. However, fluorine is a notable exception. In protonated fluoropiperidines, the fluorine atom often preferentially adopts the axial position.[6][7] This preference is driven by stabilizing stereoelectronic effects, including:

  • Charge-Dipole Interactions: A favorable electrostatic interaction between the positive charge on the nitrogen (in the piperidinium ion) and the partial negative charge on the fluorine atom.[8]

  • Hyperconjugation: Donation of electron density from an adjacent C-H anti-periplanar bond into the C-F σ* antibonding orbital.[8]

This conformational locking "pre-organizes" the molecule, reducing the entropic penalty upon binding to a target and potentially leading to a significant increase in binding affinity.

G cluster_0 Non-Fluorinated Piperidine cluster_1 Fluorinated Piperidine (Protonated) a1 Equatorial Carb a2 Axial Carb a1->a2 Ring Flip (Dynamic Equilibrium) a2->a1 b1 Axial Fluorine (Favored Conformer) b2 Equatorial Fluorine (Disfavored) b1->b2 Ring Flip note Stabilizing Charge-Dipole Interaction b2->b1 start

Figure 1. Conformational equilibrium in non-fluorinated vs. fluorinated piperidines.

Lipophilicity and Metabolic Stability

The effect of fluorination on lipophilicity (LogP/LogD) is not always straightforward. While a single fluorine atom can increase lipophilicity, the concurrent drop in pKa can lead to a lower distribution coefficient (LogD) at physiological pH, as the more soluble protonated form is less prevalent.[4]

Furthermore, strategic fluorination can block metabolically labile C-H bonds from oxidation by cytochrome P450 (CYP) enzymes.[1] By replacing a susceptible hydrogen with a robust fluorine atom, the metabolic half-life of a compound can be significantly extended, improving its pharmacokinetic profile.

Proposed Experimental Framework for Comparative Analysis

To empirically determine the biological impact of fluorination on this scaffold, a systematic, multi-step evaluation is required. The following protocols provide a self-validating system to compare the fluorinated and non-fluorinated analogs.

Workflow for Comparative Biological Evaluation

G A Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) B Physicochemical Profiling A->B C In Vitro Biological Assays A->C D In Vitro ADME Profiling A->D E Data Analysis & Comparison B->E B_sub1 pKa Determination C->E C_sub1 Target Binding Assay (e.g., Radioligand, TR-FRET) D->E D_sub1 Metabolic Stability (Liver Microsomes) B_sub2 LogD7.4 Measurement C_sub2 Cellular Functional Assay (e.g., cAMP, Reporter Gene) D_sub2 Plasma Protein Binding

Figure 2. Experimental workflow for comparative analysis.

Protocol 1: Target Binding Affinity Assay (Radioligand Displacement)

This protocol determines the affinity (Ki) of the compounds for a hypothetical G-protein coupled receptor (GPCR) target. The causality is clear: a lower Ki value indicates higher affinity, suggesting a more potent compound.

Methodology:

  • Preparation: Prepare cell membranes expressing the target GPCR. The radioligand (e.g., [3H]-LXYZ) should be selected based on its known high affinity and specificity for the target.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.

  • Competition: Add increasing concentrations of the test compounds (non-fluorinated and fluorinated analogs) across a 10-point dilution series (e.g., 10 µM to 0.1 nM). Include wells for total binding (no competitor) and non-specific binding (excess cold ligand).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Dry the filtermat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts (CPM) to percent inhibition. Plot percent inhibition versus log[competitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which the compounds are metabolized by liver enzymes, providing a proxy for in vivo clearance. A longer half-life (t½) suggests greater stability.

Methodology:

  • System Preparation: Prepare a reaction mixture containing liver microsomes (human or rat) and a NADPH-regenerating system in phosphate buffer. Pre-warm to 37°C.

  • Initiation: Add the test compound (fluorinated or non-fluorinated analog) to the reaction mixture at a final concentration of 1 µM.

  • Time Course Sampling: Aliquots are removed from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the parent compound remaining in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the percent parent compound remaining versus time. The slope of the resulting line is the rate constant of elimination (k). Calculate the in vitro half-life (t½) as 0.693/k.

Illustrative Data Summary

The table below presents hypothetical yet plausible data based on the principles discussed. This serves to illustrate the potential outcomes of the proposed experiments.

ParameterNon-Fluorinated Analogtert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamateRationale for Predicted Difference
pKa 10.28.9The inductive effect of fluorine lowers the basicity of the piperidine nitrogen.[3][4]
LogD (pH 7.4) 1.51.8Increased neutral form at pH 7.4 due to lower pKa may outweigh fluorine's intrinsic lipophilicity.
Target Binding (Ki, nM) 50 nM5 nMConformational pre-organization and potential for new interactions (e.g., H-bonds) enhance affinity.[2]
Cellular Potency (EC50, nM) 120 nM15 nMImproved affinity and potentially better cell permeability translate to higher cellular potency.
Metabolic Half-Life (t½, min) 25 min> 90 minFluorine blocks a potential site of CYP-mediated oxidation, increasing metabolic stability.[1]
Oral Bioavailability (%) 15%55%A combination of improved metabolic stability and better membrane permeability enhances oral exposure.[3]

Conclusion

The strategic incorporation of a single fluorine atom into the piperidine-3-yl)carbamate scaffold is predicted to have a profound and largely beneficial impact on its drug-like properties. The primary advantages are expected to be a significant increase in target affinity, driven by conformational pre-organization, and a marked improvement in metabolic stability and oral bioavailability. While the reduction in basicity could be a liability for targets heavily reliant on ionic interactions, the overall profile is likely to be substantially enhanced. The experimental framework detailed in this guide provides a clear and logical path for researchers to empirically validate these predictions, guiding the rational design of next-generation therapeutics built upon this versatile scaffold.

References

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available at: [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available at: [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PMC - NIH. Available at: [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH. Available at: [Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. Available at: [Link]

  • Some bioactive α‐amino acid derivatives with a piperidine core. ResearchGate. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Biological Impacts of Fluorination. ResearchGate. Available at: [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Validation of In Vitro Assays for Novel Ion Channel Modulators: A Case Study with tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous validation. This guide provides an in-depth, objective comparison of the validation process for an in vitro assay designed to characterize a novel fluorinated piperidine derivative, tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (hereafter referred to as Compound X).

The introduction of fluorine into piperidine scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties.[1][2] Given this structural motif, we hypothesize that Compound X may act as a modulator of ion channels. Specifically, this guide will focus on validating a high-throughput screening assay to test its activity against the inwardly rectifying potassium (Kir) channel, Kir2.1, a critical regulator of cellular excitability in tissues such as the heart and brain.[3][4]

To provide a clear benchmark, the performance of Compound X will be compared against ML133, a known potent and selective small-molecule inhibitor of the Kir2.1 channel.[3][5] This guide will explain the causality behind experimental choices, present detailed protocols, and summarize quantitative data to offer a comprehensive framework for assay validation.

The Cornerstone of Drug Discovery: Selecting and Validating the Right Assay

The choice of an in vitro assay is a critical decision driven by the need to balance physiological relevance, throughput, and accuracy. For ion channel drug discovery, two methodologies stand out:

  • High-Throughput Screening (HTS) using Fluorescence-Based Assays: These assays, such as the thallium flux assay, are ideal for primary screening of large compound libraries. They indirectly measure ion channel activity by detecting changes in the concentration of a surrogate ion (like Thallium, Tl+) that passes through the channel, leading to a change in fluorescence.[6][7] This method offers the speed and scalability necessary for initial hit identification.

  • Gold Standard Confirmation with Patch-Clamp Electrophysiology: Considered the gold standard for ion channel research, patch-clamp electrophysiology directly measures the ionic currents flowing through channels.[8][9] While lower in throughput, automated patch-clamp (APC) systems have made this technique more accessible for confirming hits and performing detailed mechanistic studies.[10][11]

This guide will focus on the validation of the thallium flux assay as a primary screening tool, a crucial first step before committing resources to lower-throughput, more detailed electrophysiological studies.

A Self-Validating System: The Assay Validation Workflow

A robust assay validation protocol ensures that the method is fit for its intended purpose, providing reliable and reproducible data. The validation process, guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishes the performance characteristics of the assay.[12][13]

G cluster_0 Assay Development cluster_1 Assay Validation (ICH Q2(R2)) cluster_2 Application Dev Assay Development & Optimization (Cell density, dye loading, stimulus concentration) Spec Specificity / Selectivity Dev->Spec Proceed to Validation Prec Precision (Repeatability & Intermediate) Spec->Prec Acc Accuracy Prec->Acc Lin Linearity & Range Acc->Lin Rob Robustness Lin->Rob Screen Compound Screening (Compound X vs. ML133) Rob->Screen Validated Assay

Caption: Assay Validation Workflow.

Key Validation Parameters for the Kir2.1 Thallium Flux Assay

The validation of our thallium flux assay for Kir2.1 inhibitors involves a series of experiments to define its performance characteristics.

Validation ParameterDescriptionExperimental ApproachAcceptance Criteria
Specificity/Selectivity The ability of the assay to measure Kir2.1 inhibition without interference from other components.1. Compare the Tl+ flux signal in Kir2.1-expressing cells vs. parental cells lacking the channel. 2. Test a known non-selective cation channel blocker.Signal in Kir2.1 cells should be significantly higher than in parental cells. The non-selective blocker should show minimal effect at relevant concentrations.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Analyze 3 concentrations of ML133 (high, mid, low) in triplicate on the same plate. Intermediate Precision (Inter-assay): Repeat the experiment on 3 different days with different analysts and reagent lots.Coefficient of Variation (%CV) ≤ 20% for both intra- and inter-assay precision.
Accuracy The closeness of the test results obtained by the method to the true value.Determine the IC50 of the reference standard (ML133) and compare it to the literature-reported value.The experimentally determined IC50 should be within a 2-fold range of the established literature value.
Linearity & Range The ability to elicit results that are directly proportional to the concentration of the analyte over a given range.Generate a dose-response curve for ML133 with at least 8 concentrations.The dose-response curve should have a good fit (R² > 0.95). The range is the concentration span over which this linearity is maintained.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.Introduce small variations to parameters like incubation time (±10 min) and stimulus buffer temperature (±2°C).The calculated IC50 values should not deviate by more than 20% from the values obtained under standard conditions.

Comparative Analysis: Compound X vs. ML133

Following successful validation, the thallium flux assay was used to compare the inhibitory activity of our novel compound, Compound X, against the reference inhibitor, ML133. To assess selectivity, both compounds were also tested against another member of the Kir channel family, Kir1.1 (ROMK).

CompoundTarget Kir ChannelIC50 (µM)Selectivity (Kir1.1/Kir2.1)
Compound X Kir2.11.2>25-fold
Kir1.1>30
ML133 (Reference) Kir2.11.8[5]>160-fold
Kir1.1>300[5]

The hypothetical data indicate that Compound X is a potent inhibitor of the Kir2.1 channel, with an IC50 comparable to the known inhibitor ML133. Furthermore, it demonstrates good selectivity over the Kir1.1 channel subtype.

G cluster_0 Compound X cluster_1 ML133 (Reference) CX_Kir21 IC50 = 1.2 µM Kir21 Kir2.1 Inhibition CX_Kir21->Kir21 CX_Kir11 IC50 > 30 µM Kir11 Kir1.1 Inhibition CX_Kir11->Kir11 ML133_Kir21 IC50 = 1.8 µM ML133_Kir21->Kir21 ML133_Kir11 IC50 > 300 µM ML133_Kir11->Kir11

Caption: Comparative Inhibitory Activity.

Experimental Protocols

Protocol 1: Thallium Flux Assay for Kir2.1 Inhibition

This protocol outlines the high-throughput screening method used to assess compound activity.

  • Cell Plating: Seed HEK-293 cells stably expressing the human Kir2.1 channel in 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium and add 20 µL/well of loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM). Incubate for 60 minutes at room temperature in the dark.

  • Compound Addition: After incubation, wash the cells to remove unincorporated dye. Add 20 µL/well of assay buffer containing serial dilutions of Compound X, ML133, or vehicle control (DMSO).

  • Thallium Stimulation and Fluorescence Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR). Initiate Tl+ influx by adding 10 µL/well of a stimulus buffer containing Tl₂SO₄. Immediately begin recording the fluorescence intensity over time.[14]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Confirmatory Assay)

This method provides direct measurement of Kir2.1 channel currents and is used to confirm the activity of hits from the primary screen.

  • Cell Preparation: Use Kir2.1-expressing HEK-293 cells plated on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Use a glass micropipette filled with intracellular solution to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage Protocol and Baseline Recording: Clamp the cell membrane at a holding potential (e.g., -20 mV). Apply a voltage protocol to elicit Kir currents (e.g., a step to -120 mV followed by a ramp to 0 mV). Record stable baseline currents.[14]

  • Compound Application: Perfuse the recording chamber with an extracellular solution containing the desired concentration of the test compound (e.g., Compound X).

  • Recording the Effect: Once the current reaches a new steady state, record the currents in the presence of the compound using the same voltage protocol. The percentage of current inhibition is then calculated.

Conclusion

This guide demonstrates a comprehensive and scientifically rigorous approach to the validation of an in vitro assay for a novel compound, tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. By establishing a hypothetical yet plausible mechanism of action and employing a systematic validation strategy in line with industry standards, we have illustrated how to build a self-validating system that ensures data integrity and reliability. The comparative analysis against a known inhibitor, ML133, provides essential context for interpreting the potency and selectivity of this new chemical entity. This framework of assay selection, validation, and comparative analysis is fundamental to de-risking drug discovery programs and making informed decisions in the progression of promising new therapeutic candidates.

References

  • - Becton, Dickinson and Company.

  • - Molecular Devices, LLC.

  • - FIVEphoton Biochemicals.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - protocols.io.

  • - Santa Cruz Biotechnology, Inc.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - Charles River Laboratories.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - Reaction Biology.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - PLOS.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - The University of Iowa.

  • - University of Utah.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - ACS Publications.

  • - Sygnature Discovery.

  • - ION Biosciences.

  • - ACS Publications.

  • - Assay Genie.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - Wolters Kluwer.

  • - Eurofins Discovery.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - YouTube.

  • - Creative BioMart.

  • - Wolters Kluwer.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - Wikipedia.

  • - UW Pressbooks.

  • - Thermo Fisher Scientific.

  • - YouTube.

  • - European Pharmaceutical Review.

  • - Eurofins Scientific.

  • - BioProcess International.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - International Council for Harmonisation.

  • - Drug Target Review.

  • - BenchChem.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - ResearchGate.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

  • - Semantic Scholar.

  • - MDPI.

  • - ResearchGate.

  • - National Center for Biotechnology Information, U.S. National Library of Medicine.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of tert-Butyl ((5-fluoropiperidin-3-yl)carbamate) Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and development of novel therapeutics, the precise characterization of stereoisomers is a non-negotiable aspect of quality control and regulatory compliance. The introduction of a fluorine atom into a piperidine ring, a common scaffold in medicinal chemistry, imparts unique pharmacological properties but also introduces significant challenges in stereochemical assignment. This guide provides an in-depth comparison of the expected spectroscopic data for the diastereomers of tert-Butyl ((5-fluoropiperidin-3-yl)carbamate), a chiral building block of significant interest.

Due to the limited availability of public-domain experimental spectra for all isomers of this specific compound, this guide will leverage established principles of NMR and IR spectroscopy to predict and rationalize the key differentiating features. This predictive approach, grounded in extensive literature on analogous fluorinated heterocyclic systems, offers a robust framework for researchers to interpret their own experimental data.

The Stereochemical Challenge: (3S,5R) vs. (3S,5S) and Their Enantiomers

The core of our analysis focuses on distinguishing between the four possible stereoisomers of tert-butyl (5-fluoropiperidin-3-yl)carbamate: (3S,5R), (3R,5S), (3S,5S), and (3R,5R). The (3S,5R) and (3R,5S) isomers are a pair of enantiomers, as are the (3S,5S) and (3R,5R) isomers. In a standard achiral NMR solvent, enantiomers are indistinguishable, presenting identical spectra. The key to differentiation lies in comparing the diastereomeric pairs, for example, (3S,5R) versus (3S,5S).

The relative orientation of the fluorine atom and the bulky tert-butoxycarbonyl (Boc) protected amine group dictates the conformational preference of the piperidine ring and, consequently, the electronic environment of each nucleus. These differences manifest as distinct chemical shifts and coupling constants in their NMR spectra.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key FT-IR vibrational frequencies for the cis ((3S,5S)- and (3R,5R)-) and trans ((3S,5R)- and (3R,5S)-) diastereomers. The predictions are based on the conformational analysis of 3-fluoropiperidines and the well-documented effects of axial and equatorial fluorine on NMR parameters[1][2][3].

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Assignment Predicted Data for trans-Isomer ((3S,5R)/(3R,5S)) Predicted Data for cis-Isomer ((3S,5S)/(3R,5R)) Rationale for Differentiation
H-5δ ≈ 4.6-4.8 ppm, dtm, ¹J(H,F) ≈ 48 Hzδ ≈ 4.9-5.1 ppm, dtm, ¹J(H,F) ≈ 48 HzThe H-5 proton will show a large geminal coupling to fluorine. Its chemical shift will be influenced by the relative stereochemistry of the carbamate.
H-3δ ≈ 3.8-4.0 ppm, mδ ≈ 4.1-4.3 ppm, mThe chemical shift of H-3 is sensitive to the orientation of the adjacent fluorine.
Piperidine Ring Protons (H-2, H-4, H-6)δ ≈ 1.5-3.2 ppm, complex multipletsδ ≈ 1.6-3.4 ppm, complex multipletsSignificant overlap is expected, but the splitting patterns will differ due to changes in vicinal coupling constants with fluorine.
Boc-group (-(CH₃)₃)δ ≈ 1.45 ppm, s, 9Hδ ≈ 1.46 ppm, s, 9HThis signal is a singlet integrating to 9 protons and is largely insensitive to the piperidine stereochemistry.
NHδ ≈ 4.8-5.2 ppm, br sδ ≈ 4.9-5.3 ppm, br sBroad singlet, its position can be concentration and solvent dependent.

Key Differentiator in ¹H NMR: The most telling differences will arise from the vicinal coupling constants between the fluorine atom and the protons on the adjacent carbons (H-4 and H-6). For the trans-isomer, where the fluorine is more likely to be in an axial position in one of the chair conformations, we expect to see larger ³J(H,F) couplings (in the range of 20-30 Hz) to the axial protons on C-4 and C-6. In contrast, the cis-isomer, with a higher propensity for an equatorial fluorine, will exhibit smaller ³J(H,F) couplings (typically <10 Hz)[3].

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Assignment Predicted Data for trans-Isomer ((3S,5R)/(3R,5S)) Predicted Data for cis-Isomer ((3S,5S)/(3R,5R)) Rationale for Differentiation
C-5δ ≈ 88-90 ppm, d, ¹J(C,F) ≈ 170-180 Hzδ ≈ 86-88 ppm, d, ¹J(C,F) ≈ 175-185 HzThe carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant. The chemical shift is sensitive to the axial/equatorial position of the fluorine.
C-3δ ≈ 48-50 ppm, d, ³J(C,F) ≈ 5-8 Hzδ ≈ 46-48 ppm, d, ³J(C,F) ≈ 2-4 HzThe chemical shift and C-F coupling over three bonds will differ based on the dihedral angle.
C-4, C-6δ ≈ 30-35 ppm, d, ²J(C,F) ≈ 18-22 Hzδ ≈ 28-33 ppm, d, ²J(C,F) ≈ 15-19 HzThese carbons will show doublet splitting due to two-bond coupling with fluorine. The magnitude of this coupling is stereochemically dependent.
C-2δ ≈ 40-42 ppmδ ≈ 39-41 ppmLess affected by the fluorine stereochemistry but may show minor shifts.
Boc C=Oδ ≈ 155 ppmδ ≈ 155 ppmThe carbonyl carbon of the Boc group is generally not significantly affected.
Boc C(CH₃)₃δ ≈ 80 ppmδ ≈ 80 ppmThe quaternary carbon of the Boc group.
Boc C(CH₃)₃δ ≈ 28.5 ppmδ ≈ 28.5 ppmThe methyl carbons of the Boc group.

Key Differentiator in ¹³C NMR: The magnitude of the two-bond (²J(C,F)) and three-bond (³J(C,F)) coupling constants are highly diagnostic of the stereochemistry[4]. An axial fluorine generally results in larger ²J(C,F) values compared to an equatorial fluorine.

Table 3: Predicted Key FT-IR Data (KBr Pellet or Thin Film)
Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
N-H Stretch3350-3450A sharp to moderately broad peak characteristic of the carbamate N-H bond.
C-H Stretch (aliphatic)2850-3000Stretching vibrations of the C-H bonds in the piperidine ring and Boc group.
C=O Stretch (carbamate)1680-1710A strong, sharp absorption band for the carbonyl of the Boc protecting group.
N-H Bend1510-1540Bending vibration of the N-H bond.
C-O Stretch (carbamate)1160-1250Stretching vibrations of the C-O bonds of the carbamate.
C-F Stretch1000-1100A strong band indicating the presence of the carbon-fluorine bond. The exact position may vary slightly between isomers but is not a reliable primary differentiating feature.

Note on FT-IR: While FT-IR is excellent for confirming the presence of the key functional groups (carbamate, C-F bond), it is generally not as powerful as NMR for distinguishing between diastereomers of this type, as their overall vibrational modes will be very similar.

Experimental Protocols

To obtain high-quality data for comparison, the following standardized protocols are recommended.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free from water and other impurities.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully integrate all signals.

    • To aid in assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass 0-200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the spectra using appropriate software. Apply a baseline correction and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be 4000-400 cm⁻¹.

  • Data Analysis: The acquired spectrum should be baseline corrected and the wavenumbers of the major absorption bands should be identified.

Visualizing the Conformational Differences

The stereochemical relationship between the substituents determines the preferred chair conformation of the piperidine ring. The following Graphviz diagrams illustrate the likely dominant conformations for the cis and trans isomers and the key spatial relationships influencing the NMR spectra.

G cluster_trans trans-Isomer ((3S,5R)) Conformer cluster_cis cis-Isomer ((3S,5S)) Conformer trans_N N-H trans_C2 CH₂ trans_N->trans_C2 trans_C3 CH-NHBoc trans_C2->trans_C3 trans_C4 CH₂(ax/eq) trans_C3->trans_C4 trans_C5 CH-F(ax) trans_C4->trans_C5 trans_C6 CH₂(ax/eq) trans_C5->trans_C6 trans_C6->trans_N note_trans Axial Fluorine leads to large ³J(Hax,F) couplings. cis_N N-H cis_C2 CH₂ cis_N->cis_C2 cis_C3 CH-NHBoc cis_C2->cis_C3 cis_C4 CH₂(ax/eq) cis_C3->cis_C4 cis_C5 CH-F(eq) cis_C4->cis_C5 cis_C6 CH₂(ax/eq) cis_C5->cis_C6 cis_C6->cis_N note_cis Equatorial Fluorine leads to small ³J(H,F) couplings.

Caption: Predicted chair conformations of cis and trans isomers.

Conclusion: A Predictive Framework for Stereochemical Assignment

While the definitive assignment of stereoisomers always relies on empirical data, this guide provides a robust, predictive framework for the spectroscopic differentiation of the diastereomers of tert-Butyl ((5-fluoropiperidin-3-yl)carbamate). By focusing on the stereochemically sensitive parameters in ¹H and ¹³C NMR, particularly the magnitudes of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, researchers can confidently assign the relative stereochemistry of their synthesized compounds. The provided protocols offer a standardized approach to data acquisition, ensuring that the subtle yet significant differences between these isomers can be reliably observed and interpreted.

References

  • Gerken, M., & Willner, H. (2007). The Conformational Preferences of Fluorinated Piperidines.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Berger, S., Braun, S., & Kalinowski, H. O. (1997). NMR Spectroscopy of the Non-Metallic Elements. John Wiley & Sons.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Hunter, L. (2010). The conformational properties of fluorinated five- and six-membered rings. Beilstein Journal of Organic Chemistry, 6, 38.
  • Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133-13141. [Link]

  • Abraham, R. J., & Edgar, M. (1997). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Magnetic Resonance in Chemistry, 35(5), 323-330.
  • Doddrell, D. M., Barfield, M., Adcock, W., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. [Link]

  • Mallory, F. B., & Mallory, C. W. (2006). Through-bond and through-space JFF spin-spin coupling in peridifluoronaphthalenes. Journal of the American Chemical Society, 128(49), 15769-15775.

Sources

assessing the purity of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate from different suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Assessing the Purity of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate from Different Suppliers

Introduction: The Critical Role of Starting Material Purity in Drug Discovery

In the landscape of modern drug development, the quality of starting materials and intermediates is not merely a matter of compliance; it is a cornerstone of safety, efficacy, and reproducibility. The molecule at the center of our investigation, tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, is a chiral building block of significant interest. Its fluorinated piperidine scaffold is a privileged motif in medicinal chemistry, known for its ability to modulate physicochemical properties like metabolic stability and membrane permeability.[1] The specific stereochemistry—(3S, 5R)—is paramount, as even minute quantities of an undesired enantiomer or diastereomer can lead to drastically different pharmacological or toxicological profiles.[2]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers, process chemists, and quality control analysts to rigorously assess and compare the purity of this critical intermediate from various commercial suppliers. We will move beyond a simple checklist of tests, delving into the causality behind our analytical choices and establishing a self-validating system of protocols. The objective is to empower you to make informed sourcing decisions based on robust scientific data, ensuring the integrity of your research and development pipeline. Any impurities present in these building blocks can propagate through a synthetic sequence, ultimately compromising the quality and safety of the final Active Pharmaceutical Ingredient (API).[3][4]

The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification

A single analytical technique is insufficient to paint a complete picture of a compound's purity. A substance can be chromatographically pure by HPLC but structurally incorrect, or it can be the correct structure but contaminated with its own stereoisomer. Therefore, we employ an orthogonal and hierarchical testing strategy. This workflow ensures that each analytical step validates the others, providing a high degree of confidence in the final assessment.

G cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Quantitative Purity Assessment cluster_2 Phase 3: Final Assessment A Sample Receipt & Visual Inspection B ¹H and ¹⁹F NMR Spectroscopy (Structural Confirmation) A->B Confirms basic identity C High-Resolution Mass Spectrometry (HRMS) (Identity & Elemental Composition) B->C Confirms structure D Reverse-Phase HPLC-UV (Chromatographic Purity) C->D Proceed if structure is correct E Chiral HPLC (Enantiomeric & Diastereomeric Purity) D->E Quantify chemical purity F GC-HS (Residual Solvents) D->F Parallel analysis G Data Consolidation & Impurity Profiling E->G Quantify chiral purity F->G Quantify solvents H Supplier Qualification Decision G->H Comprehensive Purity Profile

Caption: Overall workflow for the comprehensive purity assessment of the target compound.

Part 1: Structural Integrity and Identity Confirmation

Before any quantitative analysis, we must unequivocally confirm that the material supplied is, in fact, tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for unambiguous structure elucidation. For a fluorinated molecule like this, both ¹H and ¹⁹F NMR are indispensable.

  • Expertise & Causality: ¹H NMR provides information on the proton environment, confirming the presence of the piperidine ring, the t-butyl group, and the carbamate proton. However, the fluorine atom introduces complex splitting patterns (H-F couplings) and chemical shift changes that are highly diagnostic of its position and stereochemistry.[1][5] ¹⁹F NMR is crucial; a single, clean signal confirms the presence of a single fluorine environment, while its coupling to adjacent protons helps solidify the structural assignment.[6] We use a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments (like COSY and HSQC) to map all connections within the molecule.

  • Trustworthiness (Self-Validation): The data from ¹H and ¹⁹F NMR must be mutually consistent. For instance, the splitting pattern observed for a proton on a carbon adjacent to the fluorine in the ¹H spectrum must correspond to a coupling constant (J-value) that is also observable in the ¹⁹F spectrum. This cross-validation confirms the F-C-H connectivity.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula.

  • Expertise & Causality: We use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ with minimal fragmentation.[7] An accurate mass measurement (typically to within 5 ppm) can distinguish our target compound (C₁₀H₁₉FN₂O₂) from other potential impurities with the same nominal mass but different elemental compositions. This technique is exceptionally sensitive, making it ideal for identifying trace impurities when coupled with liquid chromatography (LC-MS).[8][9]

Part 2: Quantitative Purity and Impurity Profiling

Once the structure is confirmed, we quantify its purity and characterize any contaminants. This aligns with regulatory expectations, which mandate the identification and control of impurities.[10][11][12][13]

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is the gold standard for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[14][15][16] We use a reverse-phase method with UV detection to separate the main compound from any process-related impurities or degradation products.

  • Expertise & Causality: A gradient elution method using a C18 column is chosen for its versatility in separating compounds with a range of polarities. The UV detector is set to a low wavelength (e.g., 210 nm) to ensure the detection of most organic impurities, which may lack a strong chromophore. Purity is typically expressed as area percent, assuming all components have a similar response factor at this wavelength. This method is excellent for detecting by-products, unreacted starting materials, and other related substances.[4]

Chiral HPLC: The Stereochemical Gatekeeper

For a chiral molecule, assessing stereochemical purity is as important as chemical purity.[3] Undesired stereoisomers are considered impurities.

  • Expertise & Causality: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[17] Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including amines and their derivatives.[18][19][20] The choice of mobile phase (normal phase vs. reverse phase) is critical and must be optimized to achieve baseline resolution between the desired (3S, 5R) isomer and all other potential stereoisomers ((3R, 5S), (3S, 5S), (3R, 5R)).

  • Trustworthiness (Self-Validation): A sample of the racemic compound (a mixture of all possible stereoisomers), if available or synthesized in-house, should be injected to confirm that the method is capable of separating all stereoisomers and to identify their retention times.

G cluster_0 Impurity Detection cluster_1 Threshold Evaluation (ICH Q3A) cluster_2 Action A Impurity Detected (e.g., via HPLC) B Is Impurity > Reporting Threshold? (e.g., >0.05%) A->B C Is Impurity > Identification Threshold? (e.g., >0.10%) B->C Yes H No Action Required B->H No D Is Impurity > Qualification Threshold? (e.g., >0.15%) C->D Yes E Report in Batch Record C->E No F Identify Structure (LC-MS, NMR) D->F No G Qualify via Toxicological Studies or Justify as Metabolite D->G Yes

Caption: Decision tree for impurity characterization based on ICH Q3A/B guidelines.[10][11]

Comparative Analysis: A Case Study of Three Suppliers

To illustrate the process, we analyzed batches of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate from three fictional suppliers: Supplier A , Supplier B , and Supplier C .

Table 1: Summary of Purity Assessment Data
ParameterMethodSupplier ASupplier BSupplier CAcceptance Criteria
Appearance VisualWhite SolidOff-White SolidWhite Crystalline SolidWhite to Off-White Solid
Identity (¹H, ¹⁹F NMR) NMRConformsConformsConformsConforms to Structure
Identity (HRMS) ESI-MSConformsConformsConformsM+H within 5 ppm
Purity (Area %) HPLC (210 nm)99.6%98.5%99.9% ≥ 98.0%
Largest Unk. Impurity HPLC (210 nm)0.15%0.8% (at RRT 1.2)0.04%≤ 0.2%
Total Impurities HPLC (210 nm)0.4%1.5%0.1% ≤ 2.0%
Chiral Purity (ee/de) Chiral HPLC99.2%>99.9% >99.9% ≥ 99.0%
Residual Solvents GC-HSHeptane: 450 ppmDichloromethane: 800 ppmNot DetectedPer ICH Q3C

RRT = Relative Retention Time

Interpretation and Discussion
  • Supplier C emerges as the highest quality provider. The material is exceptionally pure by both achiral and chiral HPLC, with no significant impurities and no detectable residual solvents. This is the benchmark material, ideal for cGMP synthesis or when assay reproducibility is paramount.

  • Supplier A provides material with good chemical purity (99.6%) but falls slightly short on chiral purity (99.2%) compared to the others. The largest unknown impurity at 0.15% would require structural identification according to ICH guidelines.[11][21] This material might be acceptable for early-stage, non-critical research where cost is a primary driver, but the stereoisomeric impurity could be a significant risk for later-stage development.

  • Supplier B presents a significant quality concern. While the chiral purity is excellent, the achiral HPLC analysis reveals a major impurity at 0.8%. This far exceeds the identification threshold and would require immediate investigation and toxicological qualification.[12] Furthermore, the presence of dichloromethane, a Class 2 solvent, at 800 ppm (above the ICH limit of 600 ppm) makes this batch unacceptable for most pharmaceutical applications. This highlights the necessity of a multi-faceted testing approach; relying solely on chiral analysis would have missed a critical chemical impurity.

Detailed Experimental Protocols

Protocol 1: HPLC Purity Analysis
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile.

Protocol 2: Chiral HPLC Analysis
  • System: Shimadzu Nexera-i or equivalent with UV detector.

  • Column: Daicel Chiralpak AD-3, 4.6 x 150 mm, 3 µm.

  • Mobile Phase: Isocratic, n-Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg/mL in mobile phase.

Protocol 3: NMR Structural Confirmation
  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with TMS as internal standard.

  • Concentration: ~10 mg/mL.

  • Experiments:

    • ¹H NMR (zg30 pulse program, 16 scans).

    • ¹⁹F NMR ({¹H} decoupled, 64 scans).

    • ¹³C NMR ({¹H} decoupled, 1024 scans).

  • Analysis: Confirm expected chemical shifts, multiplicities, and integration for all signals. Verify H-F and C-F coupling constants.

Conclusion and Recommendations

The comprehensive assessment of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate requires a rigorous, multi-technique approach. Relying on a single data point, such as a supplier's Certificate of Analysis or one in-house test, is insufficient and carries significant risk.

  • For GMP and late-stage development: Supplier C is the only viable option, providing material of the highest chemical and stereochemical purity.

  • For early-stage research: Supplier A could be considered a cost-effective option, provided the 0.8% stereoisomeric impurity is deemed acceptable for the specific application.

  • Supplier B should be disqualified: The presence of a major, unidentified process impurity and unacceptable levels of a Class 2 solvent render this material high-risk for any pharmaceutical application.

This guide provides a robust framework for making data-driven sourcing decisions. By implementing these self-validating protocols, researchers and drug developers can ensure the quality and integrity of their critical building blocks, ultimately contributing to the development of safer and more effective medicines.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central, National Center for Biotechnology Information.[Link]

  • Quality: impurities. European Medicines Agency (EMA).[Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.[Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency (EMA).[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.[Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate.[Link]

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc.[Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]

  • The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. Medium.[Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek.[Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.[Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.[Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech.[Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.[Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.[Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed, National Center for Biotechnology Information.[Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, National Center for Biotechnology Information.[Link]

  • Measuring Chiral Purity. OpenOChem Learn.[Link]

  • Mass spectrometry in impurity profiling. ResearchGate.[Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.[Link]

Sources

The Strategic Advantage of Fluorinated Piperidine Linkers in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimmers (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, consisting of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker, offer a powerful modality to eliminate disease-causing proteins. While the warhead and E3 ligase ligand dictate the "what" and "how" of degradation, the often-underestimated linker plays a crucial role in orchestrating the efficiency and selectivity of this process. This guide provides an in-depth comparative analysis of PROTACs incorporating fluorinated piperidine linkers, with a particular focus on the strategic advantages conferred by moieties such as tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. We will explore the causal relationships behind experimental choices, present supporting data, and provide detailed protocols for the evaluation of these next-generation protein degraders.

The Rationale for Fluorinated Piperidine Linkers in PROTACs

The incorporation of cyclic structures like piperidine into PROTAC linkers is a well-established strategy to impart conformational rigidity. This pre-organization of the PROTAC molecule can reduce the entropic penalty upon binding to both the target protein and the E3 ligase, thereby favoring the formation of a stable and productive ternary complex essential for efficient ubiquitination and subsequent degradation.

The strategic addition of fluorine to the piperidine ring offers a multi-pronged approach to optimizing PROTAC performance:

  • Modulation of Physicochemical Properties: Fluorination is a common tactic in medicinal chemistry to fine-tune properties like lipophilicity and membrane permeability. The introduction of fluorine can lower the pKa of nearby amines, influencing the overall charge state of the molecule at physiological pH and potentially improving cell permeability and pharmacokinetic properties.[1][2][3]

  • Conformational Control: The gauche effect of fluorine can influence the preferred conformation of the piperidine ring, further restricting the conformational flexibility of the linker and guiding the PROTAC into a bioactive conformation.[1]

  • Metabolic Stability: Fluorine substitution at metabolically labile positions can block oxidative metabolism, thereby increasing the half-life of the PROTAC.

The specific stereochemistry of the fluoropiperidine moiety, such as in (3S,5R)-5-fluoropiperidin-3-amine derivatives, provides a defined three-dimensional vector for the linker, allowing for precise spatial orientation of the warhead and E3 ligase ligand. This level of control is critical for optimizing the protein-protein interactions within the ternary complex.

Comparative Analysis of PROTAC Performance

Case Study 1: BTK-Targeting PROTACs

BTK is a well-validated target in B-cell malignancies. Several PROTACs have been developed to induce its degradation. Studies have shown that the linker composition significantly impacts the degradation efficiency of BTK degraders.[4][5] For instance, the introduction of rigid piperidine-containing linkers has been shown to improve metabolic stability and potency.[6]

PROTACTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
Hypothetical BTK-1F BTKCRBNFluorinated Piperidine<10>90N/A
BTK-1 (non-fluorinated) BTKCRBNPiperidine20~85[4][5]
BTK-2 (flexible linker) BTKCRBNPEG50~80[5]

This table includes hypothetical data for a PROTAC with a fluorinated piperidine linker to illustrate the expected improvements based on the principles discussed.

The anticipated lower DC50 and higher Dmax for Hypothetical BTK-1F are based on the premise that the fluorinated piperidine linker would enhance ternary complex stability and improve cellular permeability compared to its non-fluorinated counterpart and a more flexible PEG linker.

Case Study 2: BRD4-Targeting PROTACs

BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins and is a key regulator of oncogene expression. The development of BRD4-targeting PROTACs has been a fertile ground for linker optimization studies.[7][8][9]

PROTACTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
B24 BRD4CRBNEthylenedioxy0.75>95[7]
ARV-825 BRD4CRBNPEG<1>90[10]
MZ1 BRD4VHLPEG1-10>90[11]

While the provided references do not contain a direct comparison with a fluorinated piperidine linker, the exceptional potency of B24 , which incorporates a relatively rigid ethylenedioxy linker, highlights the benefits of linker rigidity in achieving potent degradation.[7] It is plausible that a well-designed fluorinated piperidine linker could achieve similar or even superior performance by further optimizing the conformational rigidity and physicochemical properties of the PROTAC.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the performance of PROTACs.

Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., MV4-11 for BRD4, Ramos for BTK)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical 8-point concentration curve might range from 1 pM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

  • Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Recombinant tagged target protein (e.g., His-tagged)

  • Recombinant tagged E3 ligase complex (e.g., GST-tagged)

  • PROTAC of interest

  • Assay buffer

  • TR-FRET donor antibody (e.g., anti-His-Tb)

  • TR-FRET acceptor antibody (e.g., anti-GST-d2)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC at various concentrations in assay buffer.

  • Assay Plate Setup: In a microplate, add the target protein, E3 ligase, and PROTAC. Include controls with only two of the three components.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.

  • Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.

  • Second Incubation: Incubate the plate again to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

Visualizing the PROTAC Mechanism and Workflow

The following diagrams illustrate the fundamental principles of PROTAC action and the experimental workflow for their characterization.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Enters for Degradation E3->POI Ubiquitinates Degraded_POI Degraded Peptides Proteasome->Degraded_POI Produces Ub Ubiquitin

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Synthesis & Characterization cell_culture Cell Culture & Treatment start->cell_culture ternary_complex Ternary Complex Formation Assay start->ternary_complex lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blotting lysis->western_blot data_analysis Data Analysis (DC50/Dmax) western_blot->data_analysis in_vivo In Vivo Efficacy Studies data_analysis->in_vivo ternary_complex->in_vivo

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The strategic incorporation of fluorinated piperidine linkers, such as those derived from tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, represents a significant advancement in the rational design of PROTACs. By providing conformational rigidity, modulating physicochemical properties, and enhancing metabolic stability, these linkers can lead to PROTACs with superior potency and drug-like properties. While further head-to-head comparative studies are needed to fully elucidate the structure-activity relationships, the available data strongly support the continued exploration of fluorinated cyclic linkers in the development of next-generation targeted protein degraders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, evaluate, and optimize these promising therapeutic agents.

References

  • Identification of Highly Efficacious PROTACs Targeting BRD4 Against Acute Myeloid Leukemia: Design, Synthesis, and Biological Evaluations. (Source not provided with a clickable URL)
  • Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton. [Link]

  • Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed. [Link]

  • Targeted selective degradation of Bruton's tyrosine kinase by PROTACs - ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC - NIH. [Link]

  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - NIH. [Link]

  • Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - NIH. [Link]

  • Rational structure-based design of BRD4 degrader PROTAC - ResearchGate. [Link]

  • Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components - ResearchGate. [Link]

  • Required physicochemical properties for oral PROTACs. - ResearchGate. [Link]

  • Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - MDPI. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs - NET. [Link]

  • Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders - PMC - PubMed Central. [Link]

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]

  • Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. [Link]

  • Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. [Link]

  • BTK degradation induced by PROTACs a Chemical structures of BTK... - ResearchGate. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - NIH. [Link]

  • (PDF) tert-Butyl carbamate. [Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and RAD3-related (ATR) kinase - ChemRxiv. [Link]

  • Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - MCE. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - NIH. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing). [Link]

Sources

Navigating the Selectivity Labyrinth: A Comparative Guide to Cross-Reactivity Studies of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and its versatile three-dimensional structure.[1][2][3] This structural motif is a "privileged scaffold," meaning it can bind to a wide range of biological targets, making it a fertile ground for drug discovery.[3] However, this versatility is a double-edged sword, presenting a significant challenge: the potential for off-target interactions, or cross-reactivity. Unintended binding can lead to a spectrum of adverse effects, from diminished efficacy to severe, life-threatening toxicity.

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies, using the promising class of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate-based compounds as a central case study. The strategic incorporation of fluorine can modulate key physicochemical properties such as basicity (pKa) and metabolic stability, which may improve a compound's drug-like characteristics.[4][5] Yet, these modifications can also alter the off-target binding profile, making a thorough investigation of selectivity an indispensable part of the preclinical safety assessment.[6][7] This document is intended to provide researchers and drug development professionals with the technical insights and field-proven methodologies required to navigate the complex but critical task of ensuring target specificity.

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

To de-risk a drug discovery program efficiently, a tiered or cascaded approach to cross-reactivity screening is paramount. This strategy front-loads broad, cost-effective assays to rapidly identify potential liabilities, reserving more complex and resource-intensive studies for confirming and characterizing initial "hits." This allows for early, data-driven decisions, enabling medicinal chemists to optimize for selectivity before significant resources are invested.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Mechanistic Validation cluster_3 Tier 4: In Vivo Correlation A Broad Panel Radioligand Binding Assay (e.g., 40-70 targets) @ a single high concentration (10 µM) B Dose-Response Binding Assay (IC50 Determination) A->B Hits Identified (e.g., >50% inhibition) C Cell-Based Functional Assays (e.g., Calcium Flux, cAMP, Patch Clamp) B->C Potent Off-Targets (IC50 < 1 µM) D Determine Agonist, Antagonist, or Modulator Activity C->D E Targeted In Vivo Safety Models (e.g., Cardiovascular, CNS) D->E Functionally Active Off-Targets

Figure 1: A tiered screening cascade for assessing cross-reactivity.

Tier 1: Casting a Wide Net with Broad Panel Screening

The initial step involves screening the compound of interest against a large, diverse panel of receptors, ion channels, enzymes, and transporters at a single, high concentration (typically 1-10 µM). This provides a panoramic view of potential off-target interactions. Radioligand binding assays are the gold standard for this purpose due to their robustness, sensitivity, and scalability.[8][9]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Compound Preparation: A 10 mM stock solution of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is prepared in 100% DMSO. This stock is then diluted to the final assay concentration (e.g., 10 µM) in the specific assay buffer for each target.

  • Reaction Mixture: For each target, a reaction mixture is prepared containing:

    • Membrane homogenate or cells expressing the target receptor.

    • A specific radioligand at a concentration near its dissociation constant (Kd).

    • The test compound (10 µM) or vehicle control.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific.

  • Separation: The key challenge is to separate the receptor-bound radioligand from the unbound radioligand.[9] This is most commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[10]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to the vehicle control. A result of >50% inhibition is typically considered a "hit" that requires further investigation.

Comparative Data: Hypothetical Broad Panel Screen

The table below presents hypothetical screening data for our lead compound and two structural analogs to illustrate how comparative data can guide further studies.

Target FamilySpecific TargetLead Compound (% Inhibition @ 10 µM)Analog 1 (Des-fluoro) (% Inhibition @ 10 µM)Analog 2 (Altered Stereochemistry) (% Inhibition @ 10 µM)
GPCRs Sigma-1 (S1R)68%75%22%
Muscarinic M255%62%15%
Dopamine D212%18%9%
Ion Channels hERG (KCNH2)48%71%18%
Nav1.58%11%5%
Transporters SERT25%33%19%

Causality Behind Observations: The data suggests our lead compound has potential off-target activity at the Sigma-1 and Muscarinic M2 receptors, and moderate activity at the hERG channel. The des-fluoro analog (Analog 1) shows exacerbated off-target activity, particularly at the hERG channel. This is a critical finding, as hERG channel inhibition is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome) and a frequent reason for late-stage drug withdrawal.[11][12] The strategic placement of fluorine in our lead compound appears to have partially mitigated this hERG liability.[6] Analog 2, with altered stereochemistry, demonstrates a much cleaner profile, highlighting the profound impact of 3D geometry on selectivity.

Tier 2 & 3: From Binding to Function

Identifying a binding interaction is only the first step. It is crucial to quantify the potency of this interaction (IC50) and, most importantly, to understand its functional consequence. A compound could be an antagonist (blocker), an agonist (activator), or a modulator of the off-target protein. This functional context is essential for predicting potential clinical side effects.

Experimental Protocol: Dose-Response and Functional Assays

1. Dose-Response Binding Assay (IC50 Determination): This protocol is similar to the primary screen, but instead of a single concentration, a range of concentrations (e.g., 10-point, half-log dilutions) of the test compound is used.[13] The resulting data is plotted to generate a dose-response curve, from which the IC50 (concentration causing 50% inhibition) is calculated.

2. Cell-Based Functional Assay (e.g., hERG QPatch Assay): For ion channels like hERG, automated patch-clamp electrophysiology is the industry standard for functional assessment.[11][12]

  • Cell Line: A cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Patch Clamp: The automated system (e.g., QPatch) establishes a high-resistance seal ("giga-seal") with a single cell and achieves a whole-cell configuration.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents, which are measured continuously.

  • Compound Application: After establishing a stable baseline, increasing concentrations of the test compound are perfused over the cell.

  • Data Analysis: The inhibition of the hERG current is measured at each concentration, and an IC50 value is determined. This provides a direct functional measure of channel block.

G A Primary Screen Hit (e.g., >50% Inhibition @ 10µM) B Dose-Response Binding Assay A->B C Determine IC50 B->C D Is IC50 Potent? (e.g., < 10x On-Target Potency) C->D E Low Risk (Monitor) D->E No F High Risk (Investigate Function) D->F Yes I Inform SAR/ Go-No Go Decision E->I G Cell-Based Functional Assay (e.g., Patch Clamp, Calcium Flux) F->G H Characterize Functional Effect (Agonist, Antagonist, etc.) G->H H->I

Figure 2: Workflow for hit confirmation and functional characterization.

Comparative Data: Potency and Functional Activity
CompoundTargetAssay TypeResult (IC50 in µM)Functional Effect
Lead Compound Sigma-1 (S1R)Radioligand Binding0.85-
Muscarinic M2Radioligand Binding1.2-
Muscarinic M2cAMP Assay2.5Antagonist
hERGQPatch9.5Channel Block
Analog 1 (Des-fluoro) hERGQPatch2.1Channel Block
Analog 2 (Altered Stereo) hERGQPatch> 30Negligible Block

Authoritative Interpretation: The dose-response assays confirm the off-target activities. The lead compound is a potent binder to S1R and a moderately potent antagonist at the M2 receptor. Critically, its functional hERG IC50 is 9.5 µM. A common rule of thumb in early discovery is to seek a >30-fold window between the hERG IC50 and the therapeutic plasma concentration.[12] The des-fluoro analog shows a much more dangerous hERG IC50 of 2.1 µM, confirming that the fluorine atom is beneficial for cardiac safety. Analog 2 shows a significantly improved safety profile, making it a more attractive candidate for further development. This comparative data provides a clear rationale for prioritizing Analog 2 and deprioritizing Analog 1, demonstrating a self-validating system for lead selection.

Conclusion: From Data to Decision

This guide illustrates a logical, evidence-based workflow for assessing the cross-reactivity of a promising compound class. By systematically progressing from broad screening to functional validation, researchers can build a comprehensive selectivity profile. The comparative analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate and its analogs demonstrates how this data directly informs structure-activity relationships (SAR) and guides the design of safer, more selective medicines. Proactively identifying and mitigating off-target effects is not merely a regulatory hurdle; it is a fundamental principle of rational drug design that maximizes the potential for clinical success.

References

  • Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity." Accessed January 6, 2026. [Link]

  • Zhang R, Xie X. "Recent progress in assays for GPCR drug discovery." Acta Pharmacologica Sinica. 2012. [Link]

  • Jiang LI, et al. "Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors." Frontiers in Pharmacology. 2021. [Link]

  • Creative Bioarray. "hERG Safety Assay." Accessed January 6, 2026. [Link]

  • Appleton Woods. "The Importance of Screening Against the hERG Assay." Accessed January 6, 2026. [Link]

  • Lin Y, et al. "Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels." PLoS One. 2013. [Link]

  • Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions." Accessed January 6, 2026. [Link]

  • Schrage R, et al. "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors." International Journal of Molecular Sciences. 2024. [Link]

  • Schrage R, et al. "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors." PubMed. 2024. [Link]

  • Cole-Parmer. "In Vitro and In Vivo Studies and Drug Discovery." 2024. [Link]

  • Gifford Bioscience. "Radioligand Binding Assay." Accessed January 6, 2026. [Link]

  • Sharif NA, Chaudhry S. "Overview and Examples of Drug Screening in Cell-and Tissue-Based Assay Systems: Screening Funnels for In Vitro and In Vivo Studies." Bentham Science. 2025. [Link]

  • Fularz M, et al. "RANDOMFOREST BASED ASSESSMENT OF THE HERG CHANNEL INHIBITION POTENTIAL FOR THE EARLY DRUG CARDIOTOXICITY TESTING." Bio-Algorithms and Med-Systems. 2015. [Link]

  • Hariyadi DM, et al. "In vitro receptor binding assays: General methods and considerations." ResearchGate. 2025. [Link]

  • MilliporeSigma. "Receptor Binding Assays - Multiwell Plates." Accessed January 6, 2026. [Link]

  • Matsumoto RR, et al. "SIGMA RECEPTOR BINDING ASSAYS." Current Protocols in Pharmacology. 2016. [Link]

  • IT Medical Team. "In Vitro Assays in Pharmacology: A Comprehensive Overview." 2024. [Link]

  • National Center for Biotechnology Information. "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb." Assay Guidance Manual. 2015. [Link]

  • Elfawal B, et al. "Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects." Pharmaceutics. 2024. [Link]

  • Rubbiani R, et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules. 2022. [Link]

  • Frank M. "Piperidine-based drug discovery." University of Arizona. 2017. [Link]

  • Togni A, et al. "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ChemMedChem. 2016. [Link]

  • Scientific Update. "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." 2019. [Link]

  • Godyń J, et al. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry. 2025. [Link]

  • Aris N. "What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods." Worldwide Clinical Trials. 2025. [Link]

  • Nairoukh Z, et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry. 2020. [Link]

  • Kliuchnyk K, et al. "Pharmacological Applications of Piperidine Derivatives." Encyclopedia.pub. 2023. [Link]

Sources

benchmarking the synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate against published methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the (3S,5R)-5-Fluoropiperidin-3-yl Carbamate Scaffold

The fluorinated piperidine motif is a cornerstone in modern medicinal chemistry. The strategic incorporation of fluorine atoms into the piperidine ring can significantly modulate key pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The specific stereoisomer, tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, represents a highly valuable chiral building block for the synthesis of complex drug candidates. The defined cis-relationship between the amine and fluorine substituents at the C3 and C5 positions, along with their specific absolute stereochemistry, provides a rigid conformational scaffold that is crucial for precise molecular recognition in drug-target interactions. This guide provides a comprehensive analysis of a proposed, highly stereocontrolled synthetic route to this target molecule, benchmarked against other established methodologies for fluoropiperidine synthesis.

Proposed Gold Standard Synthesis: A Stereocontrolled Approach from a Chiral Hydroxy-Piperidine Precursor

Based on a comprehensive review of published methodologies for the synthesis of stereochemically defined 3,5-disubstituted piperidines and stereospecific fluorination reactions, we have constructed a robust and highly selective synthetic pathway. This approach leverages a chiral dihydroxy-piperidine intermediate, allowing for precise installation of the required stereocenters, followed by a stereoinvertive fluorination step.

Conceptual Workflow of the Proposed Synthesis

The proposed multi-step synthesis is designed to exert maximum control over the stereochemical outcomes at each stage. The workflow begins with the creation of a key dihydroxy-piperidine scaffold, followed by functional group manipulation and a final key fluorination step.

Synthetic_Workflow A 1. Chiral Precursor Synthesis (e.g., from L-Glutamic Acid) B 2. Formation of (3R,5S)-cis-Dihydroxy- piperidine Scaffold A->B Multi-step [Ref. 21] C 3. Selective Protection & Amine Installation B->C Regioselective manipulation D 4. Boc Protection of Amine C->D Standard conditions E 5. Deoxyfluorination with Stereochemical Inversion D->E DAST or Deoxo-Fluor [Ref. 5, 14] F Final Product: tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate E->F

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a composite pathway constructed from established procedures for analogous transformations.[2][3]

Step 1: Synthesis of tert-Butyl ((3R,5S)-5-hydroxypiperidin-3-yl)carbamate (Precursor)

The synthesis of the key hydroxy-piperidine precursor can be achieved via a multi-step sequence starting from the readily available chiral pool starting material, L-glutamic acid. This route involves the formation of a diol, followed by tosylation and cyclization with an appropriate amine to form the piperidine ring. Subsequent functional group manipulations would lead to the desired Boc-protected (3R,5S)-5-hydroxypiperidin-3-yl)carbamate. The (3R,5S) stereochemistry is established from the chirality of the starting material.

Step 2: Deoxyfluorination with Stereochemical Inversion

  • Rationale: The conversion of the hydroxyl group to a fluorine atom is a critical step. Deoxyfluorinating agents such as Diethylaminosulfur Trifluoride (DAST) or the more thermally stable Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are the reagents of choice.[2][4] These reagents react with the alcohol to form an intermediate alkoxy-sulfur trifluoride, which then undergoes an intramolecular nucleophilic substitution (SN2) by fluoride. This mechanism proceeds with a clean inversion of stereochemistry at the carbon center. Therefore, the S-configured hydroxyl group at the C5 position of the precursor will be converted to an R-configured fluorine atom, yielding the desired (3S,5R) final product.

  • Procedure:

    • To a solution of tert-butyl ((3R,5S)-5-hydroxypiperidin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, cool the mixture to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of DAST (1.2 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, and then slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

Benchmarking Against Alternative Synthetic Strategies

While the proposed stereocontrolled route offers high selectivity, it is important to benchmark it against other common methods for synthesizing fluorinated piperidines.

MethodKey Features & AdvantagesDisadvantages & ChallengesApplicability to Target
Proposed Stereocontrolled Route - High stereochemical control. - Utilizes a chiral pool starting material. - Predictable stereochemical outcome of fluorination (inversion).- Multi-step synthesis, potentially leading to lower overall yield. - Requires careful control of protecting group chemistry.High: Specifically designed to achieve the desired (3S,5R) stereochemistry.
Catalytic Hydrogenation of Fluoropyridines - Often uses readily available and cheaper fluoropyridine starting materials.[5][6] - Can be a robust and scalable method.[5] - Can achieve cis-selectivity.[5][6]- Achieving the specific (3S,5R) stereochemistry is challenging and may require a chiral catalyst or auxiliary. - Risk of hydrodefluorination as a side reaction.[6] - High pressure equipment may be required.Moderate: While a powerful method for fluoropiperidines in general, achieving the specific enantiopure (3S,5R) product would require significant development of a custom asymmetric hydrogenation protocol.
Ring Enlargement of Chiral Prolinols - An established method for the enantioselective synthesis of 3-amino-5-fluoropiperidines.[7] - Directly installs the key functional groups.- The synthesis of the required chiral prolinol precursor can be complex. - May produce a mixture of diastereomers that require separation.High: This is a very strong alternative. The choice between this method and the proposed route may depend on the availability of starting materials and the specific stereochemical outcomes of the ring expansion.
Prins-type Fluorinative Cyclization - A novel method for forming the piperidine ring and C-F bond simultaneously.[2]- Reported to have only moderate diastereoselectivity.[2] - May not be suitable for installing the 3-amino substituent in a controlled manner.Low: This method is less suitable for the synthesis of a specific, highly functionalized stereoisomer like the target molecule.
Visualizing the Alternative Approaches

Alternative_Methods cluster_0 Catalytic Hydrogenation cluster_1 Ring Enlargement A Substituted 3-Fluoropyridine B Asymmetric Hydrogenation (Chiral Catalyst/Auxiliary) A->B C Mixture of Piperidine Stereoisomers B->C G Final Product: tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate C->G Requires Chiral Separation/Resolution D Chiral Prolinol Derivative E Fluorine-driven Ring Expansion D->E F 3-Amino-5-fluoropiperidine Scaffold E->F F->G Boc Protection

Caption: Conceptual overview of alternative synthetic strategies.

Conclusion and Recommendations

For researchers and drug development professionals requiring high stereochemical purity, the proposed stereocontrolled synthesis from a chiral hydroxy-piperidine precursor represents the most logical and defensible approach to tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. Its key advantage lies in the predictable and controlled installation of each stereocenter, particularly the final stereoinvertive fluorination step which definitively sets the C5-(R) configuration.

The ring enlargement of a chiral prolinol stands as a strong and viable alternative, potentially offering a more direct route to the 3-amino-5-fluoro core.[7] A direct comparison of the overall yield and step-economy of these two methods would be a valuable future investigation.

Methods such as the catalytic hydrogenation of a fluoropyridine , while excellent for producing racemic or diastereomeric mixtures of fluoropiperidines, would necessitate a significant investment in developing a specific asymmetric variant to be competitive for the synthesis of this particular enantiopure target.[5][6]

Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, purity demands, and the availability of starting materials and specialized reagents. However, for achieving the highest degree of stereochemical fidelity, a strategy that builds the molecule from a chiral precursor with well-understood, stereocontrolled transformations remains the gold standard.

References

  • Olofsson, B., Bogár, K., Fransson, A. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]

  • Hartwieg, C., Priess, J., Schuetz, H., Rufle, D., Valente, C., Bury, C., La Vecchia, L., & Francotte, E. (2014). 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127. [Link]

  • Ohishi, T., Nishiura, M., & Hou, Z. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5907–5922. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Orliac, A., Routier, J., Burgat-Charvillon, F., & Cossy, J. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Chemistry – A European Journal, 20(13), 3813-3824. [Link]

  • Rowley, E. R., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Thareja, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8296. [Link]

  • Wolfgang HB Sauer Dr.rer.nat., CChem MRSC Researcher at Dassault Systemes Biovia GmbH. (n.d.). ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Ring Enlargement and Ring Contraction of 3-Hydroxy-3-(trifluoromethyl)piperidines: Synthesis of 2-Substituted 2-(Trifluoromethyl)pyrrolidines and 4-Substituted 4-(Trifluoromethyl)azepanes. ResearchGate. [Link]

  • Brown, A. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8044-8051. [Link]

  • Thareja, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8296. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ResearchGate. [Link]

  • Ohishi, T., et al. (2012). Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5548-5552. [Link]

  • Organic Syntheses. (n.d.). gem-Difluorination of 4,4'-Difluorobenzophenone with Deoxo-Fluor®. [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Kumar, A., & Chimni, S. S. (2012). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 51B(5), 757-761. [Link]

  • Google Patents. (n.d.). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Request PDF. (n.d.). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring tert-Butyl N-[(3R)-Piperidin-3-yl]carbamate: A Key Pharmaceutical Intermediate. [Link]

  • Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Google Patents. (n.d.).
  • Antonenko, Y. N., et al. (2017). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. Biochemistry (Moscow), 82(1), 124–131. [Link]

  • ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to Fluorinated Piperidines in CGRP Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the deliberate incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The piperidine motif, a prevalent scaffold in numerous approved drugs, becomes a particularly powerful tool when functionalized with fluorine. This guide provides a comparative analysis of drug discovery projects centered on Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, with a focus on the successful application of a highly fluorinated piperidine moiety in the approved drug atogepant. We will dissect the impact of fluorination on biological activity and physicochemical properties by comparing atogepant to its non-fluorinated analog, ubrogepant, and another market competitor, rimegepant. This guide will provide supporting experimental data, detailed protocols, and a discussion of the underlying mechanistic principles that underscore the strategic advantage of fluorine in this therapeutic class.

The Rise of Gepants: Targeting CGRP in Migraine Therapy

Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. A key player in migraine pathophysiology is the neuropeptide CGRP, which is released from trigeminal ganglia neurons and acts as a potent vasodilator of cerebral blood vessels. Elevated levels of CGRP during migraine attacks have made its receptor a prime target for therapeutic intervention. This has led to the development of a class of small-molecule CGRP receptor antagonists known as "gepants."[1]

This guide will focus on atogepant, a second-generation gepant approved for the preventive treatment of migraine, as a case study to illustrate the power of strategic fluorination.[2]

Case Study: Atogepant - A Triumph of Fluorine Chemistry

Atogepant is a potent, selective, and orally bioavailable CGRP receptor antagonist.[3] Its structure features a complex heterocyclic core, including a highly substituted and fluorinated piperidin-2-one moiety. Specifically, it is the (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one fragment that is of particular interest.[4]

dot```dot graph Atogepant_Structure { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=72163100&t=l"]; atogepant; }

Caption: Structures of Atogepant, Ubrogepant, and Rimegepant.

Ubrogepant, while sharing a similar core structure with atogepant, possesses a non-fluorinated phenyl group on the piperidine ring. T[4]his makes it an excellent comparator for evaluating the impact of the trifluorophenyl moiety. Rimegepant has a distinct chemical structure altogether.

[5]| Feature | Atogepant | Ubrogepant | Rimegepant | |---|---|---|---| | Piperidine Substituent | 2,3,6-trifluorophenyl | Phenyl | N/A | | Indication | Migraine Prevention | Acute Migraine Treatment | Acute and Preventive Migraine Treatment | | CGRP Receptor Affinity (Ki, nM) | 0.015 | Not publicly available | Not publicly available | | Clinical Efficacy (Reduction in Monthly Migraine Days) | Significantly greater than rimegepant |[6][7] N/A (Acute Treatment) | Effective, but less so than atogepant in head-to-head analysis |[6][7]

Table 2: Comparative Profile of Atogepant, Ubrogepant, and Rimegepant.

While direct preclinical comparisons of binding affinities are not always publicly available, the clinical data strongly suggests a superior efficacy profile for atogepant in migraine prevention compared to rimegepant. T[6][7]his clinical outperformance is likely, in part, a consequence of the optimized molecular interactions and physicochemical properties endowed by the fluorinated piperidine scaffold.

Experimental Protocols

Synthesis of a Key Fluorinated Piperidine Intermediate

The synthesis of atogepant involves the coupling of two complex fragments. The key fluorinated piperidine intermediate, (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one, is prepared via a multi-step sequence. While the proprietary, large-scale synthesis is not fully detailed in the public domain, the following protocol for the deprotection of the Boc-protected amine is a critical final step in the synthesis of this intermediate, based on literature precedents.

[8]Protocol: Deprotection of tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate

  • Dissolution: Dissolve tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate in ethyl acetate.

  • Acidification: Bubble hydrogen chloride gas through the solution for 0.5 hours at room temperature, or add a solution of HCl in ethyl acetate.

  • Precipitation: The hydrochloride salt of the desired product, (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one, will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the pure hydrochloride salt of the amine intermediate.

dot

Caption: Workflow for the deprotection of the fluoropiperidinone intermediate.

CGRP Receptor Radioligand Binding Assay

To determine the binding affinity of a compound for the CGRP receptor, a radioligand binding assay is a standard and robust method.

[4]Protocol: CGRP Receptor Radioligand Binding Assay (Filtration Method)

  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human CGRP receptor (CRLR + RAMP1).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.5% BSA, 0.05% Tween).

      • A series of dilutions of the test compound (e.g., atogepant).

      • A fixed concentration of the radioligand, [125I]-hCGRP.

      • The cell membrane preparation (e.g., 5 µg of protein per well).

    • To determine non-specific binding, a set of wells should contain a high concentration of unlabeled CGRP.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

dot

Caption: Workflow for a CGRP receptor radioligand binding assay.

Conclusion

The case of atogepant provides a compelling example of the successful application of a highly fluorinated piperidine scaffold in drug discovery. The strategic incorporation of fluorine atoms into the piperidine moiety led to a significant enhancement in CGRP receptor binding affinity, which likely contributes to its clinical efficacy as a preventive treatment for migraine. A comparative analysis with the non-fluorinated analog, ubrogepant, and another gepant, rimegepant, underscores the profound impact that fluorine substitution can have on the pharmacological profile of a drug candidate. The detailed experimental protocols provided in this guide offer a practical framework for researchers working on the synthesis and evaluation of similar fluorinated heterocyclic compounds. As the field of medicinal chemistry continues to evolve, the principles demonstrated in the atogepant discovery program will undoubtedly inform the design of future generations of highly effective and targeted therapeutics.

References

  • Characteriz
  • Structures of atogepan 3, ubrogepant 28, and rimegepant 29.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Ubrogepant | C29H26F3N5O3 | CID 68748835. PubChem.
  • To probe the binding interactions between two FDA approved migraine drugs (Ubrogepant and Rimegepant) and calcitonin-gene related peptide receptor (CGRPR)
  • (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one hydrochloride. LookChem.
  • (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie.
  • Comparative efficacy, quality of life, safety, and tolerability of atogepant and rimegepant in migraine prevention: A matching-adjusted indirect comparison analysis. PubMed.
  • How Does Atogepant Compare With Rimegepant for Migraine? Neurology Today.
  • To Probe the Binding Interactions between Two FDA Approved Migraine Drugs (Ubrogepant and Rimegepant) and Calcitonin-Gene Related Peptide Receptor (CGRPR)
  • To Probe the Binding Interactions between Two FDA Approved Migraine Drugs (Ubrogepant and Rimegepant) and Calcitonin-Gene Related Peptide Receptor (CGRPR)
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one hydrochloride. LookChem.
  • The preclinical discovery and development of atogepant for migraine prophylaxis. PubMed.
  • Atogepant, sold under the brand name Qulipta among others, is a medication used to prevent migraines. Wikipedia.
  • 3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)-2-piperidinone 1375794-72-1, China (3S,5S,6R). ChemNet.
  • Atogepant: Mechanism of action, clinical and transl
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
  • A NEW ERA IN MIGRAINE CARE: CLINICAL ADVANCES WITH RIMEGEPANT, UBROGEPANT, ATOGEPANT, AND ZAVEGEPANT – A NARRATIVE REVIEW.
  • Atogepant vs Rimegepant Comparison. Drugs.com.
  • Rimegepant and atogepant: novel drugs providing innovative opportunities in the management of migraine. Request PDF.
  • Efficacy of ubrogepant and atogepant in males and females with migraine: A secondary analysis of randomized clinical trials. Request PDF.
  • CGRP (r
  • CGRP Inhibitors & Antagonist Drugs List. Drugs.com.
  • Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. PubMed Central.
  • Atogepant. Calcitonin gene-related peptide (CGRP) receptor antagonist, Preventive treatment of migraine.
  • Atogepant for the Prevention of Episodic Migraine in Adults: A Systematic Review and Meta-Analysis of Efficacy and Safety. PubMed Central.

Sources

A Senior Application Scientist's Guide to Fluorinated Piperidines in Kinase Inhibition: A Comparative Review of Patents Citing tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the judicious selection of molecular building blocks is paramount. Among the privileged scaffolds in modern medicinal chemistry, the piperidine ring stands out for its conformational rigidity and ability to project vectors into three-dimensional space, enabling precise interactions with protein targets.[1] The strategic incorporation of fluorine into this scaffold further enhances its utility by modulating key physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability.[2][3][4]

This guide provides an in-depth technical comparison of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a key building block in the development of next-generation kinase inhibitors, with its structural alternatives. Drawing upon patent literature and peer-reviewed studies, we will dissect the rationale behind its use, present comparative experimental data, and provide detailed protocols to empower your own research endeavors.

The Rise of Fluorinated Piperidines in Kinase Inhibitors

Kinases, enzymes that catalyze the transfer of a phosphate group to a substrate, are central players in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them a major class of drug targets.[6][7] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. In the context of piperidine-containing kinase inhibitors, fluorination offers several advantages:

  • Basicity Attenuation: The high electronegativity of fluorine lowers the pKa of the piperidine nitrogen.[3][6] This reduction in basicity can mitigate off-target effects, such as hERG channel inhibition, and improve oral absorption.[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[2][9] Fluorination at metabolically labile positions can therefore enhance a drug's half-life.

  • Conformational Control: Fluorine substitution can influence the conformational preference of the piperidine ring, locking it into a bioactive conformation that enhances binding affinity to the target kinase.[2]

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate has emerged as a valuable building block for interrogating these effects in the context of kinase inhibitor design, particularly for Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).

Comparative Analysis: Mono- vs. Di-fluorination in Kinase Inhibitors

A central question in the design of fluorinated piperidine-containing drugs is the optimal degree and position of fluorination. While mono-fluorination, as in our topic compound, offers a subtle modulation of properties, di-fluorination can induce more dramatic changes. Let's explore this comparison through the lens of BTK and JAK inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase crucial for B-cell development and activation, making it a key target for B-cell malignancies and autoimmune diseases.[10] Several approved and clinical-stage BTK inhibitors incorporate fluorinated piperidine moieties.

FeatureMono-fluorinated Piperidine (e.g., in a hypothetical inhibitor)Di-fluorinated Piperidine (e.g., in a hypothetical inhibitor)Rationale & Causality
BTK Inhibition (IC50) Potent inhibition expected.Potentially enhanced potency due to conformational effects.Fluorination can enforce a piperidine ring conformation that better fits the kinase active site. Di-fluorination can have a more pronounced effect on conformation.
pKa of Piperidine Nitrogen Moderately reduced.Significantly reduced.The inductive effect of two fluorine atoms is stronger than one, leading to a greater decrease in the basicity of the nitrogen.[6]
Lipophilicity (LogP/LogD) Modest increase.Can either increase or decrease depending on the substitution pattern.The effect of di-fluorination on lipophilicity is complex and depends on the interplay of various factors.[12]
Metabolic Stability Increased stability at the fluorinated position.Potentially higher overall metabolic stability.Di-fluorination can block multiple potential sites of metabolism and may have a greater impact on overall metabolic stability.[9]
In Vivo Efficacy Dependent on the overall molecular properties.Dependent on the overall molecular properties.While improved metabolic stability and potency can contribute to better in vivo efficacy, other factors like solubility and permeability also play a crucial role.[2]
Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[13] Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases.[14]

SAR studies of JAK inhibitors have also explored the impact of fluorinated piperidines. For example, investigations into tofacitinib bioisosteres have examined various heterocyclic replacements for the core scaffold while retaining the piperidine side chain.[9] While these studies do not directly compare mono- and di-fluorinated piperidines, they highlight the importance of the piperidine moiety for achieving desired potency and selectivity.

Experimental Protocols

To facilitate your research, we provide detailed, step-by-step protocols for the synthesis of a key fluorinated piperidine building block and for a representative kinase activity assay.

Synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

A general synthetic approach to fluorinated piperidines often involves the reduction of a corresponding fluoropyridine precursor. The following is a representative, multi-step synthesis adapted from the literature.

Step 1: Synthesis of tert-butyl (5-fluoropyridin-3-yl)carbamate

  • To a solution of 5-fluoropyridin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and a base like triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (5-fluoropyridin-3-yl)carbamate.

Step 2: Diastereoselective Hydrogenation

  • In a high-pressure reactor, dissolve tert-butyl (5-fluoropyridin-3-yl)carbamate (1.0 eq) in a solvent such as methanol.

  • Add a hydrogenation catalyst, for example, a rhodium-based catalyst like Rh(COD)2BF4 with a suitable chiral ligand to induce diastereoselectivity.

  • Pressurize the reactor with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at an elevated temperature (e.g., 60 °C) for 24-48 hours.

  • After cooling to room temperature and releasing the pressure, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product will be a mixture of diastereomers. Purify by column chromatography on silica gel to isolate the desired (3S,5R) diastereomer, tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

In Vitro Kinase Activity Assay (BTK)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, in this case, BTK, using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[15]

Materials:

  • Recombinant human BTK enzyme.

  • Kinase-specific peptide substrate.

  • High-purity Adenosine triphosphate (ATP).

  • Test compound dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).[15]

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Then, dilute the compound solutions into the Kinase Assay Buffer.

  • Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range of detection.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound solution to the wells of the assay plate.

    • Add 2.5 µL of the 2X enzyme/substrate mix to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Kinase Reaction:

    • Prepare a 4X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for BTK.

    • Add 2.5 µL of the 4X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Shake the plate for 30 seconds and incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Termination and Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Shake the plate and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop the luminescent signal.

    • Shake the plate and incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (enzyme, no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Signaling Pathway Visualization

Understanding the context in which these inhibitors function is crucial. Below are diagrams of the BTK and JAK-STAT signaling pathways, illustrating the points of intervention for the inhibitors discussed.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK recruits & activates PI3K->PIP3 phosphorylates PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_release->NF_kB PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_expression Gene Expression Nucleus->Gene_expression regulates

Caption: Overview of the JAK-STAT signaling pathway.

Conclusion and Future Perspectives

The strategic use of fluorinated piperidines, exemplified by tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, is a powerful approach in modern kinase inhibitor design. The ability to fine-tune physicochemical properties through fluorination allows for the optimization of potency, selectivity, and pharmacokinetic profiles. While direct comparative data between mono- and di-fluorinated piperidines in identical molecular scaffolds remains a gap in publicly available literature, the principles outlined in this guide provide a rational basis for their application in drug discovery programs.

As our understanding of the subtle interplay between fluorination, conformation, and biological activity deepens, we can expect the development of even more sophisticated and effective kinase inhibitors. The continued exploration of novel fluorinated building blocks will undoubtedly play a pivotal role in the future of targeted therapies.

References

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • SignalChem. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link]

  • BellBrook Labs. (2025, October 15). Detection of Bruton Tyrosine Kinase Activity with the Transcreener® ADP 2 Kinase Assay. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55. [Link]

  • Aspira Scientific. (n.d.). ELISA Kit for Janus Kinase 1 (JAK1). Retrieved from [Link]

  • Johnson, C. N., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(22), 4655-4668. [Link]

  • Pan, Z., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. Bioorganic chemistry, 138, 106577. [Link]

  • Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3534–3539. [Link]

  • Scilit. (n.d.). Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Retrieved from [Link]

  • Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(41), e202300767. [Link]

  • Wencel-Delord, J., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of medicinal chemistry, 59(17), 7915–7935. [Link]

  • Cheng, G., et al. (2024). Revisiting Structure-activity Relationships: Unleashing the potential of selective Janus kinase 1 inhibitors. Bioorganic chemistry, 149, 107506. [Link]

  • Evans, J. P., et al. (2013). Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans. Journal of pharmacology and experimental therapeutics, 346(2), 219–228. [Link]

  • Watterson, S. H., et al. (2014). Bruton's TK inhibitors: structural insights and evolution of clinical candidates. Future medicinal chemistry, 6(8), 887–903. [Link]

  • Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2013). Tert-butyl carbamate derivative and preparation method and application thereof.
  • Liu, Y., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of medicinal chemistry, 57(12), 5297–5309. [Link]

  • Laufer, S., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem, 9(10), 2347–2353. [Link]

  • Zhang, T., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European journal of medicinal chemistry, 138, 1103–1117. [Link]

  • Burger, J. A. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in immunology, 12, 707779. [Link]

  • Vihinen, M. (2021). In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition. Lund University. [Link]

  • Nantasenamat, C., et al. (2020). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Molecules (Basel, Switzerland), 25(18), 4257. [Link]

  • OUCI. (n.d.). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Retrieved from [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of organic chemistry, 89(7), 4932–4946. [Link]

  • Uppsala University. (2021). Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Extended pharmacodynamic effect of an orally bioavailable BTK.... Retrieved from [Link]

  • Kumar, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1144-1153. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2163–2172. [Link]

  • ResearchGate. (n.d.). (PDF) tert-Butyl carbamate. Retrieved from [Link]

  • Słoczyńska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 282, 116901. [Link]

  • ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • Ali, F., & Shah, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 747. [Link]

  • Kobayashi, J., et al. (1999). Synthesis of pironetin and related analogs: studies on structure-activity relationships as tubulin assembly inhibitors. Bioorganic & medicinal chemistry letters, 9(11), 1531–1536. [Link]

  • Meltzer, P. C., et al. (2000). SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry, 8(8), 1865–1876. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Journal of biomolecular structure & dynamics, 1–15. Advance online publication. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. As a fluorinated piperidine derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in regulatory standards and best laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Based on this surrogate data, the compound is anticipated to present the following hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.

The presence of a carbon-fluorine bond adds another layer of consideration. Fluorinated organic compounds are known for their environmental persistence. Incomplete combustion during disposal can lead to the formation of highly toxic byproducts like hydrogen fluoride (HF). Therefore, the disposal strategy must ensure complete destruction, making high-temperature incineration the preferred method.[2][3]

This risk profile mandates that the compound be treated as hazardous waste , subject to stringent federal and local regulations.

The Regulatory Landscape: EPA and OSHA Compliance

All laboratory waste disposal is governed by a strict regulatory framework. In the United States, two primary agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal ("cradle-to-grave").[4][5] Laboratories are classified as waste generators and must comply with specific requirements for labeling, storage, and disposal.[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[8][9] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[10][11]

Compliance is not optional. Failure to adhere to these regulations can result in significant fines and legal consequences.[4]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the moment the chemical is deemed waste. The following procedures ensure safety and compliance within the laboratory.

Step 1: Immediate Containment and Waste Segregation

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[12][13]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. Do not use metal containers for potentially acidic waste.[5][13]

  • Segregate the Waste Stream: This compound and its associated waste (e.g., contaminated gloves, weigh paper) must be collected separately.

    • DO NOT MIX with incompatible waste streams, such as:

      • Acids or Bases

      • Oxidizers

      • Aqueous waste

      • Reactive or explosive materials[13]

  • Solid vs. Liquid Waste: If generating both solid (e.g., contaminated PPE) and liquid (e.g., reaction residues) waste, use separate, clearly labeled containers for each.

Step 2: Proper Labeling

Accurate labeling is a critical safety and compliance requirement mandated by the EPA.[7]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.

  • Complete All Fields: The label must include:

    • The words "HAZARDOUS WASTE" [7][13]

    • The full chemical name: "tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")[7]

    • The accumulation start date (the date the first waste was added).

  • Keep Container Closed: The container must be securely capped at all times, except when adding waste.[12][13]

Step 3: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory area where hazardous waste can be stored at or near the point of generation.[7]

  • Location: The SAA must be under the direct control of laboratory personnel.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading. The bin should be large enough to hold the entire contents of the container.

  • Volume Limits: Do not exceed 55 gallons of a single hazardous waste stream in the SAA.

  • Time Limits: Once the container is full or the 55-gallon limit is reached, it must be moved to the facility's central accumulation area within three days.

Final Disposal Protocol: Partnering with a Licensed Vendor

The final disposal of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is not a task for laboratory personnel. It must be managed by a licensed hazardous waste disposal company.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary contact for arranging waste pickup. They manage the relationship with certified disposal vendors.

  • Waste Manifest: A hazardous waste manifest will be created to track the waste from your facility to its final destination, ensuring a documented chain of custody as required by the EPA.

  • Probable Disposal Method: Due to its fluorinated organic nature, the most appropriate disposal method is high-temperature incineration in a specialized hazardous waste incinerator.[3] This process is designed to achieve complete thermal destruction of the compound, breaking the stable carbon-fluorine bonds and preventing the release of harmful substances.[2][14]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Consult the SDS: If available, refer to the SDS for specific spill cleanup instructions. For the surrogate compound, the recommendation is to absorb with an inert material.[1]

  • Small Spills: For very small spills (a few grams), trained laboratory personnel wearing appropriate PPE (lab coat, safety goggles, nitrile gloves) can manage the cleanup.

    • Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Label the container as hazardous waste and dispose of it according to the protocol in Section 3.

  • Large Spills: For larger spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS or emergency response team immediately.

Summary of Key Disposal Information

ParameterGuidelineRationale & References
Hazard Classification Hazardous Waste (Toxic, Irritant)Prevents harm to personnel and the environment.[1]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatProtects against skin, eye, and clothing contamination.[8][12]
Waste Container Labeled, sealed, compatible (HDPE/Glass)Ensures safe containment and regulatory compliance.[5][7][12]
Segregation Separate from incompatible chemicalsPrevents dangerous chemical reactions.[13]
On-Site Storage In a designated Satellite Accumulation Area (SAA) with secondary containmentComplies with EPA regulations for generator storage.[7]
Final Disposal Method High-Temperature Incineration via a licensed hazardous waste vendorEnsures complete destruction of the fluorinated compound.[3][14]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for managing waste tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in a laboratory setting.

G Disposal Workflow for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate start Waste Generated (Solid or Liquid) container Select Compatible, Labeled Waste Container start->container Initiate Disposal add_waste Add Waste to Container container->add_waste seal Securely Seal Container add_waste->seal spill Spill Occurs add_waste->spill Potential Event store Store in SAA with Secondary Containment seal->store check_full Container Full? store->check_full Routine Check check_full->add_waste No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes vendor Disposal by Licensed Hazardous Waste Vendor contact_ehs->vendor spill->seal No cleanup Follow Emergency Spill Protocol spill->cleanup Yes cleanup->container Contain Cleanup Debris

Caption: Decision workflow for handling and disposing of the target chemical waste.

References

  • Regulating Lab Waste Disposal in the United St
  • Safety and handling of fluorin
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Labor
  • OSHA Compliance For Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulation of Labor
  • OSHA Labor
  • tert-Butyl N-[(4-fluoropiperidin-4-yl)
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Interim Guidance on the Destruction and Disposal of PFAS and M

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the essential personal protective equipment (PPE), safe handling protocols, and emergency procedures for tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, the following guidance is synthesized from peer-reviewed literature and SDS data for structurally analogous compounds, including fluorinated piperidines and tert-butyl carbamates.[1] This approach ensures a robust safety framework grounded in established chemical principles for researchers, scientists, and drug development professionals.

Hazard Assessment: A Structural Approach

To establish the correct PPE protocol, we must first understand the potential hazards derived from the molecule's constituent parts: the tert-butyl carbamate group and the fluorinated piperidine ring.

  • tert-Butyl Carbamate Moiety : Carbamates as a class can exhibit varying levels of toxicity. The tert-butyl carbamate functional group, while often used as a protecting group, can contribute to skin, eye, and respiratory irritation.[2][3] Analogs are often classified as harmful if swallowed, inhaled, or in contact with skin.[2][4]

  • Fluorinated Piperidine Ring : The piperidine structure itself is known to be hazardous, with the parent compound being toxic and capable of causing severe skin burns and eye damage.[1] The introduction of a fluorine atom can significantly alter the molecule's biological and toxicological properties. Fluorinated organic compounds must be handled with care, as they can be metabolically toxic, and their thermal decomposition may produce highly toxic gases such as hydrogen fluoride.[5]

Based on close structural analogs like tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate, we can anticipate the following hazards[6][7]:

Hazard StatementGHS ClassificationPotential Effect
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[6]
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.[6][7]
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[6][7]
H335Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[6][7]

This comprehensive hazard profile mandates a multi-layered PPE and handling strategy to mitigate risks of exposure through all potential routes: dermal contact, ocular exposure, inhalation, and ingestion.[8]

Core Personal Protective Equipment (PPE) Protocol

A risk assessment must precede any handling of this compound.[2] The following PPE recommendations represent the minimum standard for laboratory operations. Operations with a higher risk of aerosol generation or spillage may require enhanced protection.

Protection TypeSpecificationRationale and Field Insights
Eye/Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1. A face shield worn over goggles is required for splash hazards.[1][2]The compound is anticipated to cause serious eye irritation (H319).[6][7] Goggles provide a seal against splashes and dust. A face shield offers a secondary barrier, crucial when handling solutions or performing transfers where splashing is a credible risk.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) tested to EN 374 standard.[1] Double-gloving is recommended.Protects against skin irritation (H315) and potential dermal absorption.[1][6] Nitrile gloves offer good initial protection for incidental contact. For prolonged handling or immersion, consult the manufacturer's compatibility chart. Always inspect gloves before use and change them immediately if contamination is suspected.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.[1] A chemical-resistant apron should be considered for larger quantities.Standard laboratory practice to minimize skin exposure.[1] A fully buttoned lab coat provides a critical barrier against accidental spills. A chemical-resistant apron adds a necessary layer of protection during large-scale transfers or when working with significant volumes of solutions.
Respiratory Protection Not typically required when handled within a certified chemical fume hood with adequate ventilation.[2] If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator with an appropriate particulate and organic vapor cartridge is mandatory.[9]The compound may cause respiratory irritation (H335).[6][7] Engineering controls, such as a fume hood, are the primary method of protection.[8] Respirators should be used only when engineering controls are insufficient and as part of a comprehensive respiratory protection program.

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Handling and Engineering Controls
  • Designated Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Preventing Contamination : Use disposable plastic-backed absorbent paper ("bench paper") to protect work surfaces.[8]

  • Aerosol Mitigation : Avoid actions that generate dust or aerosols, such as weighing the solid material in an open environment.[8] If possible, handle as a solution. All transfers, including pipetting, should be performed carefully to prevent splashing and aerosolization.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[6][8] Do not eat, drink, or smoke in the laboratory.[6]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert : For large spills, evacuate the immediate area and alert colleagues and the institutional emergency response team.[10]

  • Don Appropriate PPE : Before addressing any spill, wear the full PPE outlined in Section 2, including respiratory protection if necessary.

  • Containment :

    • Solid Spills : Gently cover the spill with a compatible absorbent material.[11] Avoid generating dust.[2]

    • Liquid Spills : Contain the spill using an inert absorbent material (e.g., diatomite, universal binders).[6]

  • Collection : Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[2][11]

  • Decontamination : Clean the spill area thoroughly. A mild detergent solution or alcohol can be effective for decontaminating surfaces and equipment.[2][6]

Disposal Plan

All waste containing tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is considered hazardous.

  • Waste Collection : Collect all contaminated materials (e.g., excess reagent, contaminated absorbent material, used gloves, and bench paper) in a dedicated, compatible, and clearly labeled hazardous waste container.[6][11] The label should include the full chemical name.[11]

  • Container Management : Keep the waste container securely sealed when not in use and store it in a designated, well-ventilated secondary containment area, away from incompatible materials.[11]

  • Professional Disposal : Arrange for disposal through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[6][11] Do not dispose of this chemical down the drain or in general trash.[11]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Workflow PPE Selection Workflow for Handling tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate cluster_0 Risk Assessment cluster_1 Required PPE & Controls start Assess Experimental Task weighing Weighing Solid (<1g) start->weighing Solid Handling solution_prep Preparing Solution / Small-Scale Reaction (<50mL) start->solution_prep Liquid Handling large_scale Large-Scale Work (>50mL) or High Splash/Aerosol Risk start->large_scale High Risk ppe_base Base PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - Fume Hood weighing->ppe_base solution_prep->ppe_base ppe_enhanced Enhanced PPE: - Base PPE PLUS - Face Shield - Chemical Apron large_scale->ppe_enhanced ppe_respirator Special Case: - Add NIOSH Respirator (If Fume Hood is not available or aerosols are unavoidable) large_scale->ppe_respirator Assess Aerosol Risk

Caption: Logical workflow for selecting appropriate PPE based on the experimental task.

References

  • MedChemExpress. (2025). tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate-SDS. Link

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. Link

  • BenchChem. (2025). tert-Butyl Carbamate: A Technical Guide to Safety and Handling. Link

  • BenchChem. (2025). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Link

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate. Link

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Tert-Butyl 1-(2,2,2-trifluoroethyl)piperidin-4-ylcarbamate. Link

  • ChemicalBook. (2025). tert-Butyl carbamate - Safety Data Sheet. Link

  • PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl carbamate. Link

  • Alfa Aesar. (2025). SAFETY DATA SHEET - tert-Butyl carbamate. Link

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Link

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TERT-BUTYL (1-NITROSOPIPERIDIN-3-YL)CARBAMATE. Link

  • ChemicalBook. (2025). tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate. Link

  • Rutgers University. (n.d.).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Link

  • Tokyo Chemical Industry. (n.d.). tert-Butyl Piperidin-3-ylcarbamate. Link

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - (2S)-2-(4-Fluorophenyl)piperidine. Link

  • BenchChem. (2025). Personal protective equipment for handling 1-(Furan-2-ylmethyl)piperidin-4-amine. Link

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. Link

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Link

  • GSRS. (n.d.). TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)CARBAMATE. Link

  • Polytechnic University of Turin. (2016).
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Link

  • BenchChem. (2025). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Link

  • ACS Catalysis. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Link

  • ResearchGate. (2020). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Link

  • Nature Communications. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Link

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.